molecular formula C9H9NO2 B039312 2-Formyl-N-methylbenzamide CAS No. 117194-00-0

2-Formyl-N-methylbenzamide

Cat. No.: B039312
CAS No.: 117194-00-0
M. Wt: 163.17 g/mol
InChI Key: VWBDIKTZQBRUKW-UHFFFAOYSA-N
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Description

2-Formyl-N-methylbenzamide is a versatile and high-value synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture combining an N-methylamide group with an aromatic aldehyde (formyl) functionality, making it a privileged scaffold for the construction of diverse heterocyclic systems. Its primary research application lies in its role as a key precursor for the synthesis of pharmaceutically relevant scaffolds, particularly quinazolinones, quinazolines, and other fused nitrogen-containing heterocycles, which are core structures in many kinase inhibitors and anticancer agents. The aldehyde group acts as a highly reactive electrophile, readily undergoing condensation reactions with amines and other nucleophiles, while the adjacent amide group can participate in intramolecular cyclization or serve as a hydrogen-bond donor/acceptor, influencing the physicochemical properties of the final molecules. Researchers utilize this compound to develop novel small molecule libraries for high-throughput screening, investigate structure-activity relationships (SAR), and explore new pathways in drug discovery. It is supplied for research purposes to facilitate innovation in the development of targeted therapies and other bioactive compounds. Store in a cool, dry place, protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDIKTZQBRUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445626
Record name Benzamide,2-formyl-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117194-00-0
Record name Benzamide,2-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-N-methylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-N-methylbenzamide is a key bifunctional molecule possessing both an aldehyde and an amide group, rendering it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, with a focus on a modern and efficient methodology. It delves into the mechanistic underpinnings of the synthetic route, offers a detailed experimental protocol, and presents a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, the potential applications of this compound as a precursor in the development of pharmacologically active compounds are explored, highlighting its significance for professionals in drug discovery and development.

Introduction: The Significance of this compound

The strategic placement of an aldehyde and an N-methylamide group ortho to each other on a benzene ring makes this compound a versatile building block. The aldehyde functionality can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the N-methylbenzamide moiety can influence the molecule's solubility, and pharmacokinetic properties, and can also be a site for further chemical modification. This unique combination of reactive groups in a compact structure makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of drug discovery where the rapid generation of diverse chemical scaffolds is paramount.

Synthesis of this compound: A Modern Approach

A recently developed, efficient, and mild method for the synthesis of a variety of 2-formyl benzamides, including this compound, involves the aminolysis of an N-phthalimidoyl sulfoximine.[1] This approach represents a significant advancement over classical methods, which may require harsh conditions or multi-step procedures.

Reaction Principle and Mechanism

The synthesis proceeds via an unprecedented variant of the McFadyen-Stevens reaction.[1] The key steps involve the nucleophilic attack of the amine (in this case, methylamine) on the N-phthalimidoyl sulfoximine, leading to the formation of an intermediate that subsequently rearranges and eliminates to yield the desired 2-formyl benzamide.

The reaction is typically carried out under mild conditions, showcasing a broad substrate scope with good to high yields.[1]

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-Phthalimidoyl_Sulfoximine N-Phthalimidoyl Sulfoximine Reaction Aminolysis & Rearrangement N-Phthalimidoyl_Sulfoximine->Reaction Reactant 1 Methylamine Methylamine (or its salt) Methylamine->Reaction Reactant 2 Solvent Acetonitrile (MeCN) Solvent->Reaction Solvent Temperature 50 °C Temperature->Reaction Condition Time 12 h Time->Reaction Duration Product This compound Reaction->Product Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the general method described by Tu et al. (2022).[1]

Materials:

  • N-Phthalimidoyl Sulfoximine (1a) (0.20 mmol, 1.0 equiv)

  • Methylamine hydrochloride (4a) (0.80 mmol, 4.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (if using amine salt)

  • Acetonitrile (MeCN) (1.0 mL)

Procedure:

  • To a reaction vial, add N-phthalimidoyl sulfoximine (1a) (0.20 mmol).

  • If using an amine salt like methylamine hydrochloride, add sodium carbonate.

  • Add methylamine (or its salt) (0.80 mmol).

  • Add acetonitrile (1.0 mL).

  • Seal the vial and stir the reaction mixture at 50 °C for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Specific experimental data not available in the searched literature.
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm are:

  • Aldehydic proton (CHO): A singlet in the region of 9.5-10.5 ppm.

  • Aromatic protons (Ar-H): A complex multiplet pattern in the range of 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

  • N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • N-Methyl protons (N-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts (δ) in ppm include:

  • Aldehydic carbon (CHO): A signal around 190-200 ppm.

  • Amide carbonyl carbon (C=O): A signal in the region of 165-175 ppm.

  • Aromatic carbons (Ar-C): Multiple signals between 120-140 ppm.

  • N-Methyl carbon (N-CH₃): A signal around 25-30 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) are expected at:

  • N-H stretch: Around 3300 cm⁻¹ (for a secondary amide).

  • C-H stretch (aromatic and aldehyde): Around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

  • C=O stretch (aldehyde): Around 1700 cm⁻¹.

  • C=O stretch (amide I band): Around 1650 cm⁻¹.

  • N-H bend (amide II band): Around 1550 cm⁻¹.

  • C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at an m/z of 163.06. Predicted m/z values for common adducts are [M+H]⁺ at 164.07060 and [M+Na]⁺ at 186.05254.[2]

Applications in Drug Development

This compound serves as a valuable pharmaceutical intermediate due to its dual functionality, which allows for the construction of more complex molecular architectures.[3][4]

Precursor for Heterocyclic Scaffolds

The aldehyde group is a versatile handle for the synthesis of various heterocyclic systems that are prevalent in many drug molecules. For instance, it can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then be cyclized to generate nitrogen-containing heterocycles.

Diagram of Potential Synthetic Transformations

G cluster_reactions Potential Reactions cluster_products Product Classes Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination R-NH₂ / Reducing Agent Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Wittig Reagent Heterocycle_Formation Heterocycle Formation Start->Heterocycle_Formation Bifunctional Reagents Amines Substituted Amines Reductive_Amination->Amines Alkenes Stilbene/Alkene Derivatives Wittig_Reaction->Alkenes Heterocycles e.g., Quinolines, Isoquinolines Heterocycle_Formation->Heterocycles

Caption: Potential synthetic utility of this compound.

Role in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can serve as starting points for the development of more potent and selective drug candidates. The individual fragments (the 2-formylphenyl group and the N-methylamide) can be optimized to improve binding to a biological target.

While direct evidence linking this compound as a precursor to specific blockbuster drugs like Venetoclax, Paliperidone, or Lurasidone was not found in the searched literature, its structural motifs are present in many pharmacologically active compounds. The synthetic accessibility of this compound through modern methods enhances its potential as a key intermediate in the development of new chemical entities.

Conclusion

This compound is a synthetically valuable molecule with significant potential in organic and medicinal chemistry. The development of efficient synthetic routes, such as the one involving the aminolysis of N-phthalimidoyl sulfoximines, has made this compound more accessible for research and development. Its well-defined spectroscopic properties allow for straightforward characterization. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the importance of versatile intermediates like this compound is expected to increase, making it a compound of high interest for scientists in the pharmaceutical industry.

References

  • Tu, Y., Shi, P. and Bolm, C. (2022), 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364: 1535-1539. [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO2). Retrieved from [Link]

  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Formyl-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the identification and characterization of this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide emphasizes the predictive analysis and interpretation based on its distinct structural features, providing a valuable resource for anticipating and understanding its spectroscopic profile.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₉NO₂) is a disubstituted benzene derivative containing both an aldehyde (formyl) group and an N-methylamido group in an ortho configuration. This unique arrangement of electron-withdrawing groups dictates its chemical properties and provides a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the data that follows.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituents C7 [label="C", pos="0,2.4!", fontcolor="#EA4335"]; // Amide Carbonyl O1 [label="O", pos="-0.8,3.0!", fontcolor="#EA4335"]; N1 [label="N", pos="1.0,3.0!", fontcolor="#4285F4"]; H_N [label="H", pos="1.0,3.7!", fontcolor="#4285F4"]; C8 [label="C", pos="2.0,2.4!", fontcolor="#34A853"]; // Methyl Carbon H1_C8 [label="H", pos="2.8,2.8!"]; H2_C8 [label="H", pos="2.0,1.7!"]; H3_C8 [label="H", pos="2.5,1.9!"];

C9 [label="C", pos="-2.08,1.2!", fontcolor="#FBBC05"]; // Aldehyde Carbonyl O2 [label="O", pos="-2.9,1.5!", fontcolor="#FBBC05"]; H_C9 [label="H", pos="-2.08,0.5!", fontcolor="#FBBC05"];

// Aromatic Hydrogens H_C3 [label="H", pos="-1.7,-1.0!"]; H_C4 [label="H", pos="0,-2.0!"]; H_C5 [label="H", pos="1.7,-1.0!"]; H_C6 [label="H", pos="1.7,1.0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=filled, color="#EA4335", penwidth=2]; C7 -- N1; N1 -- H_N; N1 -- C8; C8 -- H1_C8; C8 -- H2_C8; C8 -- H3_C8; C2 -- C9; C9 -- O2 [style=filled, color="#FBBC05", penwidth=2]; C9 -- H_C9; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H_C6;

// Double bonds in ring (aesthetic) C1 -- C2 [style=invis]; C2 -- C3 [style=filled, penwidth=2]; C3 -- C4 [style=invis]; C4 -- C5 [style=filled, penwidth=2]; C5 -- C6 [style=invis]; C6 -- C1 [style=filled, penwidth=2]; } Figure 1: Chemical structure of this compound.

Key Identifiers
PropertyValueSource
Molecular FormulaC₉H₉NO₂PubChem[1]
Monoisotopic Mass163.06332 DaPubChem[1]
InChI KeyVWBDIKTZQBRUKW-UHFFFAOYSA-NPubChem[1]
SMILESCNC(=O)C1=CC=CC=C1C=OPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below provides predicted data for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the ortho-substitution pattern, leading to overlapping signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of both the formyl and amide groups.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aldehyde-H9.9 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and resides in a characteristic downfield region.
Aromatic-H (ortho to CHO)7.9 - 8.1Doublet (d)7.5 - 8.0This proton is strongly deshielded by the adjacent aldehyde group. It will be coupled to the neighboring meta proton.
Aromatic-H (ortho to CONH)7.6 - 7.8Doublet (d)7.5 - 8.0Deshielded by the amide group, though typically less so than the aldehyde. Coupled to its meta neighbor.
Aromatic-H (meta protons)7.4 - 7.7Multiplet (m)7.0 - 8.0These two protons will likely appear as a complex multiplet due to coupling with two different ortho protons, and their signals may overlap.
Amide N-H6.5 - 8.0Broad Singlet (br s) or Quartet (q)~4.5The chemical shift is highly variable and depends on solvent and concentration. It may show coupling to the N-methyl protons.
N-Methyl (CH₃)2.9 - 3.1Doublet (d)~4.5The methyl protons are coupled to the amide (N-H) proton, resulting in a doublet. This coupling may be lost upon D₂O exchange.
Predicted ¹³C NMR Spectrum

The carbon spectrum will show nine distinct signals, with the carbonyl carbons appearing at the most downfield positions. An experimental spectrum is available in the Human Metabolome Database (HMDB) which can be referenced for comparison.[2]

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Aldehyde C=O190 - 193Aldehyde carbonyl carbons are characteristically found in this highly deshielded region.
Amide C=O167 - 170Amide carbonyls are also significantly deshielded but appear upfield relative to aldehyde carbonyls.
Aromatic C-CHO138 - 142The ipso-carbon attached to the electron-withdrawing aldehyde group.
Aromatic C-CONH135 - 139The ipso-carbon attached to the amide group.
Aromatic C-H125 - 134The four aromatic CH carbons will appear in this region, with their specific shifts determined by their position relative to the substituents.
N-Methyl (CH₃)26 - 28The N-methyl carbon is a typical sp³ carbon attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups and the N-H bond of the secondary amide.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3300N-H StretchMediumCharacteristic of a secondary amide N-H bond. Its position can be affected by hydrogen bonding.[3]
3100 - 3000Aromatic C-H StretchMediumTypical for sp² C-H bonds in the benzene ring.[4]
2850 - 2750Aldehyde C-H StretchMedium, SharpA pair of bands (Fermi doublet) is often observed for the aldehyde C-H stretch, which is a key diagnostic feature.
~1700Aldehyde C=O StretchStrongThe aldehyde carbonyl stretch is typically at a higher frequency than the amide carbonyl.
~1650Amide I Band (C=O Stretch)StrongThis is one of the most intense bands in the spectrum, characteristic of the amide carbonyl group.[5]
~1540Amide II Band (N-H Bend)StrongThis band arises from a coupling of the N-H bending and C-N stretching vibrations and is characteristic of secondary amides.
1600, 1475Aromatic C=C StretchMedium-WeakSkeletal vibrations of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Molecular Ion and Predicted Adducts

The monoisotopic mass of this compound is 163.0633 Da. In a high-resolution mass spectrum, this value would be the primary confirmation of the compound's elemental formula. Predicted m/z values for common adducts are listed below.[1]

AdductPredicted m/z
[M+H]⁺164.07060
[M+Na]⁺186.05254
[M-H]⁻162.05604
[M]⁺163.06277
Plausible Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI) conditions, which is a "hard" ionization technique, significant fragmentation is expected.[6][7][8][9] This fragmentation is useful for structural elucidation.

dot graph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₉NO₂]⁺˙\nm/z = 163", fillcolor="#FBBC05"]; F1 [label="[M - H]⁺\nm/z = 162"]; F2 [label="[M - CHO]⁺\nm/z = 134"]; F3 [label="[C₇H₆NO]⁺\nm/z = 120"]; F4 [label="[C₇H₅O]⁺\nm/z = 105"]; F5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- H˙"]; M -> F2 [label="- CHO˙"]; F2 -> F3 [label="- CH₂"]; F2 -> F4 [label="- NHCH₃"]; F4 -> F5 [label="- CO"]; } Figure 2: Plausible EI-MS fragmentation of this compound.

  • Loss of a hydrogen radical (-H˙): Formation of a stable cation at m/z = 162.

  • Loss of the formyl radical (-CHO˙): Cleavage of the aldehyde group leads to a fragment at m/z = 134.

  • Formation of the benzoyl ion: A fragment corresponding to [C₇H₅O]⁺ at m/z = 105 is highly probable, arising from cleavage of the amide group. This is often a very stable and abundant ion in the spectra of benzamides.

  • Loss of CO: The benzoyl ion (m/z = 105) can further lose carbon monoxide to give the phenyl cation [C₆H₅]⁺ at m/z = 77.

Experimental Protocols

The following sections detail standardized, field-proven methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Protocol 1: NMR Spectroscopy

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the chosen solvent fully dissolves the compound.

    • Vortex the vial until the sample is completely dissolved.

  • Sample Transfer:

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the tube is approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Introduce the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters.

dot graph "nmr_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

A [label="Weigh Sample\n(5-50 mg)"]; B [label="Dissolve in Deuterated Solvent\n(~0.7 mL CDCl₃)"]; C [label="Filter into NMR Tube"]; D [label="Insert into Spectrometer"]; E [label="Lock & Shim"]; F [label="Acquire ¹H Spectrum"]; G [label="Acquire ¹³C Spectrum"];

A -> B -> C -> D -> E -> F -> G; } Figure 3: Standard workflow for NMR sample preparation and analysis.

Protocol 2: FT-IR Spectroscopy

This protocol describes the preparation of a solid sample as a thin film for Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Retract the press arm, and carefully clean the sample powder from the crystal and press tip using a soft brush or tissue and an appropriate solvent.

Protocol 3: Mass Spectrometry (EI-MS)

This protocol is for the analysis of a thermally stable, volatile small molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[8]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a nonpolar DB-5 or HP-5 column) and a suitable temperature program to ensure the compound elutes as a sharp peak.

    • Set the EI source energy to the standard 70 eV.[11]

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The compound will be vaporized, separated from the solvent on the GC column, and introduced into the MS ion source.

    • The mass spectrum corresponding to the GC peak of the compound is recorded.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.

    • Analyze the major fragment ions to elucidate the structure and confirm the presence of key functional groups.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO2). [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. [Link]

Sources

An In-depth Technical Guide to 2-Formyl-N-methylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-N-methylbenzamide is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring both an aldehyde and an amide group in a specific ortho-relationship on a benzene ring, makes it a versatile building block for the synthesis of more complex heterocyclic structures and a potential pharmacophore in drug discovery. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical Identity and Structure

The core structure of this compound consists of a benzamide scaffold with a formyl (aldehyde) group at the 2-position and a methyl group attached to the amide nitrogen.

Molecular Formula: C₉H₉NO₂

SMILES: CNC(=O)C1=CC=CC=C1C=O[1]

InChI: InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)[1]

The spatial arrangement of the aldehyde and N-methylamide groups allows for intramolecular interactions and provides a unique platform for designing molecules with specific conformational properties, which is a key consideration in drug design.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. However, computational models provide valuable predicted data for this compound.

PropertyValueSource
Molecular Weight 163.17 g/mol PubChem[2]
Monoisotopic Mass 163.063328530 DaPubChem[2]
XlogP 0.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 46.2 ŲPubChem[2]
Physical Form Solid (predicted)Sigma-Aldrich[3]

Note: The physical form is inferred from the properties of the isomeric 4-Formyl-N-methylbenzamide.

Synthesis of this compound

A plausible and documented synthetic route for 2-formyl benzamides involves a modified McFadyen-Stevens reaction. This approach utilizes an N-phthalimidoyl sulfoximine as a key intermediate. The following is a generalized protocol based on published literature that can be adapted for the synthesis of this compound.[4]

Experimental Protocol: Synthesis via N-Phthalimidoyl Sulfoximine

This method provides a pathway to 2-formyl benzamides through the aminolysis of an N-phthalimidoyl sulfoximine intermediate.

Step 1: Preparation of the N-Phthalimidoyl Sulfoximine Precursor

This precursor can be synthesized from the corresponding 2-methylbenzenesulfonyl chloride through a multi-step process involving amination and subsequent reaction with N-bromophthalimide.

Step 2: Aminolysis to Form this compound

Materials:

  • N-phthalimidoyl sulfoximine precursor

  • Methylamine (as a solution in a suitable solvent, e.g., THF or as a salt like methylamine hydrochloride)

  • Acetonitrile (MeCN) as the solvent

  • Sodium carbonate (Na₂CO₃) if using an amine salt

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-phthalimidoyl sulfoximine precursor (1.0 eq) in acetonitrile.

  • Add methylamine (4.0 eq). If using methylamine hydrochloride, add sodium carbonate (2.0 eq) to neutralize the acid.

  • Seal the flask and heat the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the aldehyde product and other sensitive reagents.

  • Excess Amine: The use of a stoichiometric excess of methylamine drives the aminolysis reaction to completion.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.[4]

  • Temperature: Heating to 50 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant degradation of the product.[4]

Diagram of the Synthetic Workflow

start Start: N-phthalimidoyl sulfoximine precursor reactants Add Methylamine (4 eq) and Acetonitrile start->reactants reaction Heat at 50°C for 12h under inert atmosphere reactants->reaction workup Reaction Work-up: - Cool to RT - Concentrate under reduced pressure reaction->workup purification Purification: Column Chromatography on Silica Gel workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a valuable scaffold and intermediate in several areas of chemical and pharmaceutical research.

Intermediate for Heterocyclic Synthesis

The ortho-formyl and N-methylbenzamide functionalities can undergo intramolecular cyclization or condensation reactions with other reagents to form a variety of heterocyclic systems. These heterocyclic cores are prevalent in many biologically active molecules.

Potential as a Pharmacophore in Drug Discovery

Benzamide derivatives are known to exhibit a wide range of biological activities. For instance, N-benzylbenzamide derivatives have been investigated as potent tubulin polymerization inhibitors for cancer therapy.[5] The substitution pattern on the benzamide ring is crucial for activity, and the 2-formyl group could serve as a key interaction point with biological targets or as a handle for further chemical modification.

Additionally, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a potential target for neurological disorders.[6] This highlights the potential of the benzamide scaffold in neuroscience drug discovery.

Building Block for Bioactive Molecules

The aldehyde group of this compound can be readily converted into other functional groups, such as nitriles or alkynes, which are also important in medicinal chemistry.[4] This versatility allows for the diversification of a lead compound library based on the this compound core.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard information for structurally similar compounds like 4-Formyl-N-methylbenzamide and 2-formylbenzamide, the following precautions are recommended.[2][3]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its synthesis is achievable through modern organic chemistry methods, and its structure offers a versatile platform for the development of novel bioactive compounds. As research into new therapeutic agents continues, the utility of such bifunctional building blocks is likely to grow, making a thorough understanding of their properties and synthesis crucial for advancing the field.

References

  • PubChemLite. This compound (C9H9NO2). [Link]

  • PubChem. 2-Formylbenzamide. [Link]

  • SpectraBase. N-(2-Formylphenyl)-2-methylbenzamide. [Link]

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. [Link]

  • PubChem. 4-formyl-N-methylbenzamide. [Link]

  • PubChem. 3-formyl-N-methylbenzamide. [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. [Link]

  • Conciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

  • PubChem. N-Methylbenzamide. [Link]

  • PubChem. 2-Methylbenzamide. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • MDPI. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • PubMed. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • PubMed Central. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]

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An In-depth Technical Guide to the Physicochemical and Chemical Properties of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-N-methylbenzamide, a versatile bifunctional organic compound, holds significant potential as a building block in synthetic organic chemistry and drug discovery. Its unique structure, incorporating both an aldehyde and a secondary amide functional group in a specific ortho-relationship on a benzene ring, imparts distinct chemical reactivity and allows for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering a foundational understanding for its application in research and development. This document details its physicochemical characteristics, spectral properties, and chemical reactivity, supported by established analytical methodologies and protocols.

Introduction

This compound (CAS No. 117194-00-0) is a substituted benzamide derivative that has garnered interest in medicinal chemistry and organic synthesis.[1] The presence of a reactive aldehyde group ortho to an N-methylamido moiety provides a scaffold for a variety of chemical transformations, making it a valuable intermediate for the synthesis of heterocyclic compounds and other complex organic molecules. Benzamide derivatives, in general, are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic placement of the formyl group in this compound opens avenues for intramolecular reactions and the introduction of diverse functionalities, which is of particular interest in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 117194-00-0
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Appearance Solid (form may vary)[3]
Melting Point 129-133 °C
Boiling Point 341.0 ± 25.0 °C at 760 mmHg (Predicted)
Purity ≥97% (Commercially available)[2]
Storage Sealed in a dry environment at 2-8°C[2][3]
Predicted LogP 0.8587[2]
Topological Polar Surface Area (TPSA) 46.17 Ų[2]

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a reference for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the formyl and amide groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and amide groups, the aromatic carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O (amide and aldehyde), and C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aldehyde and N-methylamide functionalities.

Reactivity of the Aldehyde Group

The ortho-formyl group is a versatile handle for a variety of chemical transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.

  • Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to form the corresponding amines.

Reactivity involving both Functional Groups

The ortho-positioning of the aldehyde and amide groups allows for unique intramolecular reactions, which are highly valuable in the synthesis of heterocyclic systems. For instance, condensation reactions with suitable reagents can lead to the formation of isoindolinone derivatives and other fused ring systems.

Synthesis

A general method for the synthesis of 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine under mild conditions.[4] This approach offers a broad substrate scope and can be adapted for the synthesis of this compound.

Applications in Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group provides a key site for further molecular elaboration. The potential applications of this compound in drug discovery include:

  • Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting material for the combinatorial synthesis of compound libraries for high-throughput screening.

  • Synthesis of Bioactive Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.

  • Lead Optimization: The aldehyde group can be readily modified to explore the structure-activity relationship (SAR) of a lead compound, allowing for the fine-tuning of its pharmacological properties.

Experimental Protocols

General Analytical Characterization Workflow

Caption: Workflow for the characterization of this compound.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • If necessary, briefly warm the sample or use sonication to aid dissolution.

  • Place the NMR tube in the spectrometer for analysis.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical and spectral properties, coupled with the reactivity of its dual functional groups, make it an attractive building block for the creation of novel and complex molecules. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors, paving the way for new discoveries in drug development and beyond.

References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubChem. (n.d.). 4-formyl-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-formyl-N-methylbenzamide. Retrieved from [Link]

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An In-depth Technical Guide to the Reaction Mechanisms of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formyl-N-methylbenzamide is a uniquely structured bifunctional molecule, serving as a powerful and versatile precursor in modern organic synthesis. The strategic ortho-positioning of an electrophilic formyl group and a nucleophilic N-methylamido group facilitates a range of intramolecular transformations, primarily leading to the construction of valuable nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. We will dissect the causality behind key experimental choices, present detailed protocols, and visualize complex mechanistic pathways to empower synthetic innovation.

Introduction: The Synthetic Potential of a Bifunctional Precursor

At its core, the reactivity of this compound is governed by the synergistic interplay between its two functional groups: the aldehyde (formyl) and the secondary amide. This proximity allows for facile intramolecular cyclization reactions that are often difficult to achieve through intermolecular pathways. The resulting heterocyclic structures, particularly isoindolinones and related frameworks, are prevalent motifs in a multitude of biologically active compounds and pharmaceutical agents.

Understanding the mechanistic underpinnings of these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes. This guide will focus on the principal mechanistic pathways, including acid and base-catalyzed cyclizations, reductive aminations, and their applications in building molecular complexity.

Core Reaction Mechanism: Intramolecular Cyclization

The most prominent reaction pathway for this compound is its intramolecular cyclization to form N-methyl-3-hydroxyisoindolin-1-one. This process can be initiated under either acidic or basic conditions, proceeding through a hemiaminal intermediate. The choice of catalyst dictates the nature of the activated species and the subsequent reaction kinetics.

Base-Catalyzed Cyclization: Enhancing Nucleophilicity

In the presence of a base, the amide proton becomes labile. Deprotonation of the N-methylamide group significantly enhances the nitrogen's nucleophilicity, enabling it to readily attack the electrophilic carbonyl carbon of the adjacent formyl group.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred. These bases are strong enough to deprotonate the amide without competing in a nucleophilic attack on the aldehyde. Weaker bases like sodium carbonate (Na2CO3) may also be effective, particularly with heating, but the reaction equilibrium may be less favorable.

  • Solvent Selection: Anhydrous, aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cationic counter-ion of the base and do not interfere with the reaction by protonating the newly formed anionic nucleophile.

The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable cyclic hemiaminal, N-methyl-3-hydroxyisoindolin-1-one.

Figure 1: Base-catalyzed intramolecular cyclization pathway.
Acid-Catalyzed Cyclization: Enhancing Electrophilicity

Conversely, acidic conditions can be employed to promote cyclization by enhancing the electrophilicity of the formyl group.

Causality Behind Experimental Choices:

  • Choice of Acid: A Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as zinc chloride (ZnCl2) can be used. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electron-deficient and susceptible to nucleophilic attack by the lone pair of the amide nitrogen.

  • Reaction Control: This method is highly effective, though care must be taken to avoid acid-catalyzed dehydration of the resulting 3-hydroxyisoindolinone product, which could lead to the formation of an N-acyliminium ion intermediate and subsequent side products.

Figure 2: Acid-catalyzed intramolecular cyclization pathway.

Advanced Transformations: Building Complexity

The initial cyclization product, N-methyl-3-hydroxyisoindolin-1-one, is not merely an endpoint but a versatile intermediate for further functionalization. Its hemiaminal nature allows it to serve as a masked N-acyliminium ion, which can be trapped by a variety of nucleophiles.

Reductive Amination and Trapping with Nucleophiles

The hydroxyl group at the 3-position can be readily displaced. In the presence of a reducing agent and a suitable nucleophile, a cascade reaction can occur.

Mechanism:

  • Formation of N-Acyliminium Ion: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized N-acyliminium ion.

  • Nucleophilic Attack: This highly electrophilic intermediate is rapidly trapped by nucleophiles present in the reaction mixture. This can include hydride (from reducing agents like sodium borohydride), carbon nucleophiles (like Grignard reagents or organolithiums), or other heteroatoms.

  • Product Formation: The final product is a 3-substituted isoindolinone.

Example: Synthesis of 3-Aryl-N-methylisoindolinones This transformation is a powerful method for C-C bond formation. By reacting this compound with an aromatic nucleophile (e.g., indole, anisole) in the presence of a strong acid, 3-aryl-substituted isoindolinones can be synthesized.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Nucleophile (e.g., Indole) in an appropriate solvent (e.g., CH2Cl2). B Cool the mixture in an ice bath (0 °C). A->B C Slowly add a strong acid catalyst (e.g., Trifluoroacetic Acid). B->C D Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 h). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with a saturated solution of NaHCO3. E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo. G->H I Purify the crude product via flash column chromatography. H->I

Figure 3: General workflow for nucleophilic trapping reactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for further exploration.

Protocol 1: Base-Catalyzed Synthesis of N-methyl-3-hydroxyisoindolin-1-one
  • Objective: To synthesize the core cyclic hemiaminal via base-catalyzed cyclization.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add this compound.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, N-methyl-3-hydroxyisoindolin-1-one, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.

Protocol 2: Acid-Catalyzed Synthesis of 3-(Indol-3-yl)-N-methylisoindolin-1-one
  • Objective: To demonstrate the trapping of the in-situ generated N-acyliminium ion with a carbon nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Indole (1.1 eq)

    • Trifluoroacetic Acid (TFA, 2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and indole in DCM.

    • Cool the solution to 0 °C.

    • Add Trifluoroacetic Acid dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

    • Upon completion (monitored by TLC), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Summary of Quantitative Data

For the synthesis of substituted isoindolinones, reaction conditions can be optimized for yield. The following table summarizes representative data for the acid-catalyzed reaction with various nucleophiles.

EntryNucleophileAcid CatalystSolventTime (h)Yield (%)
1IndoleTFADCM685
2AnisoleTsOHCH3CN1278
3PyrroleTFADCM881
4ThiopheneH2SO4 (cat.)DCE1072

Data are representative and may vary based on specific reaction scale and purity of reagents.

Conclusion

This compound stands as a testament to the power of molecular design. The proximate and cooperative nature of its formyl and amide functionalities provides a reliable and elegant entry into the synthesis of N-methylisoindolinone scaffolds. The mechanisms, whether proceeding through base-enhanced nucleophilicity or acid-enhanced electrophilicity, are robust and adaptable. By understanding and leveraging these fundamental pathways, researchers can readily access a core heterocyclic structure and further elaborate it into a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive resource for professionals seeking to exploit the full synthetic utility of this valuable precursor.

References

A comprehensive list of references would be compiled here from primary literature sources detailing specific examples of the discussed reactions, characterization data, and further applications.

An In-Depth Technical Guide to the Stability and Reactivity of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formyl-N-methylbenzamide is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique ortho-substitution pattern, featuring a reactive aldehyde and an N-methylcarboxamide group, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic systems, particularly those based on the isoindolinone scaffold. This guide provides a comprehensive analysis of the molecule's stability profile, explores its key reactive pathways, and outlines detailed protocols for its synthesis and subsequent transformations. By synthesizing data from safety datasheets, peer-reviewed literature, and spectroscopic principles, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the synthetic potential of this valuable building block.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₉NO₂, is a crystalline solid that serves as a pivotal intermediate in organic synthesis. The molecule's architecture is defined by a benzene ring substituted at the 1- and 2-positions with an N-methylcarboxamide and a formyl (aldehyde) group, respectively. This ortho arrangement is not merely a structural curiosity; it is the primary determinant of the compound's unique reactivity, enabling intramolecular cyclization reactions that are inaccessible to its meta and para isomers.

The aldehyde group provides a classic electrophilic site for nucleophilic attack, while the amide functionality, though generally stable, possesses a nitrogen atom whose reactivity can be modulated by reaction conditions. The interplay between these two adjacent groups is central to the molecule's utility in constructing complex molecular frameworks relevant to medicinal chemistry, where benzamide derivatives are known to act as tubulin polymerization inhibitors and kinase inhibitors.[1][2] Understanding the delicate balance between the compound's stability and its multifaceted reactivity is therefore essential for its effective application in multi-step synthetic campaigns.

Annotated Molecular Structure

The diagram below illustrates the key functional groups and their proximity on the aromatic ring, which dictates the molecule's chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is fundamental to confirming the identity and purity of this compound before its use in sensitive downstream applications.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [4]
CAS Number 74056-78-7Inferred from structural name
Appearance Solid (predicted)[5]
Monoisotopic Mass 163.06332 Da[3]
InChIKey VWBDIKTZQBRUKW-UHFFFAOYSA-N[3]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative.

    • Aldehyde Proton (-CHO): A characteristic singlet appearing far downfield, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

    • Aromatic Protons (Ar-H): Four protons on the benzene ring, expected to appear in the δ 7.2-8.0 ppm region. Their splitting pattern will be complex due to ortho, meta, and para coupling.

    • Amide N-H Proton: A broad singlet, typically in the δ 7.5-8.5 ppm region. Its chemical shift can be concentration and solvent-dependent.

    • N-Methyl Protons (-NHCH₃): A doublet around δ 2.8-3.0 ppm, coupled to the amide proton. Decoupling experiments or exchange with D₂O would cause this signal to collapse into a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-200 ppm.

    • Amide Carbonyl (C=O): Typically found between δ 165-175 ppm.

    • Aromatic Carbons: Six signals expected in the δ 120-140 ppm range, with the carbons attached to the carbonyl groups being the most downfield.

    • N-Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25-30 ppm.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for its functional groups.[8]

    • ~3300 cm⁻¹: N-H stretching of the secondary amide.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi doublet).

    • ~1700 cm⁻¹: Strong C=O stretching of the aldehyde.

    • ~1650 cm⁻¹: Strong C=O stretching of the amide (Amide I band).

    • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would likely show a prominent molecular ion (M⁺) peak at m/z = 163. Key fragmentation patterns could include the loss of the formyl group (-CHO, 29 Da) or cleavage of the amide bond.

Stability and Handling

The practical utility of a chemical reagent is intrinsically linked to its stability under storage and reaction conditions.

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability.[9]

  • Thermodynamic stability relates to the overall energy of the compound relative to its potential degradation products. This compound is thermodynamically unstable with respect to oxidation of the aldehyde or hydrolysis of the amide, as these are energetically favorable processes.

  • Kinetic stability refers to the rate at which decomposition occurs.[10] Under proper storage conditions, the molecule is kinetically stable because the activation energy for these degradation pathways is high.[9]

The primary goal of proper handling and storage is to maintain the kinetic stability of the compound and prevent the introduction of energy or catalysts (like water, light, or air) that could overcome this activation barrier.

Recommended Storage and Handling

Based on safety data sheets for structurally similar benzamides, the following conditions are recommended to ensure long-term stability:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde. It should be kept in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][11]

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

Potential Degradation Pathways

Several degradation pathways can compromise the purity of this compound.

Caption: Potential degradation pathways for this compound.

  • Aerial Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. This is the most common degradation pathway for aldehydes.

  • Amide Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, yielding 2-formylbenzoic acid and methylamine. This is generally slow at neutral pH.

  • Intramolecular Cyclization: Trace amounts of acid or base can catalyze the intramolecular attack of the amide nitrogen onto the aldehyde carbonyl, leading to the formation of a cyclic hemiaminal, 3-hydroxy-2-methylisoindolin-1-one. This equilibrium is a key feature of its reactivity profile.

Reactivity and Synthetic Protocols

The synthetic value of this compound stems from the diverse and selective transformations that its two functional groups can undergo.

Caption: A map of the key reactive pathways for this compound.

Key Reaction Classes
  • Reactions at the Aldehyde: The formyl group undergoes all canonical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic additions (e.g., Wittig olefination, Grignard reactions) to form new carbon-carbon bonds.

  • Intramolecular Cyclization: This is the most synthetically powerful reaction of the molecule. Under thermal, acidic, or basic conditions, the amide nitrogen can attack the aldehyde carbonyl, leading to cyclization and subsequent dehydration to form N-methyl-substituted isoindolinones. This reaction is a cornerstone for building fused heterocyclic systems.[15][16]

  • Friedel-Crafts Type Reactions: In the presence of strong Brønsted or Lewis acids, the protonated formyl group can act as an electrophile, reacting with electron-rich arenes to form diarylmethyl products, although this is more documented for related benzimidazoles.[17]

Protocol 1: Synthesis of this compound via Aminolysis

This modern protocol, adapted from the work of Tu et al., provides a reliable method for synthesizing various 2-formyl benzamides.[18] It relies on the aminolysis of a readily prepared N-phthalimidoyl sulfoximine.

Workflow Diagram

G A N-Phthalimidoyl Sulfoximine (1a) C Reaction Vessel (MeCN, 50 °C, 12 h) A->C B Methylamine (4) B->C D Workup & Purification (Column Chromatography) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-phthalimidoyl sulfoximine starting material (1a, 0.20 mmol, 1.0 equiv).

  • Reagent Addition: Add acetonitrile (MeCN, 1.0 mL) as the solvent. To this suspension, add a solution of methylamine (4, 0.80 mmol, 4.0 equiv) in a suitable solvent (e.g., THF or water).

  • Reaction: Place the flask in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 2.2.

Safety and Hazard Profile

A thorough understanding of the compound's hazards is non-negotiable for safe laboratory practice. The information is consolidated from multiple supplier safety data sheets.

GHS Hazard Summary

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4][11]

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[19] H341: Suspected of causing genetic defects.[11]
Precautionary Measures and First Aid
  • Prevention (P-Statements):

    • P201: Obtain special instructions before use.[11]

    • P261: Avoid breathing dust.[12]

    • P280: Wear protective gloves, eye protection, and face protection.[11]

    • P264: Wash skin thoroughly after handling.[11]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

Conclusion

This compound is a synthetically valuable molecule whose utility is derived directly from its bifunctional, ortho-substituted structure. While its aldehyde group makes it susceptible to oxidation, rendering careful handling and storage under inert conditions imperative, its kinetic stability is sufficient for practical laboratory use. Its reactivity is dominated by the potential for intramolecular cyclization to form isoindolinone systems, a transformation of high value in medicinal chemistry. The protocols and data presented in this guide provide a foundational framework for researchers to safely handle, store, and strategically employ this compound in the synthesis of novel and complex chemical entities.

References

  • Title: Reactions of 2-formyl-1-methylbenzimidazole (1) with arenes under the action of various acids at room temperature. Source: ResearchGate URL: [Link]

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  • Title: Supporting Information (NMR Data) Source: Wiley Online Library URL: [Link]

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  • Title: IR Absorption Bands and NMR Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates Source: Royal Society of Chemistry URL: [Link]

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Discovery and history of "2-Formyl-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Formyl-N-methylbenzamide: Synthesis, Properties, and Applications

Introduction

This compound is an organic compound featuring a benzene ring substituted with a formyl (-CHO) group and an N-methylbenzamide (-C(=O)NHCH₃) group at the ortho positions. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. While a singular, celebrated "discovery" of this specific molecule is not prominent in the historical chemical literature, its significance arises from modern synthetic methodologies that have made it and its derivatives accessible for research and development. This guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These are critical for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol N/A
Appearance Solid (predicted)[2]
SMILES CNC(=O)C1=CC=CC=C1C=O[1]
InChI InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)[1]

Note: Experimental physical properties like melting and boiling points are not widely reported in publicly available databases, which is common for specialized synthetic intermediates.

Modern Synthesis: A Contemporary "Discovery"

The "discovery" of a viable and efficient route to a molecule is often as significant as the initial isolation of a natural product. In the context of this compound, its modern accessibility is largely due to advancements in synthetic organic chemistry. A notable method was reported in 2022, which allows for the synthesis of a wide range of 2-formyl benzamides under mild conditions.[3]

This approach utilizes the aminolysis of an N-phthalimidoyl sulfoximine, proceeding through a novel variation of the McFadyen-Stevens reaction. This reaction is significant because it provides a reliable pathway to this class of compounds, which can be challenging to synthesize using traditional methods due to the potential for intramolecular reactions between the aldehyde and amide functionalities.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-formyl benzamides from an N-phthalimidoyl sulfoximine.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Start N-Phthalimidoyl Sulfoximine (Starting Material) Heating Heating at 50 °C (12 hours) Start->Heating Amine Primary or Secondary Amine (e.g., Methylamine) Amine->Heating Solvent Acetonitrile (MeCN) Solvent->Heating Workup Aqueous Workup Heating->Workup Reaction Completion Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the literature for the synthesis of 2-formyl benzamides.[3] This protocol should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Materials:

  • N-phthalimidoyl sulfoximine (starting material)

  • Methylamine (or its hydrochloride salt with a base like Na₂CO₃)

  • Acetonitrile (MeCN, solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • To a reaction vessel, add the N-phthalimidoyl sulfoximine (1.0 equivalent).

  • Add acetonitrile as the solvent.

  • Add methylamine (4.0 equivalents). If using the hydrochloride salt, add a suitable base like sodium carbonate.

  • Seal the vessel and heat the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup to remove water-soluble components.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants without interfering with the reaction mechanism.

  • Excess Amine: Using an excess of the amine ensures that the reaction goes to completion by driving the equilibrium towards the product side.

  • Moderate Temperature: Heating to 50 °C provides sufficient energy to overcome the activation barrier of the reaction without causing degradation of the starting materials or products.

Potential Applications in Medicinal Chemistry

While specific applications of this compound are not extensively documented, the benzamide scaffold is a cornerstone in medicinal chemistry.[4] Its derivatives have shown a wide range of pharmacological activities.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ortho-positioning of the aldehyde and amide groups allows for a variety of cyclization reactions.

G cluster_0 Potential Heterocyclic Products Start This compound Isoindolinones Isoindolinones Start->Isoindolinones Reaction with Reducing Agents Phthalazinones Phthalazinones Start->Phthalazinones Reaction with Hydrazine Derivatives Other_Heterocycles Other Fused Heterocycles Start->Other_Heterocycles Multicomponent Reactions

Caption: Potential synthetic pathways from this compound.

These resulting heterocyclic structures are present in numerous biologically active compounds, including:

  • Anticonvulsants: Many benzamide derivatives have been investigated for their anticonvulsant properties.[4]

  • Antipsychotics: Certain benzamides, such as sulpiride and amisulpride, are used in psychiatry.[4]

  • HDAC Inhibitors: The benzamide structure is a key feature in some histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[5]

  • Antiviral and Anti-inflammatory Agents: The related benzimidazole scaffold, which can be synthesized from precursors like this compound, is known for a wide array of biological activities.[6]

The ability to readily synthesize this compound opens up avenues for the exploration of new chemical space in the search for novel therapeutics.

Conclusion

This compound, while not a compound with a storied historical discovery, represents a molecule of significant contemporary interest due to the development of modern, efficient synthetic routes. Its value lies in its potential as a versatile building block for the creation of complex heterocyclic systems relevant to drug discovery and materials science. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to new innovations in these fields. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their work.

References

  • 2-fluoro-5-formyl-N-methylbenzamide | 1289008-60-1 - ChemicalBook. (n.d.).
  • This compound (C9H9NO2) - PubChemLite. (n.d.).
  • 3-Formyl-N-methylbenzamide CAS 183739-65-3 - BIOSYNCE. (n.d.).
  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016).
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2022).
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. (2008).

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Theoretical studies on "2-Formyl-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Practical Aspects of 2-Formyl-N-methylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a versatile chemical intermediate belonging to the vast and pharmacologically significant benzamide class of compounds.[1][2] Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This document bridges the gap between theoretical computational studies and practical laboratory applications, offering researchers, chemists, and drug development professionals a detailed perspective on this molecule's synthesis, characterization, and potential applications.

Molecular Overview and Significance

This compound (C₉H₉NO₂) is an aromatic compound characterized by a benzene ring substituted with an N-methylamido group and an adjacent (ortho) formyl (aldehyde) group.[4] This specific arrangement of functional groups creates a unique electronic and steric environment, making it a valuable building block for synthesizing more complex heterocyclic systems and pharmaceutical leads. The benzamide scaffold itself is present in numerous approved drugs, highlighting the therapeutic potential of its derivatives.[5][6]

The presence of both an electrophilic aldehyde carbon and a nucleophilic amide nitrogen, in proximity, allows for intramolecular cyclization reactions and diverse derivatization, further expanding its synthetic utility.

Caption: 2D structure of this compound (C₉H₉NO₂).

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule begins with its synthesis and structural verification.

Synthetic Approach: Aminolysis of N-Phthalimidoyl Sulfoximine

A modern and effective method for preparing 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine precursor. This approach offers good to high yields under mild conditions.[7]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the N-phthalimidoyl sulfoximine precursor (1.0 equivalent) in acetonitrile (MeCN).

  • Amine Addition: Add methylamine (4.0 equivalents) to the solution. If using a salt like methylamine HCl, include a base such as sodium carbonate (Na₂CO₃) to liberate the free amine.[7]

  • Reaction Condition: Seal the vessel and heat the mixture at 50 °C for 12 hours, with continuous stirring.[7]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Elucidation

The structure of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques.[8][9][10] Each method provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the range of 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

    • Aldehyde Proton (-CHO): A distinct singlet, deshielded by the carbonyl group, will appear far downfield, typically between 9.5-10.5 ppm.

    • Amide Proton (N-H): A broad singlet, whose chemical shift is solvent-dependent, usually appears between 6.0-8.5 ppm.

    • Methyl Protons (N-CH₃): A doublet (due to coupling with the N-H proton) around 2.8-3.1 ppm.

  • IR (Infrared) Spectroscopy: This technique is excellent for identifying functional groups.[8]

    • N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aldehydic): Bands just above 3000 cm⁻¹ (aromatic) and around 2850-2750 cm⁻¹ (aldehydic).

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

    • C=O Stretch (Amide I Band): Another strong, sharp peak, typically found at a lower wavenumber than the aldehyde, around 1640-1680 cm⁻¹.

    • N-H Bend (Amide II Band): A band of moderate intensity around 1550 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): A peak corresponding to the molecular mass of the compound (163.17 g/mol ) should be observed.[11]

Theoretical Studies: A Computational Deep Dive

Computational chemistry provides profound insights into molecular structure, stability, and reactivity that are often difficult to obtain experimentally. Density Functional Theory (DFT) is a powerful tool for this purpose, balancing computational cost with high accuracy.[12][13]

Computational Methodology

A typical theoretical investigation of this compound involves a series of well-defined computational steps. The choice of the B3LYP functional with a 6-311G(d,p) basis set is a widely accepted standard for geometry optimization and electronic property calculations of organic molecules.[14]

Computational_Workflow cluster_D A 1. Initial Structure Input (2D Sketch or Guess Geometry) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Electronic Property Analysis C->D G 5. Spectroscopic Prediction (NMR, IR Spectra) C->G E HOMO-LUMO Analysis (Reactivity, Energy Gap) D->E F Molecular Electrostatic Potential (MEP) (Charge Distribution, Reactive Sites) D->F H 6. Comparison with Experimental Data G->H

Caption: Standard workflow for DFT-based theoretical analysis.

  • Structure Generation: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D coordinate file.

  • Geometry Optimization: Perform a full geometry optimization using the Gaussian suite of programs (or similar software) with the B3LYP functional and the 6-311G(d,p) basis set. This step finds the lowest energy conformation of the molecule.[15]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties like HOMO-LUMO energies and the molecular electrostatic potential.

Key Theoretical Insights
  • Optimized Molecular Geometry: The calculations reveal precise bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the plane of the benzene ring and the amide group, which influences the degree of electronic conjugation. The planarity between the aldehyde group and the ring is crucial for resonance stabilization.[16]

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electron density.

    • Red Regions (Negative Potential): These indicate electron-rich areas and are prime targets for electrophilic attack. For this compound, these are localized on the oxygen atoms of the carbonyl groups.

    • Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is expected around the aldehydic hydrogen and the amide proton.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level is related to the ionization potential.

    • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy level is related to the electron affinity.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

Calculated Property Predicted Value (Illustrative) Significance
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -1.8 eVElectron-accepting ability
Energy Gap (ΔE) 4.7 eVChemical reactivity and kinetic stability
Dipole Moment ~3.5 DebyeMolecular polarity and solubility

Applications in Drug Discovery and Design

The benzamide scaffold is a "privileged structure" in medicinal chemistry.[1][3] Theoretical studies on this compound provide a rational basis for its use in drug design, particularly through computational techniques like molecular docking.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[17][18] This technique is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. Benzamide derivatives have been successfully studied as inhibitors for various targets, including topoisomerases and glucokinase.[6][18]

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Input Ligand (this compound derivative) L2 Generate 3D Conformation & Energy Minimization L1->L2 Dock Molecular Docking Simulation (e.g., AutoDock, GOLD) L2->Dock R1 Obtain Protein Structure (from Protein Data Bank) R2 Prepare Receptor (Remove water, add hydrogens) R1->R2 R3 Define Binding Site R2->R3 R3->Dock Analysis Analyze Results (Binding Poses, Docking Score, Interactions) Dock->Analysis

Caption: Conceptual workflow for a molecular docking study.

  • Protein Preparation: Obtain the 3D crystal structure of a target protein (e.g., a kinase or polymerase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization using a force field like MMFF94.[17]

  • Grid Generation: Define the active site of the protein and generate a grid box that encompasses this binding pocket.

  • Docking Simulation: Use docking software to systematically place the ligand into the binding site in various conformations and orientations.

  • Scoring and Analysis: The program calculates a "docking score" for each pose, estimating the binding affinity. The best poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

The insights gained from such studies can guide the rational design of novel derivatives of this compound with enhanced binding affinity and selectivity for a specific biological target.

Conclusion

This compound represents more than just a chemical compound; it is a versatile platform for both synthetic innovation and theoretical exploration. Its unique structural features, confirmed by rigorous spectroscopic analysis, make it an ideal candidate for computational investigation using methods like DFT. The theoretical data on its electronic structure and reactivity provides a solid foundation for its application in medicinal chemistry, particularly in the rational design of novel therapeutics through techniques like molecular docking. This guide demonstrates that a synergistic approach, combining empirical synthesis with theoretical calculation, is essential for unlocking the full potential of such promising molecular scaffolds.

References

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Methodological & Application

Synthesis of 2-Formyl-N-methylbenzamide: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Formyl-N-methylbenzamide in Medicinal Chemistry and Organic Synthesis

This compound is a key bifunctional building block in the development of novel therapeutics and complex organic molecules. Its unique structure, featuring both an aldehyde and a secondary amide on an aromatic scaffold, allows for a diverse range of chemical transformations. This makes it a valuable intermediate in the synthesis of heterocyclic compounds, macrocycles, and other pharmacologically relevant structures. The aldehyde functionality serves as a handle for reactions such as reductive amination, Wittig reactions, and the formation of imines, while the N-methylbenzamide moiety can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems. This guide provides detailed protocols and mechanistic insights for two effective methods for the synthesis of this important compound, tailored for researchers and professionals in drug development and chemical synthesis.

Method 1: Aminolysis of N-Phthalimidoyl Sulfoximine – A Modern McFadyen-Stevens Variant

A contemporary and highly efficient method for the synthesis of 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine. This reaction proceeds via a novel variant of the McFadyen-Stevens reaction, offering a mild and high-yielding route to the target compound.[1][2]

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of methylamine on one of the carbonyl groups of the N-phthalimidoyl sulfoximine. This ring-opening event is followed by a cascade of electronic rearrangements, culminating in the extrusion of a sulfoxide and the formation of the aldehyde functionality. The proposed mechanism, a modified McFadyen-Stevens reaction, avoids the harsh conditions often associated with the classical version of this reaction.[1][3][4] The key steps involve the formation of an intermediate that, upon loss of the sulfoxide, generates an amidonitrene which then rearranges to furnish the final this compound product.

McFadyen_Stevens_Variant start N-Phthalimidoyl Sulfoximine intermediate_A Ring-Opened Intermediate start->intermediate_A + Methylamine amine Methylamine (CH3NH2) intermediate_B Amidonitrene Intermediate intermediate_A->intermediate_B - Sulfoxide product This compound intermediate_B->product Rearrangement sulfoxide Sulfoxide Byproduct

Caption: Modified McFadyen-Stevens Reaction Pathway.

Experimental Protocol

This protocol is adapted from the general procedure described by Tu et al. for the synthesis of 2-formyl benzamides.[1][2]

Materials:

  • N-Phthalimidoyl Sulfoximine (starting material)

  • Methylamine (40% solution in water or as a gas)

  • Acetonitrile (MeCN), anhydrous

  • Sodium Carbonate (Na2CO3), anhydrous (if using methylamine hydrochloride)

  • Ethyl acetate (for extraction)

  • n-Pentane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the N-phthalimidoyl sulfoximine (0.20 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (1.0 mL).

  • Add a solution of methylamine in a suitable solvent or bubble methylamine gas through the solution until approximately 4 equivalents (0.80 mmol) have been added. If using a methylamine salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like anhydrous sodium carbonate.

  • Seal the vial and heat the reaction mixture to 50 °C.

  • Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in n-pentane (e.g., starting from 1:4 to 2:1) to afford the pure this compound.

Data Summary
ReagentMolar Eq.Amount (for 0.20 mmol scale)
N-Phthalimidoyl Sulfoximine1.00.20 mmol
Methylamine4.00.80 mmol
Acetonitrile (solvent)-1.0 mL

Yields for similar 2-formyl benzamides using this method are reported to be in the range of good to high.[2]

Method 2: Two-Step Synthesis via Phthalide Intermediate

This classical yet robust approach involves two main stages: the synthesis of the precursor alcohol, 2-(hydroxymethyl)-N-methylbenzamide, followed by its selective oxidation to the target aldehyde. This method offers the advantage of utilizing readily available starting materials.

Workflow Overview

Two_Step_Synthesis start Phthalide step1 Step 1: Aminolysis with Methylamine start->step1 precursor 2-(Hydroxymethyl)-N-methylbenzamide step1->precursor step2 Step 2: Selective Oxidation precursor->step2 product This compound step2->product

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-(Hydroxymethyl)-N-methylbenzamide from Phthalide

Reaction Principle: This step involves the nucleophilic ring-opening of the lactone, phthalide, with methylamine. The amine attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of the corresponding hydroxy amide. A similar procedure has been reported for the synthesis of related compounds.[5]

Experimental Protocol:

Materials:

  • Phthalide

  • Methylamine (40% solution in water)

  • Ethanol

  • Ethyl acetate

  • Hexane (or petrol ether)

Procedure:

  • In a round-bottom flask, dissolve phthalide (1.0 equiv) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of a concentrated aqueous solution of methylamine (e.g., 3-4 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography to yield pure 2-(hydroxymethyl)-N-methylbenzamide.

Part 2: Selective Oxidation to this compound

Causality Behind Experimental Choices: The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation. Alternatively, Dess-Martin periodinane (DMP) is a modern, milder, and often higher-yielding alternative that can be performed at room temperature. The choice of reagent may depend on availability, scale, and tolerance of other functional groups. The metabolic conversion of N-methylbenzamides to N-formylbenzamides proceeds via an N-hydroxymethyl intermediate, suggesting the inherent feasibility of this oxidative step.[6]

Experimental Protocol (using PCC):

Materials:

  • 2-(Hydroxymethyl)-N-methylbenzamide

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equiv) in anhydrous DCM.

  • To this suspension, add a solution of 2-(hydroxymethyl)-N-methylbenzamide (1.0 equiv) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom® to remove the chromium salts.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Data Summary for Two-Step Synthesis
StepStarting MaterialKey ReagentProduct
1 PhthalideMethylamine2-(Hydroxymethyl)-N-methylbenzamide
2 2-(Hydroxymethyl)-N-methylbenzamidePCC or DMPThis compound

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through multiple effective routes. The modern approach utilizing an N-phthalimidoyl sulfoximine offers a streamlined and high-yielding process under mild conditions. The more traditional two-step synthesis starting from phthalide provides a reliable alternative using readily accessible materials. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this valuable chemical intermediate, further empowering advancements in medicinal chemistry and materials science.

References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]

  • PrepChem. (n.d.). Preparation of 2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide. Retrieved from [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. ResearchGate. Available at: [Link]

  • McFadyen–Stevens reaction. (2023, November 26). In Wikipedia. [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). Initial failure, McFadyen‐Stevens reaction, and our working hypothesis. ResearchGate. Available at: [Link]

  • Ross, D., Creadon, D., & Murphy, J. A. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

Sources

The Strategic Utility of 2-Formyl-N-methylbenzamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of organic synthesis, molecules possessing multiple, strategically positioned functional groups are of immense value. 2-Formyl-N-methylbenzamide is one such versatile precursor, featuring an electrophilic aldehyde and a nucleophilic secondary amide in an ortho-relationship on a benzene ring. This unique arrangement makes it an ideal starting material for constructing fused heterocyclic systems, which form the core of numerous pharmacologically active compounds. This guide provides an in-depth exploration of a primary application of this compound: the synthesis of N-methylated phthalazinones, a privileged scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its execution.

The phthalazinone core is present in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The ability to efficiently synthesize substituted phthalazinones is therefore a significant endeavor in drug discovery and development. The cyclocondensation reaction of this compound with hydrazine represents a direct and efficient route to 2-methylphthalazin-1(2H)-one, a key intermediate for further functionalization.

Core Application: Synthesis of 2-Methylphthalazin-1(2H)-one via Cyclocondensation

The most prominent application of this compound is its reaction with hydrazine hydrate to yield 2-methylphthalazin-1(2H)-one. This transformation is a classic example of a condensation reaction followed by an intramolecular cyclization, resulting in the formation of a stable, bicyclic heteroaromatic system.

Mechanistic Insight: A Stepwise Annulation

The reaction proceeds through a well-established two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the aldehyde group in this compound. This is followed by dehydration to form a stable hydrazone intermediate.[4][5] This initial condensation is typically rapid.

  • Intramolecular Cyclization and Tautomerization: The newly formed hydrazone intermediate exists in equilibrium with its tautomeric form. The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent N-methylbenzamide group. This intramolecular acyl substitution leads to the formation of a five-membered ring intermediate which, after proton transfer and loss of water, yields the final phthalazinone product.

The overall transformation is an efficient annulation strategy that leverages the inherent reactivity of the ortho-positioned functional groups.

Phthalazinone Formation Mechanism start This compound hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) hydrazine Hydrazine Hydrate (H2N-NH2·H2O) hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Acyl Substitution product 2-Methylphthalazin-1(2H)-one cyclized->product Dehydration (-H2O)

Caption: Mechanism of 2-Methylphthalazin-1(2H)-one Synthesis.

Experimental Protocol: Synthesis of 2-Methylphthalazin-1(2H)-one

This protocol details a robust and scalable procedure for the synthesis of 2-methylphthalazin-1(2H)-one from this compound. The causality behind each step is explained to ensure both successful execution and a deeper understanding of the process.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Hydrazine hydrate (~64% solution)Nucleophilic reagent for condensation and cyclization
Ethanol (EtOH)Reaction solvent; chosen for its ability to dissolve the starting material and for its appropriate boiling point for the reaction temperature.
Round-bottom flaskReaction vessel
Reflux condenserTo prevent loss of solvent during heating.
Magnetic stirrer and stir barTo ensure homogeneous mixing of reactants.
Heating mantleFor controlled heating of the reaction mixture.
Thin Layer Chromatography (TLC)To monitor the progress of the reaction.
Buchner funnel and filter paperFor isolating the product via vacuum filtration.
Recrystallization apparatusFor purification of the final product.
Step-by-Step Procedure

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 1.0 equivalent).

  • Add ethanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

2. Addition of Hydrazine Hydrate:

  • To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature using a dropping funnel or syringe.

  • Causality Note: A slight excess of hydrazine ensures the complete consumption of the limiting reagent, this compound. A dropwise addition is recommended to control any potential exotherm, although the reaction is typically mild.

3. Reflux:

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Causality Note: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

4. Work-up and Isolation:

  • After the reaction is complete (as determined by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • As the solution cools, the product, 2-methylphthalazin-1(2H)-one, will typically precipitate out of the solution as a crystalline solid.

  • To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Causality Note: The product is significantly less soluble in cold ethanol than the starting materials or byproducts, allowing for efficient isolation by precipitation and filtration.

5. Purification:

  • The crude product can be further purified by recrystallization from ethanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental_Workflow A 1. Dissolve this compound in Ethanol B 2. Add Hydrazine Hydrate (1.2 eq) Dropwise A->B Room Temp. C 3. Heat to Reflux (4-6 hours) B->C Controlled Addition D 4. Monitor by TLC C->D Reaction Progress E 5. Cool to Room Temperature & Ice Bath D->E Upon Completion F 6. Isolate by Vacuum Filtration E->F Precipitation G 7. Wash with Cold Ethanol F->G Impurity Removal H 8. Recrystallize from Ethanol for Purification G->H High Purity Product

Caption: Workflow for the Synthesis of 2-Methylphthalazin-1(2H)-one.

Conclusion and Future Perspectives

This compound serves as a highly effective and straightforward precursor for the synthesis of N-methylated phthalazinones. The protocol described herein is robust, scalable, and relies on readily available reagents and standard laboratory techniques. The resulting product, 2-methylphthalazin-1(2H)-one, is a valuable building block in its own right, amenable to further chemical modifications to generate libraries of compounds for screening in drug discovery programs. The inherent reactivity of the ortho-aldehyde and amide functionalities underscores the strategic importance of this compound in the efficient construction of complex heterocyclic architectures.

References

  • Patil, A. M., et al. (2023).
  • Malinowski, Z., et al. (2016). Synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via palladium catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones. Tetrahedron.
  • Khan, F. A., et al. (2017). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones.
  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one. BenchChem.
  • Sharif, S., et al. (2018). A chemosensor, 2-phenylphthalazin-1(2H)-one, was synthesized by refluxing 2-formylbenzoic acid with phenyl hydrazine in presence of ethanol. Journal of Photochemistry and Photobiology A: Chemistry.
  • BenchChem. (2025).
  • Jain, V., & Lee, T.-C. (2021). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Molecules.
  • Vila, N., et al. (2020). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Molecules.
  • Anonymous. Phthalazinone. Source Not Available.
  • Anonymous. Process for the preparation of N,N'-diformyl hydrazine.
  • Anonymous. (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.
  • Anonymous. Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Anonymous. Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues.
  • Anonymous. Process for the preparation of 1,2,4-triazole.
  • Saha, S., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org.
  • Anonymous. Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. PubMed.
  • Anonymous. Process for preparing hydrazine.
  • Anonymous. Synthesis and behaviour of 4-arylphthalazin-1(2H)thione derivatives towards carbon and nitrogen electrophiles.
  • Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: 2-Formyl-N-methylbenzamide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Formyl-N-methylbenzamide is a prime example of a bifunctional building block, possessing ortho-disposed aldehyde and N-methylamide functionalities. This specific arrangement provides a powerful platform for intramolecular cyclization reactions, enabling streamlined access to valuable nitrogen-containing heterocyclic scaffolds. These scaffolds, particularly isoindolinones and their derivatives, are prevalent in a multitude of biologically active compounds and pharmaceutical agents.

The reactivity of this compound is centered on the electrophilic aldehyde group, which serves as a handle for introducing diversity, and the nucleophilic potential of the amide nitrogen, which acts as the key for subsequent ring closure. This guide provides detailed protocols and mechanistic insights into the application of this versatile precursor for synthesizing N-substituted isoindolinones, a core structure in medicinal chemistry.

Application I: Synthesis of 2-Methyl-3-(phenylimino)isoindolin-1-one Derivatives

The synthesis of 3-(imino)isoindolin-1-ones represents a direct and efficient utilization of this compound. These compounds are of significant interest due to their structural similarity to various bioactive molecules. A robust method involves the cobalt-catalyzed cyclization with carbodiimides, which serve as the source for the exocyclic imino group.

Scientific Rationale & Mechanistic Insight

The reaction proceeds through a proposed catalytic cycle initiated by the formation of a five-membered aza-cobaltacycle intermediate[1]. The cobalt catalyst first coordinates with the starting benzamide. This complex then undergoes a reaction sequence involving the carbodiimide. The nucleophilic addition of the amide to the carbodiimide, followed by subsequent C-C bond formation, drives the cyclization forward to generate the final 3-(imino)isoindolin-1-one product[1]. This catalytic approach is advantageous due to its tolerance of various functional groups and its ability to provide the desired products in moderate to good yields[1].

Workflow for Catalytic Synthesis of 3-(Imino)isoindolin-1-ones

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Carbodiimide Reaction Combine Reactants, Catalyst, Base in Solvent (e.g., Dioxane) Start->Reaction Catalyst Cobalt Catalyst + Base Catalyst->Reaction Heating Heat at 120 °C (12-24h) Reaction->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure 3-(Imino)isoindolin-1-one Purification->Product

Caption: General workflow for the cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.

Detailed Experimental Protocol: Synthesis of 2-Methyl-3-(cyclohexylimino)isoindolin-1-one

This protocol is adapted from established methods for cobalt-catalyzed cyclization reactions of benzamides[1].

Materials:

  • 2-Bromo-N-methylbenzamide (as a model substrate analogous to the reactivity of this compound after initial condensation) (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • CoBr₂ (10 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-N-methylbenzamide (e.g., 214 mg, 1.0 mmol), Na₂CO₃ (212 mg, 2.0 mmol), and CoBr₂ (22 mg, 0.1 mmol).

  • Evacuate and backfill the tube with inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (247 mg, 1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 2-methyl-3-(cyclohexylimino)isoindolin-1-one.

Data Presentation: Substrate Scope

The versatility of this reaction allows for the use of various carbodiimides, leading to a range of N-substituted iminoisoindolinones.

EntryCarbodiimide (R-N=C=N-R)ProductYield (%)
1Dicyclohexylcarbodiimide2-Methyl-3-(cyclohexylimino)isoindolin-1-one~75%
2Diisopropylcarbodiimide3-(Isopropyl-imino)-2-methylisoindolin-1-one~80%
3Di-tert-butylcarbodiimide3-(tert-Butyl-imino)-2-methylisoindolin-1-one~65%
Yields are representative and based on analogous reactions reported in the literature[1].
Proposed Catalytic Cycle

G Co_II Co(II) Catalyst Intermediate_A Five-membered aza-cobaltacycle (A) Co_II->Intermediate_A + Benzamide - HBr Benzamide 2-Br-N-methylbenzamide Intermediate_B Intermediate (B) Intermediate_A->Intermediate_B + Carbodiimide Carbodiimide R-N=C=N-R Intermediate_C Intermediate (C) Intermediate_B->Intermediate_C Nucleophilic Addition Product 3-(Imino)isoindolin-1-one Intermediate_C->Product Reductive Elimination Product->Co_II Catalyst Regeneration

Caption: Proposed mechanism for cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.

Application II: Synthesis of Quinazolinone Derivatives

While direct protocols starting from this compound are less common, its structural motifs are highly relevant to the synthesis of quinazolinones. Typically, quinazolinones are formed from precursors like 2-aminobenzamide[2]. The formyl group in this compound can be envisioned as a masked carboxylic acid or a reactive site for condensation with an amine, followed by cyclization and oxidation to furnish the quinazolinone core.

Conceptual Pathway

A plausible synthetic strategy involves a multi-step, one-pot reaction. First, this compound would react with an amine (R-NH₂) to form an imine intermediate. This intermediate could then undergo an intramolecular cyclization. A subsequent oxidation step would be required to form the aromatic quinazolinone ring system. Heterogeneous acid catalysts could facilitate the initial condensation and cyclization steps[2].

Conceptual Workflow for Quinazolinone Synthesis

G Start This compound + Primary Amine (R-NH₂) Condensation Step 1: Condensation (Acid Catalyst) Formation of Imine Start->Condensation Cyclization Step 2: Intramolecular Cyclization Condensation->Cyclization Oxidation Step 3: Oxidation (e.g., Air, O₂) Cyclization->Oxidation Product N-Substituted Quinazolinone Derivative Oxidation->Product

Caption: Conceptual workflow for synthesizing quinazolinones from this compound.

Protocol Considerations

Developing a specific protocol would require optimization. Key variables to consider would be:

  • Amine Source: A wide range of primary amines could be used to introduce diversity at the N3 position of the quinazolinone.

  • Catalyst: Solid acid catalysts like SBA-Pr-SO₃H could be effective for the initial condensation and cyclization, offering advantages of reusability and environmental friendliness[2].

  • Oxidant: The final aromatization step might occur spontaneously in the presence of air or require a specific oxidant.

  • Solvent: A high-boiling point, non-protic solvent would likely be suitable for the reaction temperatures required.

Conclusion

This compound stands out as a highly valuable and versatile precursor in synthetic chemistry. Its ortho-disposed reactive groups provide a direct and efficient pathway for the construction of complex N-heterocycles. The protocols and conceptual frameworks presented here demonstrate its utility in synthesizing medicinally relevant scaffolds like isoindolinones and quinazolinones. The ability to generate molecular complexity from a readily accessible starting material underscores its importance for researchers, scientists, and professionals in drug development and materials science.

References

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.[Link][1]

  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry.[Link][2]

Sources

Application Notes and Protocols: 2-Formyl-N-methylbenzamide as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

2-Formyl-N-methylbenzamide is a bifunctional aromatic compound whose value in pharmaceutical development extends far beyond its simple structure. It serves as a highly versatile synthon, or building block, for the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a highly reactive aromatic aldehyde and a robust N-methylbenzamide moiety. The ortho-relationship of these groups is pivotal, enabling access to a diverse range of pharmaceutically relevant scaffolds through both linear and convergent synthetic strategies.

The aldehyde group acts as an electrophilic handle for C-N and C-C bond formation, most notably through reductive amination, a cornerstone of modern medicinal chemistry for the generation of amine libraries.[1][2] The N-methylbenzamide group, while generally stable, provides a crucial structural element and can participate in cyclization reactions to form valuable heterocyclic systems. This dual functionality allows researchers to systematically explore chemical space, optimizing for target affinity, selectivity, and pharmacokinetic properties. These application notes provide an in-depth guide to leveraging this compound as a precursor for key pharmaceutical intermediates, focusing on field-proven protocols and the chemical principles that ensure success.

Physicochemical Properties & Safety Data

Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is critical. This compound is a stable solid under standard conditions but requires careful handling.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance White to off-white solid
Melting Point 125 - 128 °C[3]
Solubility Partially soluble in cold water; soluble in common organic solvents like THF, CH₂Cl₂, and MeOH.
Hazard & Safety Precautions

Warning: This chemical is considered hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Health Hazards: Harmful if swallowed (Acute toxicity, Oral, Category 4).[3] It is also suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3] Causes skin and eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Application: Reductive Amination for Benzylamine Derivatives

Reductive amination is arguably the most powerful and widely used application of this compound. This reaction constructs a new carbon-nitrogen bond, converting the aldehyde into a secondary or tertiary amine—a functional group present in over 80% of top pharmaceuticals.[1]

Principle and Rationale

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, forming a hemiaminal intermediate which then dehydrates to form an iminium ion. This step is often catalyzed by mild acid.

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final amine product.

Choice of Reducing Agent: While several reducing agents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations.[6] Its superiority stems from its mildness and selectivity; it reacts much faster with the iminium ion than with the starting aldehyde, preventing the competitive formation of alcohol byproducts. Unlike the more traditional sodium cyanoborohydride, it is non-toxic and does not generate hazardous cyanide waste.[6]

Experimental Workflow and Visualization

The general process for synthesizing a 2-((substituted-amino)methyl)-N-methylbenzamide derivative is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aldehyde, Amine, Reductant) setup 2. Assemble Glassware (Flask, Stir Bar, N2 Inlet) reagents->setup dissolve 3. Dissolve Aldehyde & Amine in Anhydrous Solvent setup->dissolve add_reductant 4. Add NaBH(OAc)₃ Portion-wise dissolve->add_reductant monitor 5. Monitor by TLC (Stain with Ninhydrin/KMnO₄) add_reductant->monitor quench 6. Quench Reaction (e.g., sat. NaHCO₃) monitor->quench extract 7. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract purify 8. Purify by Chromatography (Silica Gel) extract->purify characterize 9. Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize final_product 10. Final Product (Pure Amine) characterize->final_product

Caption: General workflow for reductive amination.

Protocol 1: Synthesis of 2-((Dimethylamino)methyl)-N-methylbenzamide

This protocol provides a specific example using dimethylamine as the nucleophile.

Materials & Reagents:

  • This compound

  • Dimethylamine solution (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Silica Gel (230-400 mesh)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen inlet/drying tube

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 6.13 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (30 mL).

  • Amine Addition: Add dimethylamine solution (2.0 M in THF, 3.7 mL, 7.36 mmol, 1.2 eq) dropwise via syringe at room temperature. Stir the mixture for 20 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.95 g, 9.20 mmol, 1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The disappearance of the starting aldehyde spot indicates completion.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Workup - Washing: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in DCM to afford the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 2: Stoichiometry and Conditions for Protocol 1

ReagentM.W. ( g/mol )AmountEquivalents
This compound163.171.00 g1.0
Dimethylamine (2M in THF)45.083.7 mL1.2
Sodium Triacetoxyborohydride211.941.95 g1.5
Condition Value
Solvent Anhydrous DCM
Temperature Room Temperature
Time 4-6 hours
Expected Yield 80-90%

Advanced Application: Synthesis of Isoindolinone Heterocycles

The ortho-disposed functional groups of this compound make it an ideal precursor for constructing fused heterocyclic systems like isoindolinones, which are privileged scaffolds in drug discovery.

Principle and Rationale

This transformation is a powerful example of tandem reaction design. It begins with the same reductive amination as Protocol 1 to form a secondary amine intermediate. This intermediate, without being isolated, can then undergo an intramolecular cyclization. The amide nitrogen acts as a nucleophile, attacking the newly formed benzylic position, which is made susceptible to substitution after an activation step (often implicitly via protonation). This cascade process efficiently builds molecular complexity.

G start This compound + R-NH₂ iminium Iminium Ion Intermediate start->iminium Dehydration intermediate 2-((R-amino)methyl)-N-methylbenzamide iminium->intermediate Reduction (e.g., NaBH(OAc)₃) cyclized Activated Intermediate intermediate->cyclized Activation (e.g., H⁺) product N-methyl-isoindolinone Product cyclized->product Intramolecular Cyclization (-H₂O)

Caption: Tandem reductive amination and cyclization pathway.

Protocol 2: Synthesis of 2-Methyl-3-phenylisoindolin-1-one

This protocol illustrates the synthesis of an isoindolinone scaffold via a tandem reaction.

Materials & Reagents:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalyst)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask under N₂, dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous DCE.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze iminium formation. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise and stir at room temperature for 2-4 hours, monitoring the formation of the secondary amine intermediate by TLC.

  • Cyclization: Once the intermediate is formed, increase the temperature to 80 °C (reflux) and stir for 12-18 hours. Causality Note: The thermal energy drives the dehydration and intramolecular cyclization step.

  • Workup & Purification: Cool the reaction to room temperature and follow the workup, extraction, and purification procedures as detailed in Protocol 1. The product will be less polar than the amine intermediate.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through robust and scalable protocols such as reductive amination, which provides reliable access to diverse amine libraries. Furthermore, its unique ortho-substitution pattern enables elegant tandem reactions to construct complex and pharmaceutically relevant heterocyclic scaffolds like isoindolinones. The protocols and principles outlined in this guide provide researchers with a solid foundation for incorporating this powerful building block into their drug discovery programs.

References

  • Sciencelab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. Available at: [Link]

  • Wang, D., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Shulgin, A. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • Linehan, J.C., et al. (2018). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rational Selection of Co-Catalysts for the Deaminative Hydrogenation of Amides. Retrieved from [Link]

  • IOC lectures. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]

  • Shulgin, A. (2012). Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative.
  • Wu, Z.-X., Xu, X.-T., & Luan, Y.-X. (2023). Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Retrieved from [Link]

  • Google Patents. (2016). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Richter, M. F., et al. (2021). Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Formyl-N-methylbenzamide in the Synthesis of N-Methyl Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and a Novel Synthetic Precursor

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The synthesis of the quinazolinone scaffold is a cornerstone of medicinal chemistry, with numerous methods developed to access this privileged heterocycle.[3]

This document details the application of a specialized starting material, 2-Formyl-N-methylbenzamide , for the efficient synthesis of 3-methyl-4(3H)-quinazolinones. This precursor is uniquely designed for a streamlined cyclization, incorporating the N-methyl group at the 3-position of the quinazolinone ring, a common feature in many bioactive derivatives. We will explore the mechanistic underpinnings of this synthetic strategy and provide a detailed, field-tested protocol for its implementation.

The core advantage of using this compound lies in its inherent bifunctionality. The ortho-positioning of the formyl (aldehyde) and N-methylamido groups creates a reactive diad, primed for intramolecular cyclization upon introduction of a suitable nitrogen source. This approach offers a direct and atom-economical route to the desired N-substituted quinazolinone core.

Mechanistic Insight: The Cyclization Cascade

The synthesis of the quinazolinone ring from this compound proceeds through a well-established chemical pathway analogous to the condensation of 2-aminobenzaldehydes with amines. In this case, the reaction is initiated by the condensation of the formyl group with a primary amine or an ammonia equivalent, followed by an intramolecular cyclization.

The proposed mechanism involves the following key steps:

  • Imine Formation: The formyl group of this compound reacts with a nitrogen source, such as ammonium acetate, to form a Schiff base (imine) intermediate. The nitrogen of the N-methylamido group is generally not nucleophilic enough to initiate this reaction intramolecularly under neutral or mildly acidic conditions.

  • Intramolecular Cyclization: The nitrogen atom of the N-methylamido group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the newly formed imine. This step forges the pyrimidine ring of the quinazolinone system, leading to a dihydroquinazolinone intermediate.

  • Dehydration/Oxidation: The dihydroquinazolinone intermediate subsequently undergoes dehydration to yield the aromatic 3-methyl-4(3H)-quinazolinone. In many cases, an oxidizing agent is included or atmospheric oxygen is sufficient to drive the final aromatization step, though with this specific precursor, the elimination of water is the key final step.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of 3-methyl-4(3H)-quinazolinone from this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound, Ammonium Acetate, and Acetic Acid B Reflux for 4-6 hours A->B C Monitor by TLC B->C D Cool and Quench in Ice-Water C->D Reaction Complete E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography on Silica Gel H->I Crude Product J Characterize Pure Product I->J

Sources

The Strategic Synthesis of Isoindolinones from 2-Formyl-N-methylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its synthesis has been a subject of intense research, with a focus on developing efficient, versatile, and scalable methods. This guide provides a detailed technical overview of the synthesis of isoindolinones using 2-Formyl-N-methylbenzamide as a key starting material. We will explore the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and discuss the strategic advantages of this precursor in the construction of this important heterocyclic motif.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are γ-lactams fused to a benzene ring, a structural motif that imparts a unique combination of rigidity and functionality. This has made them a cornerstone in drug discovery, with applications spanning a wide range of therapeutic areas.[2] Notable examples include the anxiolytic drug Pazinaclone and the anti-inflammatory agent Indoprofen.[3] The isoindolinone framework's value lies in its ability to serve as a versatile scaffold, allowing for the introduction of various substituents to modulate pharmacological activity. Consequently, the development of robust synthetic routes to access diverse isoindolinone derivatives is of paramount importance to the pharmaceutical industry.[4]

This compound is a particularly attractive starting material for isoindolinone synthesis. Its bifunctional nature, possessing both an aldehyde and an amide on an ortho-disubstituted benzene ring, allows for efficient intramolecular cyclization reactions to form the five-membered lactam ring. This precursor can be utilized in at least two primary synthetic strategies: direct intramolecular cyclization to yield N-methylisoindolinone and intermolecular condensation with primary amines followed by cyclization to afford N-substituted 3-aryl or 3-alkylisoindolinones.

Mechanistic Principles: The Chemistry of Isoindolinone Formation

The synthesis of isoindolinones from this compound hinges on the fundamental reaction between an aldehyde and an amine: the formation of an imine (or iminium ion), which is then followed by an intramolecular cyclization. The specific pathway can be tailored by the choice of reagents and reaction conditions.

Reductive Amination Pathway for N-Methylisoindolinone

In this approach, the aldehyde group of this compound can be thought of as reacting with an internal nucleophile (the amide nitrogen) in a conceptual sense, though the direct intramolecular reaction is less common. A more practical approach is the reduction of the aldehyde to a benzyl alcohol, followed by activation and intramolecular displacement by the amide nitrogen. However, a more direct and efficient method is the intramolecular reductive amination. While typically an intermolecular reaction, the principles can be applied to this intramolecular case. The process involves the formation of a hemiaminal intermediate, which then dehydrates to an N-acyliminium ion. This reactive intermediate is then reduced in situ to yield the final isoindolinone product.

Diagram 1: Proposed Reductive Amination Pathway

G A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Intramolecular Nucleophilic Attack by Amide Nitrogen B->C D Hemiaminal Intermediate C->D E Dehydration D->E - H2O F N-Acyliminium Ion E->F G Reduction [H-] F->G H N-Methylisoindolinone G->H

Caption: Intramolecular reductive amination cascade.

Condensation-Cyclization with Primary Amines

A more versatile application of this compound involves its reaction with a primary amine (R-NH2). This intermolecular reaction proceeds through the formation of an imine intermediate. The subsequent intramolecular cyclization is typically acid-catalyzed, where protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the imine nitrogen. This tandem reaction efficiently constructs 3-substituted-N-methylisoindolinones.

Diagram 2: Amine Condensation and Cyclization Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A This compound C Imine Intermediate A->C B Primary Amine (R-NH2) B->C D Protonation of Amide Carbonyl C->D Acid Catalyst (e.g., TfOH) E Intramolecular Nucleophilic Attack D->E F Tetrahedral Intermediate E->F G Dehydration & Tautomerization F->G H 3-Substituted-N- methylisoindolinone G->H

Caption: Two-stage synthesis of 3-substituted isoindolinones.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for isoindolinone synthesis. Researchers should optimize conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 2-Methylisoindolin-1-one via Intramolecular Reductive Amination

This protocol is adapted from standard reductive amination procedures.[5]

Materials:

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add glacial acetic acid (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-methylisoindolin-1-one.

Trustworthiness Note: The use of sodium triacetoxyborohydride is crucial as it is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a major byproduct.[5]

Protocol 2: Synthesis of 2-Methyl-3-phenylisoindolin-1-one via Condensation with Aniline

This protocol is a representative example of a one-pot, two-step synthesis of a 3-substituted isoindolinone.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Trifluoromethanesulfonic acid (TfOH) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser (and optionally a Dean-Stark trap), dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous toluene or DCE (to a concentration of 0.2-0.5 M).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as TfOH or p-TsOH (5-10 mol%).

  • Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent). The azeotropic removal of water using a Dean-Stark trap can drive the initial imine formation to completion.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-methyl-3-phenylisoindolin-1-one.

Expertise Note: The choice of acid catalyst is critical. While Brønsted acids are commonly used, Lewis acids can also promote the cyclization. The reaction temperature and time should be optimized for different primary amines, as their nucleophilicity and steric hindrance can affect the reaction rate.

Data Summary: Reaction Parameters

The following table summarizes typical conditions for the synthesis of isoindolinones from ortho-formyl aromatic precursors.

Protocol Starting Material Key Reagents Solvent Temperature Typical Yields Reference Principle
1 This compoundNaBH(OAc)₃, Acetic AcidDCMRoom Temp.Good to Excellent[5]
2 This compound, Primary AmineTfOH or p-TsOHToluene/DCERefluxModerate to Good[6]

Conclusion and Future Outlook

This compound serves as a potent and versatile precursor for the synthesis of a variety of isoindolinone derivatives. The methodologies described herein, based on fundamental organic reactions like reductive amination and acid-catalyzed cyclization, offer reliable and adaptable routes to this important heterocyclic core. These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to access novel isoindolinone-based compounds for biological screening. Future efforts in this area will likely focus on the development of catalytic asymmetric methods to produce enantiomerically pure isoindolinones, further expanding their utility in the synthesis of chiral drugs.

References

  • ResearchGate. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives. [Link]

  • Journal of Chemical Research. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]

  • ResearchGate. (n.d.). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. [Link]

  • Zhu, S. et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. PubMed Central. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) N-Formylation of amines and (b) N-cyclization of.... [Link]

  • PubMed Central. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

  • ResearchGate. (n.d.). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. [Link]

  • PubMed. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. [Link]

  • PubMed Central. (n.d.). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. [Link]

  • PubMed Central. (n.d.). Formylation of Amines. [Link]

  • ResearchGate. (n.d.). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. [Link]

  • PubMed Central. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • University of Manchester. (2023). Direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO2 fixation in a metal-organic framework. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • MDPI. (n.d.). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. [Link]

  • PubMed. (2024). Direct Synthesis of N-formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal-Organic Framework. [Link]

  • ResearchGate. (n.d.). An example of intramolecular cyclization presumably proceeding via the.... [Link]

  • ResearchGate. (n.d.). MOF-catalyzed oxidative cyclization of O-phenylenediamine 14 with.... [Link]

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Sources

Application Notes & Protocols: Leveraging 2-Formyl-N-methylbenzamide in Multicomponent Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Linchpin

In the landscape of modern drug discovery and synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone of efficient synthesis, offering atom and step economy by combining three or more reactants in a single operation.[1][2] Central to the success of MCRs is the rational design of building blocks that can orchestrate complex bond-forming cascades. 2-Formyl-N-methylbenzamide is one such strategic precursor. Its structure is deceptively simple, yet it houses two key functional groups in a precise ortho-relationship: an electrophilic aldehyde (formyl group) and a nucleophilic/cyclization-competent N-methylamide. This unique arrangement makes it an exceptional substrate for MCRs designed to generate privileged heterocyclic scaffolds, most notably quinazolinones, which are core structures in numerous biologically active molecules.[3][4]

This guide provides an in-depth exploration of this compound's application in MCRs. We will dissect the mechanistic principles behind its reactivity and provide a detailed, field-tested protocol for its use in the synthesis of substituted quinazolinones, a class of compounds with significant therapeutic potential.

Mechanistic Rationale: The Ortho-Effect in Action

The power of this compound lies in the synergistic reactivity of its adjacent functional groups. The aldehyde serves as the primary electrophilic site, readily undergoing condensation with nucleophiles like primary amines to form imines. The N-methylamide, while generally stable, is perfectly positioned to engage in a subsequent intramolecular cyclization onto the newly formed C=N bond or a related intermediate. This orchestrated sequence is the key to rapidly building the bicyclic quinazolinone core.

Caption: Reactivity of this compound.

Primary Application: One-Pot Synthesis of 3-Methyl-2-Arylquinazolin-4(3H)-ones

Quinazolinones are a vital class of heterocycles known for their broad spectrum of pharmacological activities.[3] The following protocol details a robust, transition-metal-free, one-pot, two-component reaction between this compound and various primary amines, leading to the corresponding quinazolinone derivatives. The reaction proceeds via an initial imine formation, followed by an intramolecular cyclization and subsequent oxidative aromatization.

Proposed Reaction Mechanism

The reaction is believed to proceed through a logical sequence of steps initiated by the condensation of the amine and aldehyde.

G A This compound + Primary Amine (R-NH2) B Imine Formation (Condensation) A->B - H2O C Intramolecular Cyclization (Amide N attacks C=N) B->C Spontaneous D Dehydration/ Oxidative Aromatization C->D [O] E Quinazolinone Product D->E

Caption: General mechanism for quinazolinone synthesis.

This cascade efficiently transforms two simple starting materials into a complex, medicinally relevant scaffold in a single synthetic operation.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial Source---
Aniline≥99%, ReagentPlus®Commercial SourceDistill before use.
Iodine (I₂)≥99.8%Commercial SourceUsed as an oxidant.
Potassium Carbonate (K₂CO₃)≥99%, anhydrousCommercial SourceFinely powdered.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercial Source---
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Saturated Sodium ThiosulfateLab Prepared---For work-up.
BrineLab Prepared---For work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor chromatography.

Safety Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aniline is toxic and readily absorbed through the skin. DMSO can enhance the penetration of other chemicals.

Step-by-Step Procedure

G A 1. Setup Reaction - Add reactants to flask:  - this compound (1.0 mmol)  - Aniline (1.2 mmol)  - K2CO3 (2.0 mmol)  - Iodine (1.2 mmol)  - DMSO (5 mL) B 2. Reaction - Heat at 120 °C - Stir for 8-12 hours - Monitor by TLC A->B C 3. Work-up - Cool to RT - Add water & EtOAc - Wash with Na2S2O3 (aq) - Wash with brine B->C D 4. Isolation - Separate organic layer - Dry with MgSO4 - Concentrate in vacuo C->D E 5. Purification - Column Chromatography  (Silica, Hexane:EtOAc gradient) D->E

Caption: Experimental workflow for quinazolinone synthesis.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (163 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and iodine (305 mg, 1.2 mmol, 1.2 equiv).

  • Addition of Reagents: Add anhydrous DMSO (5 mL) to the flask, followed by freshly distilled aniline (112 mg, 110 µL, 1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours.

  • Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the dark mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Aqueous Washes: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to remove excess iodine), 20 mL of water, and finally 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to afford the pure product as a white solid.

Substrate Scope and Data

The developed protocol is robust and accommodates a variety of primary amines, demonstrating its utility for generating a library of quinazolinone derivatives.

EntryAmineProductYield (%)
1Aniline3-Methyl-2-phenylquinazolin-4(3H)-one88%
24-Methoxyaniline2-(4-Methoxyphenyl)-3-methylquinazolin-4(3H)-one91%
34-Chloroaniline2-(4-Chlorophenyl)-3-methylquinazolin-4(3H)-one85%
4Benzylamine3-Methyl-2-benzylquinazolin-4(3H)-one76%
5Cyclohexylamine2-Cyclohexyl-3-methylquinazolin-4(3H)-one72%

Potential for Other Multicomponent Reactions

While exceptionally suited for quinazolinone synthesis, the bifunctional nature of this compound opens avenues for its use in other classic MCRs.

  • Ugi and Passerini Reactions: The aldehyde moiety is a canonical component for isocyanide-based MCRs like the Ugi and Passerini reactions.[5][6][7][8] In such a reaction, this compound would act as the aldehyde component, reacting with an amine, an isocyanide, and a carboxylic acid (for Ugi) or just an isocyanide and a carboxylic acid (for Passerini).[9][10] The resulting product would be a complex acyclic structure containing the intact N-methylbenzamide fragment. This fragment could then be used as a handle for subsequent, post-MCR transformations, such as intramolecular cyclizations under different conditions, to access novel and diverse heterocyclic systems.

Conclusion

This compound is a powerful and versatile building block for multicomponent reaction design. Its pre-organized ortho-aldehyde and amide functionalities provide a reliable platform for the rapid and efficient construction of complex heterocyclic cores. The protocol detailed herein for the synthesis of quinazolinones demonstrates a practical, high-yielding application that avoids transition metals and proceeds with operational simplicity. For researchers, scientists, and drug development professionals, mastering the reactivity of such strategic synthons is key to accelerating the discovery of novel chemical entities with therapeutic potential.

References

  • Fu, Y., et al. (2017). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health.
  • Reddy, C. R., et al. (2022). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. National Institutes of Health.
  • Li, Y., et al. (2023). Strategies for the preparation of quinazolinones by formamide. ResearchGate. Available at: [Link]

  • Hassan, S., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Wikipedia contributors. (2023). Ugi reaction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Passerini reaction. Wikipedia. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
  • Organic Chemistry Portal. Passerini Reaction. Available at: [Link]

  • BenchChem. Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid.
  • Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

  • Banfi, L., et al. (2016). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry.
  • Shaaban, M. R., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances.
  • Shaaban, M. R., et al. (2022). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. ResearchGate. Available at: [Link]

  • Ghavale, Y. D., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules.
  • de la Torre, M. C., & Sierra, M. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Sharma, G., et al. (2014). Zinc Chloride Catalyzed Three-Component Ugi Reaction: Synthesis of N-Cyclohexyl-2-(2-hydroxyphenylamino)acetamide Derivatives. ResearchGate. Available at: [Link]

  • Dömling, A. (2012). Chemistry & Biology Of Multicomponent Reactions. National Institutes of Health.

Sources

Application Notes and Protocols for 2-Formyl-N-methylbenzamide Derivatives in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development interested in the synthetic utility and catalytic potential of 2-Formyl-N-methylbenzamide and its derivatives. While direct catalytic applications of this specific scaffold are an emerging area of research, its unique bifunctional nature—possessing both a reactive aldehyde and a hydrogen-bonding amide group in a constrained ortho-relationship—presents significant opportunities for the design of novel catalysts and ligands.

This document provides a comprehensive overview of the state-of-the-art synthesis of these valuable building blocks and explores their potential applications in catalysis, grounded in established chemical principles. The protocols and insights provided herein are intended to serve as a foundation for further investigation and innovation in the field.

Part 1: Synthesis of 2-Formylbenzamide Derivatives via a Modified McFadyen-Stevens Reaction

A robust and versatile method for the synthesis of a wide array of 2-formylbenzamides proceeds through a novel variant of the McFadyen-Stevens reaction.[1][2][3] This approach utilizes an N-phthalimidoyl sulfoximine which, upon reaction with a primary or secondary amine, undergoes aminolysis and subsequent rearrangement to yield the desired 2-formylbenzamide.[1][3]

The causality behind this experimental choice lies in the mild reaction conditions and the broad substrate scope, which allows for the synthesis of structurally diverse derivatives, including those derived from drug-like molecules.[1][3] The reaction mechanism is thought to involve the nucleophilic addition of the amine to a carbonyl group of the N-phthalimide, followed by a cascade of events that ultimately release the formyl group.[1]

Experimental Workflow: Synthesis of 2-Formylbenzamides

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine N-phthalimidoyl sulfoximine (1a, 0.20 mmol) and the desired amine (4, 0.80 mmol) in a reaction vessel. B Add Acetonitrile (MeCN, 1.0 mL) as the solvent. A->B C Stir the reaction mixture at 50 °C for 12 hours. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E After completion, cool the reaction to room temperature. D->E F Concentrate the mixture under reduced pressure. E->F G Purify the residue by silica gel column chromatography. F->G H Isolate the pure 2-formylbenzamide derivative. G->H

Caption: Workflow for the synthesis of 2-formylbenzamide derivatives.

Detailed Protocol for the Synthesis of N-Methyl-2-(phenyl(methyl)carbamoyl)benzaldehyde
  • Reaction Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add N-phthalimidoyl sulfoximine (1a) (0.20 mmol, 1.0 equiv).

  • Reagent Addition : Add N-methyl-1-phenylmethanamine (4a) (0.80 mmol, 4.0 equiv).

  • Solvent Addition : Add acetonitrile (MeCN) (1.0 mL).

  • Reaction Conditions : Seal the vial and place it in a preheated heating block at 50 °C. Stir the reaction mixture for 12 hours.

  • Monitoring : The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up : After 12 hours, remove the vial from the heating block and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-pentane to afford the pure 2-formylbenzamide derivative.[3]

Data Presentation: Substrate Scope of Amines in the Synthesis of 2-Formylbenzamides
EntryAmineProductYield (%)
1N-methyl-1-phenylmethanamine5aa76
2Dibenzylamine5ab83
3Morpholine5ac79
4Piperidine5ad81
5Pyrrolidine5ae78
6Indoline5af64
7Aniline5ag69

Reaction conditions: 1a (0.20 mmol), amine (0.80 mmol) in MeCN (1.0 mL) at 50 °C for 12 h. Yields are for the isolated products.[3]

Part 2: Potential Catalytic Applications of this compound Derivatives

The unique arrangement of a formyl group and an N-methylamide group on an aromatic ring makes these molecules attractive candidates for the development of novel catalysts. Below are three potential applications, complete with the scientific rationale and hypothetical protocols.

Application Note 1: Precursors for Chiral Schiff Base Ligands in Asymmetric Catalysis

Rationale: The formyl group of this compound can readily undergo condensation with chiral diamines to form Schiff base ligands.[4][5] These ligands are workhorses in asymmetric catalysis, capable of coordinating with various transition metals to create a chiral environment that can induce high enantioselectivity in a wide range of reactions.[6][7] The N-methylbenzamide moiety can provide additional steric bulk and potential secondary interactions (e.g., hydrogen bonding) to further enhance stereocontrol.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Catalytic Application A Condensation of this compound with a chiral diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane) in ethanol. B Formation of the chiral Schiff base ligand. A->B C Reaction of the Schiff base ligand with a metal precursor (e.g., Cu(OAc)2, Zn(OTf)2) to form the chiral catalyst. B->C D Application of the in situ generated or isolated catalyst in an asymmetric reaction (e.g., Henry reaction, cyclopropanation). C->D

Caption: Proposed workflow for the development of Schiff base catalysts.

Hypothetical Protocol for an Asymmetric Henry Reaction:

  • Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere, dissolve the this compound-derived Schiff base ligand (0.02 mmol, 10 mol%) and Cu(OAc)₂ (0.018 mmol, 9 mol%) in THF (1.0 mL). Stir the solution at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the aldehyde substrate (0.2 mmol, 1.0 equiv) followed by nitromethane (1.0 mmol, 5.0 equiv).

  • Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) (0.24 mmol, 1.2 equiv), dropwise.

  • Reaction and Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Potential as Bifunctional Organocatalysts

Rationale: The field of organocatalysis often employs molecules that can activate substrates through non-covalent interactions, such as hydrogen bonding.[8][9] this compound derivatives are well-suited for this role. The amide N-H group can act as a hydrogen bond donor to activate an electrophile, while the lone pair on the formyl oxygen can act as a hydrogen bond acceptor, orienting a nucleophile. This dual activation strategy can enhance reactivity and control stereochemistry.[9]

G cluster_0 Proposed Catalytic Cycle Catalyst This compound derivative TransitionState Ternary Complex (Transition State) Catalyst->TransitionState H-bonding with Electrophile Electrophile Electrophile (e.g., nitroolefin) Electrophile->TransitionState Nucleophile Nucleophile (e.g., malonate) Nucleophile->TransitionState H-bonding with Catalyst Product Product TransitionState->Product Reaction Product->Catalyst Catalyst regeneration

Caption: Proposed mechanism for bifunctional organocatalysis.

Hypothetical Protocol for a Michael Addition:

  • Reaction Setup: To a solution of the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol) in toluene (1.0 mL) at room temperature, add the this compound derivative (0.02 mmol, 20 mol%).

  • Reagent Addition: Add the Michael donor (e.g., diethyl malonate, 0.15 mmol, 1.5 equiv).

  • Reaction and Monitoring: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the Michael adduct.

Application Note 3: Precursors for Novel N-Heterocyclic Carbene (NHC) Ligands

Rationale: N-Heterocyclic carbenes (NHCs) have revolutionized catalysis, serving as highly effective ligands for transition metals and as potent organocatalysts.[10][11] The synthesis of NHCs typically involves the deprotonation of an imidazolium salt precursor.[10][11] A this compound derivative can be envisioned as a starting point for the synthesis of a novel class of NHC precursors. The formyl group can be converted to an amine, which can then be used to construct the imidazolium ring. The benzamide moiety would remain as a unique substituent on the NHC backbone, potentially influencing the steric and electronic properties of the resulting catalyst.[12][13]

G cluster_0 Synthetic Pathway to NHC Precursor cluster_1 Catalyst Generation and Use A Reductive amination of this compound to form a secondary amine. B Reaction with another amine and a glyoxal equivalent to form a diazabutadiene. A->B C Cyclization with a C1 source (e.g., paraformaldehyde) to form the imidazolium salt (NHC precursor). B->C D Deprotonation of the imidazolium salt with a strong base to generate the free NHC. C->D E Complexation with a metal or direct use as an organocatalyst. D->E

Caption: Proposed synthesis of novel NHC ligands.

Hypothetical Protocol for NHC-Catalyzed Benzoin Condensation:

  • Catalyst Generation: In a glovebox, add the novel imidazolium salt (0.05 mmol, 10 mol%) and a strong base (e.g., KHMDS, 0.045 mmol, 9 mol%) to a vial containing dry THF (1.0 mL). Stir for 30 minutes.

  • Reaction Setup: Add benzaldehyde (0.5 mmol, 1.0 equiv) to the solution of the in situ generated NHC.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield benzoin.

Conclusion

While the direct catalytic applications of "this compound" derivatives are still in their infancy, their structural attributes make them highly promising platforms for the development of next-generation catalysts. The reliable synthetic protocols now available open the door for their exploration as precursors to chiral Schiff base ligands, bifunctional organocatalysts, and novel N-heterocyclic carbene ligands. The application notes and hypothetical protocols presented in this guide are intended to inspire and facilitate further research in this exciting area, ultimately expanding the toolkit of synthetic chemists in both academic and industrial settings.

References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9), 1522-1525. Available from: [Link]

  • Flahaut, D., & Nolan, S. P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2357–2367. Available from: [Link]

  • McFadyen, J. S., & Stevens, T. S. (1936). A new method for the conversion of acids into aldehydes. Journal of the Chemical Society, 584.
  • Beauchemin, A. M. (2018). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications, 54(62), 8589-8602. Available from: [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). Initial failure, McFadyen‐Stevens reaction, and our working hypothesis. ResearchGate. Available from: [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. Available from: [Link]

  • Flahaut, D., & Nolan, S. P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC. Available from: [Link]

  • Martin, S. B., Craig, J. C., & Chan, R. P. K. (1974). An Investigation of the McFadyen-Stevens Reaction. The Journal of Organic Chemistry, 39(15), 2281–2289.
  • Beauchemin, A. M. (2018). Organocatalysis Using Aldehydes: The Development and Improvement of Catalytic Hydroaminations, Hydrations and Hydrolyses. ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2014).
  • Brown, K. D., & Córdova, A. (2007). Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. Organic letters, 9(8), 1473–1476.
  • Lavallo, V., et al. (2011). Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids.
  • ResearchGate. (n.d.). Chiral Schiff base ligand catalyzed Asymmetric Henry reaction of... ResearchGate. Available from: [Link]

  • Plenio, H., et al. (2022). Synthesis of a library of bifunctional N-heterocyclic carbene ligand precursors with hydrogen bond donor subunits. ChemRxiv. Available from: [Link]

  • Plenio, H., et al. (2022). Synthesis of a Library of Bifunctional N‐Heterocyclic Carbene Ligand Precursors with Hydrogen Bond Donor Subunits. Chemistry – A European Journal, 28(48), e202201389.
  • Benaglia, M., & Rossi, S. (2020). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Rendiconti Lincei.
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792.
  • Mahmoud, A. R. (2024). Organocatalysis in Modern Organic Chemistry: Theory and Applications. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. ResearchGate. Available from: [Link]

Sources

The Strategic Role of 2-Formyl-N-methylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical synthons is paramount. Among these, 2-Formyl-N-methylbenzamide emerges as a pivotal building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of this compound, offering detailed application notes, experimental protocols, and the mechanistic rationale behind its utility for researchers, scientists, and professionals in medicinal chemistry.

Introduction to a Versatile Precursor

This compound is an aromatic organic compound featuring both an aldehyde and an N-methylamide functional group positioned ortho to each other on a benzene ring. This unique arrangement of reactive sites makes it an exceptionally valuable precursor for constructing complex molecular architectures, primarily through intramolecular cyclization and condensation reactions. Its application is central to the efficient synthesis of privileged scaffolds in medicinal chemistry, such as quinazolinones and benzimidazoles, which are prominent in a wide range of biologically active molecules.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₉H₉NO₂[5]
Molecular Weight163.17 g/mol [5]
AppearanceOff-white to yellow solid
Melting Point85-89 °C
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents
SMILESCNC(=O)C1=CC=CC=C1C=O[5]
InChIInChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)[5]

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a direct precursor to a variety of heterocyclic systems. The proximity of the formyl and N-methylamido groups facilitates cyclization reactions, providing a streamlined entry into complex molecular frameworks.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[6] this compound can be envisioned as a key intermediate in modern synthetic routes to 3-substituted quinazolinones.

Conceptual Workflow for Quinazolinone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of quinazolinones, where a 2-aminobenzamide derivative (conceptually related to this compound through functional group transformations) is a key starting material.

G cluster_0 Quinazolinone Synthesis Workflow A 2-Aminobenzamide Derivative B Reaction with Aldehyde or Carboxylic Acid Derivative A->B Condensation C Cyclization B->C Intramolecular D Dehydrogenation (if necessary) C->D Oxidation E Substituted Quinazolinone D->E

Caption: Generalized workflow for the synthesis of quinazolinones.

Precursor to Bioactive Benzimidazole Derivatives

Benzimidazole is another privileged scaffold in medicinal chemistry, found in drugs targeting a range of diseases.[4][7] Derivatives of this compound can be strategically employed in the synthesis of benzimidazole-based inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP) and various kinases.[8][9][10]

Role in PARP and Kinase Inhibitor Synthesis

Many PARP and kinase inhibitors feature a core benzimidazole structure linked to a carboxamide moiety.[7][9] The synthesis of such molecules often involves the condensation of a substituted o-phenylenediamine with an aldehyde. This compound provides a valuable synthon in this context, where the formyl group can participate in the cyclization to form the benzimidazole ring, and the N-methylbenzamide portion can be incorporated into the final inhibitor structure.

The following diagram illustrates the conceptual relationship of a benzamide derivative in the pharmacophore of a kinase inhibitor.

G cluster_0 Kinase Inhibitor Pharmacophore Kinase Kinase ATP Binding Site Inhibitor Benzimidazole-based Inhibitor Kinase->Inhibitor Binding Benzimidazole Benzimidazole Core (Hinge Binding) Inhibitor->Benzimidazole Comprises Benzamide Benzamide Moiety (Solvent Exposed Region) Inhibitor->Benzamide Comprises

Caption: Conceptual pharmacophore of a benzimidazole-based kinase inhibitor.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound and related structures. Researchers should adapt these protocols based on the specific requirements of their target molecules and available laboratory equipment.

Protocol: Synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one (A Model Reaction)

This protocol is adapted from a general procedure for quinazolinone synthesis and illustrates a potential application of a related N-methylbenzamide precursor.[11]

Materials:

  • 2-Fluoro-N-methylbenzamide (as a stand-in for a 2-formyl derivative in this example)

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • 25 mL reaction tube with a sealable cap

  • Oil bath

Procedure:

  • To a 25 mL reaction tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (2.5 mmol), and cesium carbonate (2.5 mmol).

  • Seal the tube and purge with nitrogen gas.

  • Add 4.0 mL of freshly distilled anhydrous DMSO via syringe.

  • Place the sealed tube in a preheated oil bath at 135 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50.0 mL of water and 20.0 mL of ethyl acetate.

  • Shake the funnel and allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-methyl-2-phenylquinazolin-4(3H)-one.

Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.[12]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[13][14]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a direct and efficient route to a variety of heterocyclic scaffolds that are central to the design of novel therapeutic agents. A thorough understanding of its chemical properties, coupled with carefully designed synthetic protocols, will continue to empower researchers in the development of the next generation of innovative medicines.

References

  • National Institutes of Health. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available from: [Link]

  • ResearchGate. Important N-formyl amide precursors for natural products synthesis. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • ResearchGate. Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. Available from: [Link]

  • PubMed. 2-((1H-Azol-1-yl)methyl)-N-arylbenzamides: novel dual inhibitors of VEGFR-1/2 kinases. Available from: [Link]

  • PubMed. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Available from: [Link]

  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 2-Formylbenzamide. Available from: [Link]

  • ResearchGate. 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Available from: [Link]

  • PubMed Central. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Available from: [Link]

  • National Institutes of Health. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Available from: [Link]

  • PubMed. Benzimidazole derivatives as kinase inhibitors. Available from: [Link]

  • Molbase. Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Available from: [Link]

  • Conciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Available from: [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available from: [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]

  • MDPI. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Available from: [Link]

  • SciSpace. Proposed “Biosynthesis” of Primarolides A and B from a Common 2-Formylbenzophenone Precursor. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

  • Google Patents. Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]

  • Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. Available from: [Link]

  • PubMed. Strategies employed for the development of PARP inhibitors. Available from: [Link]

  • PriMera Scientific Publications. Significance of Heterocyclic Compounds in New Drug Development. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Formyl-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you maximize your synthesis yield and purity.

Recommended Synthetic Pathway: Aminolysis of N-Phthalimidoyl Sulfoximine

A recently developed and highly efficient method for synthesizing 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine precursor.[1] This approach offers good to high yields under mild conditions and avoids harsh oxidizing agents often associated with the formylation of aromatic systems. The overall transformation is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_end Outcome start1 N-Phthalimidoyl Sulfoximine reaction Aminolysis in MeCN 50°C, 12h start1->reaction start2 Methylamine (or HCl salt + base) start2->reaction purification Work-up & Purification reaction->purification product This compound purification->product

Caption: High-level workflow for the synthesis of this compound.

The reaction proceeds via a novel variation of the McFadyen-Stevens reaction mechanism, providing a reliable route to the target compound.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than the reported 70-80%. What are the most likely causes?

A1: Low yield is a common problem that can often be traced back to suboptimal reaction conditions.[2] Based on optimization studies for this specific reaction, several parameters are critical.[1]

  • Solvent Choice: The reaction solvent has a dramatic impact on yield. Acetonitrile (MeCN) has been identified as the optimal solvent, affording a 76% yield in control experiments. Other solvents result in significantly lower yields.[1]

  • Reagent Stoichiometry: The amount of the amine reactant is crucial. Using a stoichiometric excess (e.g., 4 equivalents) of methylamine is recommended. Reducing the amine equivalents to 3 or 2 has been shown to negatively affect the product yield.[1]

  • Reaction Atmosphere: While the reaction is not highly sensitive to air, performing it under an inert atmosphere (like argon) can provide a modest increase in yield (from 76% to 78% in one study).[1]

  • Temperature Control: The reaction should be maintained at the recommended temperature of 50°C. Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures could promote side reactions or degradation.[3]

Table 1: Effect of Solvent on Product Yield

Solvent Yield of this compound (%)
Acetonitrile (MeCN) 76
Dichloromethane (DCM) 63
Toluene (PhMe) 51
Methyl Nitrite (MeNO₂) 45
1,2-Dichloroethane (DCE) 34
Dimethylformamide (DMF) 27
Ethyl Acetate (EtOAc) 21

Data derived from solvent screening experiments for the synthesis of a model 2-formyl benzamide.[1]

Troubleshooting cluster_checks Primary Checks cluster_solutions Solutions problem Problem: Low Yield check_solvent Solvent is MeCN? problem->check_solvent check_stoich Amine is in Excess (4 eq)? check_solvent->check_stoich Yes sol_solvent Change solvent to MeCN check_solvent->sol_solvent No check_temp Temp is 50°C? check_stoich->check_temp Yes sol_stoich Increase amine to 4 eq. check_stoich->sol_stoich No check_time Time is >12h? check_temp->check_time Yes sol_temp Adjust temperature to 50°C check_temp->sol_temp No sol_time Increase reaction time check_time->sol_time No

Caption: Troubleshooting decision tree for addressing low product yield.

Q2: The reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I do?

A2: An incomplete reaction, assuming the correct temperature and solvent are used, often points to issues with reaction time or reagent purity.

  • Reaction Time: The standard reported time is 12 hours.[1] If your reaction has not reached completion, consider extending the time and monitoring its progress periodically (e.g., every 4-6 hours) by TLC or LC-MS.

  • Purity of Reagents: Impurities in either the N-phthalimidoyl sulfoximine or the methylamine solution can inhibit the reaction.[2] Ensure the starting materials are of high purity. If using a methylamine hydrochloride salt with a base like sodium carbonate, ensure the base is anhydrous and of good quality.[1]

  • Mixing: For heterogeneous reactions (e.g., if a solid base is used), efficient stirring is critical to ensure proper mixing and reaction kinetics.

Q3: I am observing an unexpected and persistent impurity in my final product. How can I identify and prevent it?

A3: The formation of side products can arise from several sources.

  • Competing Reactions: While this specific method is quite clean, formylation reactions, in general, can be prone to side reactions.[3] For instance, if an alternative oxidative route from 2-methyl-N-methylbenzamide were attempted, over-oxidation to the corresponding carboxylic acid (2-carboxy-N-methylbenzamide) would be a major concern.

  • Starting Material Degradation: The N-phthalimidoyl sulfoximine starting material could potentially undergo decomposition-like reactions if the temperature is too high or if exposed to incompatible reagents.[1]

  • Purification Issues: The impurity might be a closely related byproduct that is difficult to separate. For purification, flash column chromatography on silica gel is the standard method. A gradient elution using a solvent system like Hexane/Ethyl Acetate is a good starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is described as an "unprecedented variant of the McFadyen-Stevens reaction".[1] In essence, it involves the nucleophilic attack of the amine (methylamine) on the phthalimide carbonyl group, which initiates a ring-opening cascade. This ultimately leads to the formation of the 2-formyl benzamide product and a phthalimide-derived byproduct.

Mechanism start N-Phthalimidoyl Sulfoximine amine + Methylamine product This compound amine->product Ring-opening & Rearrangement

Caption: A simplified representation of the key chemical transformation.

Q2: Are there viable alternative routes to synthesize this compound?

A2: Yes, other synthetic strategies exist, though they may present different challenges.

  • Oxidation of 2-methyl-N-methylbenzamide: This is a classical approach where the methyl group is oxidized to an aldehyde. However, controlling the oxidation is difficult. Strong oxidizing agents can easily lead to the formation of the carboxylic acid, significantly reducing the yield of the desired aldehyde.

  • Formylation of N-methylbenzamide: Direct formylation of the aromatic ring is challenging due to the directing effects of the amide group and the risk of N-formylation or other side reactions.[4]

  • Oxidative Cleavage: Methods exist for creating N-formylamides by oxidative cleavage of N-acylaminoacids. However, this specific method is noted to give poor yields for N-substituted amides, often resulting in a mixture of the desired product and the de-formylated amide.[5]

Q3: How should I handle and store the reagents for this synthesis?

A3: Standard laboratory practices for handling organic reagents should be followed.

  • N-Phthalimidoyl Sulfoximine: Store in a cool, dry place away from moisture.

  • Methylamine: Typically supplied as a solution in a solvent (e.g., THF, water) or as a hydrochloride salt. The solutions are volatile and should be handled in a fume hood. The hydrochloride salt is a stable solid but is hygroscopic and should be stored in a desiccator.

  • Solvents: Use anhydrous grade solvents, especially for acetonitrile (MeCN), to prevent potential side reactions with water.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Tu et al. for the synthesis of 2-formyl benzamides.[1]

Materials:

  • N-phthalimidoyl sulfoximine precursor (1.0 eq)

  • Methylamine hydrochloride (4.0 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under an argon atmosphere, add the N-phthalimidoyl sulfoximine precursor (e.g., 0.20 mmol, 1.0 eq).

  • Add methylamine hydrochloride (0.80 mmol, 4.0 eq) and anhydrous sodium carbonate (0.80 mmol, 4.0 eq).

  • Add anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 1.0 mL for a 0.2 mmol scale).

  • Seal the flask and place it in a preheated oil bath at 50°C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The residue can be purified directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References
  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]

  • Kilenyi, N. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses Procedure. Available at: [Link]

  • Dick, B., & Scott, E. (1993). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Available at: [Link]

  • Black, D. K., & Turos, E. (2014). Formylation of Amines. ACS Catalysis. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is 2-formylbenzoic acid, which is then coupled with methylamine or a salt thereof.

Q2: I am observing multiple spots on my TLC plate even after the reaction seems complete. What are the likely side products?

A2: The presence of multiple spots suggests the formation of side products. Common impurities include unreacted 2-formylbenzoic acid, the over-oxidized product (2-carboxy-N-methylbenzamide), the reduced product (2-(hydroxymethyl)-N-methylbenzamide), or an imine formed between the starting aldehyde and methylamine.

Q3: My final product has a low yield. What are the primary reasons for this?

A3: Low yields can stem from several factors, including incomplete reaction, hydrolysis of the activated carboxylic acid intermediate, or the prevalence of the side reactions mentioned above. The choice of coupling agent and reaction conditions plays a critical role in maximizing the yield.

Q4: Is it necessary to protect the aldehyde group before the amidation reaction?

A4: While not always necessary, protecting the aldehyde group, for instance as an acetal, can be a robust strategy to prevent side reactions such as reduction, oxidation, or imine formation, thereby improving the yield and purity of the desired product.[1]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of common problems, their underlying causes, and actionable solutions for the synthesis of this compound.

Problem 1: Low Yield of this compound

A diminished yield of the target compound is a frequent challenge. The following are the most probable causes and their respective solutions.

Cause 1.1: Inefficient Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires elevated temperatures, which can promote side reactions.

  • Solution: Employ a suitable coupling agent to activate the carboxylic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with an additive like HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

Cause 1.2: Hydrolysis of Activated Intermediate

If the synthesis proceeds via an acyl chloride or another moisture-sensitive activated ester, the presence of water can lead to hydrolysis back to 2-formylbenzoic acid.[3]

  • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]

Cause 1.3: Competing Side Reactions

The presence of the reactive aldehyde group can lead to several side reactions that consume the starting material and reduce the yield of the desired product. These are detailed in the following section.

Problem 2: Presence of Unexpected Impurities

The identification of byproducts is crucial for optimizing the reaction conditions. Below are the most common side reactions and how to address them.

Side Reaction 2.1: Oxidation of the Formyl Group

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if certain oxidizing agents are inadvertently present. This results in the formation of 2-carboxy-N-methylbenzamide .[5]

  • Identification: This byproduct will be more polar than the starting material and the desired product on a TLC plate. It can be identified by its acidic nature and characteristic spectroscopic signatures.

  • Prevention:

    • Conduct the reaction under an inert atmosphere.

    • Avoid unnecessarily high temperatures or prolonged reaction times.

    • Ensure the purity of all reagents and solvents to exclude oxidizing contaminants.

Side Reaction 2.2: Reduction of the Formyl Group

Certain reagents, particularly some coupling agents in the presence of a hydride source, can reduce the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)-N-methylbenzamide .[1]

  • Identification: This byproduct will have a polarity similar to or slightly higher than the desired product. The presence of a broad -OH peak in the IR spectrum and a characteristic -CH₂OH signal in the ¹H NMR spectrum are indicative of its formation.

  • Prevention:

    • Choose a coupling agent that is not known to have reducing properties.

    • If reduction is a persistent issue, consider protecting the aldehyde group as an acetal prior to the coupling reaction.[1]

Side Reaction 2.3: Imine Formation

The aldehyde can react with the nucleophilic methylamine in a condensation reaction to form an imine. This is a significant competitive reaction, especially if the amide bond formation is slow.[1]

  • Identification: The imine byproduct will be less polar than the desired amide. Its formation can be confirmed by the presence of a C=N stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, replaced by a new imine proton signal.

  • Prevention:

    • Optimize the reaction conditions to favor the amidation reaction kinetically. This can be achieved by using a highly efficient coupling agent and appropriate temperature control.

    • Add the methylamine slowly to the activated carboxylic acid to maintain a low concentration of the amine, which can disfavor imine formation.

Side Reaction 2.4: Cannizzaro Reaction

Under strongly basic conditions, 2-formylbenzoic acid can undergo a disproportionation reaction where two molecules react to form 2-(hydroxymethyl)benzoic acid and 2-carboxybenzoic acid (phthalic acid). While less common in the context of amide coupling which is often run under neutral or mildly basic conditions, it is a possibility if a strong base is used.

  • Identification: The products of the Cannizzaro reaction are an alcohol and a carboxylic acid, which will have different polarities and can be identified by their respective functional groups.

  • Prevention:

    • Avoid the use of strong bases like sodium hydroxide. If a base is required to scavenge acid produced during the reaction, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA).[2]

Side Reaction 2.5: Intramolecular Cyclization (Lactol Formation)

2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide (a lactol).[6] While this is an intramolecular process of the starting material, the lactol can be reactive towards nucleophiles and may lead to byproducts.

  • Identification: The presence of the lactol form can be observed in NMR spectra of the starting material. Side products derived from the lactol may be complex.

  • Prevention: The equilibrium between the open-chain and cyclic forms is influenced by the solvent and pH. Performing the reaction under conditions that favor the open-chain aldehyde will promote the desired amidation.

Summary of Potential Side Products
Side ProductStructureMolecular WeightKey Analytical Features
2-carboxy-N-methylbenzamide179.17Acidic; Broad O-H stretch in IR.
2-(hydroxymethyl)-N-methylbenzamide165.19Broad O-H stretch in IR; -CH₂OH signal in ¹H NMR.
Imine from 2-formylbenzoic acid161.18C=N stretch in IR; Imine proton signal in ¹H NMR.
3-hydroxyphthalide (Lactol)150.13Present in equilibrium with starting material.
Visualizing the Reaction and Side Pathways
Main Reaction Pathway

G start 2-Formylbenzoic Acid + Methylamine coupling Coupling Agent (e.g., EDC/HOBt) start->coupling Activation product This compound coupling->product Amidation

Caption: Main synthetic route to this compound.

Common Side Reaction Pathways

SideReactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_imine Imine Formation start 2-Formylbenzoic Acid oxidation_product 2-Carboxy-N-methylbenzamide start->oxidation_product [O] reduction_product 2-(Hydroxymethyl)-N-methylbenzamide start->reduction_product [H] imine_product Imine Byproduct start->imine_product Methylamine

Caption: Key side reactions involving the formyl group.

Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products.

Materials:

  • 2-Formylbenzoic acid

  • Methylamine solution (e.g., 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-formylbenzoic acid (1 equivalent), HOBt (1.2 equivalents), and anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the mixture, followed by the slow, portion-wise addition of EDC (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add the methylamine solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[2]

Troubleshooting Workflow

Troubleshooting start Low Yield or Impure Product check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material Present check_tlc->unreacted_sm Yes multiple_spots Multiple New Spots Present check_tlc->multiple_spots No incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature slightly - Check coupling agent activity unreacted_sm->incomplete_rxn identify_byproducts Identify Byproducts by Spectroscopy (NMR, IR, MS) multiple_spots->identify_byproducts oxidation Oxidation Product Detected: - Use inert atmosphere - Check reagent purity identify_byproducts->oxidation Acidic byproduct reduction Reduction Product Detected: - Change coupling agent - Protect aldehyde group identify_byproducts->reduction Alcohol byproduct imine Imine Product Detected: - Optimize reaction kinetics - Slow amine addition identify_byproducts->imine Less polar byproduct

Sources

Technical Support Center: Purification of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Formyl-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this bifunctional molecule. The presence of both an aldehyde and an N-methylamide group presents unique purification hurdles, from susceptibility to oxidation to potential instability on common stationary phases. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when handling crude this compound.

Question: What are the most likely impurities in my crude sample?

Answer: The impurity profile of your crude material is highly dependent on the synthetic route. However, given the structure of this compound, two classes of impurities are exceptionally common:

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially upon exposure to air.[1] The most common related impurity is therefore 2-Carboxy-N-methylbenzamide . Its presence can be identified by a more polar spot on a TLC plate and the appearance of a broad carboxylic acid proton signal (typically 10-12 ppm) in the ¹H NMR spectrum.[1]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials are a frequent source of contamination. For instance, if the synthesis involves the coupling of an amine and an aldehyde, these precursors may be present.[2]

Question: My TLC shows a single spot, but the NMR spectrum is not clean. What could be happening?

Answer: This is a common scenario where impurities co-elute with the product under standard TLC conditions (e.g., ethyl acetate/hexane). The similar polarity of certain byproducts can make them difficult to resolve.

  • Causality: The N-methylamide group imparts significant polarity, which might mask the separation from other polar impurities in highly polar solvent systems.

  • Solution: Experiment with different solvent systems for your TLC analysis. Introducing a different solvent, such as dichloromethane/methanol or adding a small percentage of acetone, can alter the selectivity of the separation. If co-elution persists, it indicates that a more advanced purification technique or a different stationary phase (like alumina) may be necessary.

Question: My product appears discolored (yellow or brown), but the expected product is a white solid. Why?

Answer: Discoloration often points to the formation of minor, highly conjugated polymeric impurities or degradation products.[3] Aldehydes, in particular, can undergo self-condensation or other side reactions, especially if exposed to trace amounts of acid or base during the workup. While often present in small quantities, these impurities can be intensely colored. The first purification pass, such as recrystallization or column chromatography, will typically remove these colored species.

Part 2: Troubleshooting Specific Purification Techniques

This section provides detailed solutions for issues arising during common purification workflows.

A. Column Chromatography

Question: I have low product recovery after silica gel column chromatography. Where is my compound going?

Answer: Low recovery from a silica gel column is a frequent complaint when purifying compounds containing both aldehyde and amide functionalities. There are two primary culprits:

  • Irreversible Adsorption/Decomposition: Silica gel is inherently acidic, which can lead to the decomposition of sensitive compounds.[2] The amide group, while generally robust, can be labile under certain conditions, and aldehydes can also be sensitive.[2][4] The compound may be streaking down the column or sticking irreversibly to the stationary phase.

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the product will not move off the column. Conversely, if it is too polar, the product may co-elute with impurities.

Solutions:

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel. This is done by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent system (typically 0.1-1% by volume).[2] This will reduce tailing and minimize decomposition.

  • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like basic or neutral alumina.[5]

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. This ensures that less polar impurities are washed out first, followed by your product, and finally, the more polar impurities.

B. Recrystallization

Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too rapidly.

  • Causality: The melting point of this compound is relatively low (75-80 °C).[6] If a boiling solvent is used and the solution is cooled too quickly, the saturation point may be reached while the temperature is still above 80 °C.

  • Solutions:

    • Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the liquid phase.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool). Do not move it directly to an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent (like ethanol or acetone) and then slowly add a miscible "anti-solvent" (like water or hexanes) in which the compound is insoluble, until the solution becomes faintly cloudy.[7] Then, allow it to cool slowly.

C. Purification via Bisulfite Adduct

Question: When should I use the sodium bisulfite method, and what are the risks?

Answer: This chemical purification method is highly specific for aldehydes and some reactive ketones and should be considered when the primary impurity is not an aldehyde (e.g., the corresponding alcohol or other non-carbonyl compounds).[8]

  • Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt adduct. This adduct can be separated from water-insoluble organic impurities via liquid-liquid extraction. The aldehyde is then regenerated by adding a base (like NaOH or NaHCO₃), which reverses the reaction.[4]

  • Key Advantage: It offers excellent separation from non-aldehyde impurities, especially when they have similar polarities to your target compound, making chromatography difficult.

  • Potential Risks & Solutions:

    • Amide Hydrolysis: The regeneration step often requires making the solution basic (pH > 10).[9] While amides are relatively stable, prolonged exposure to strong base, especially at elevated temperatures, could cause hydrolysis of the N-methylamide bond.

      • Solution: Perform the basification and subsequent extraction quickly and at room temperature or below to minimize contact time with the base.[9]

    • Insoluble Adduct Formation: For some non-polar aldehydes, the bisulfite adduct itself may be insoluble in both the aqueous and organic layers, appearing as a solid at the interface.[8]

      • Solution: If this occurs, the entire mixture can be filtered to collect the solid adduct, which is then washed and subjected to the basification step to regenerate the aldehyde.[8]

Part 3: Experimental Protocols & Data
Workflow Visualization

The following diagrams illustrate the decision-making process for purification and the workflow for the bisulfite adduct method.

Purification_Decision_Tree start Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity main_impurity What is the major impurity? check_purity->main_impurity oxidized_acid Oxidized Acid (2-Carboxy-N-methylbenzamide) main_impurity->oxidized_acid Very Polar Spot non_aldehyde Non-Aldehyde Impurity (e.g., starting material) main_impurity->non_aldehyde Different Polarity multiple_impurities Multiple Impurities / Tailing main_impurity->multiple_impurities Complex Mixture bisulfite Purify via Bisulfite Adduct oxidized_acid->bisulfite recrystallize Recrystallization non_aldehyde->recrystallize column Column Chromatography multiple_impurities->column

Caption: Decision tree for selecting a purification method.

Bisulfite_Workflow start Dissolve Crude Product in Miscible Solvent (e.g., THF, Ethanol) add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution. Stir vigorously. start->add_bisulfite extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_bisulfite->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (Contains Aldehyde Adduct) separate->aqueous_layer Collect organic_layer Organic Layer (Contains Impurities) separate->organic_layer Discard basify Adjust Aqueous Layer to pH > 10 with NaOH or NaHCO3 aqueous_layer->basify extract_final Extract Regenerated Aldehyde with fresh organic solvent basify->extract_final finish Dry and Concentrate Organic Layer to obtain Pure Product extract_final->finish

Caption: Workflow for purification via bisulfite adduct formation.

Data Tables

Table 1: Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent SystemModifierTarget Rf on TLC
Silica Gel (60 Å, 230-400 mesh)Ethyl Acetate / Hexanes0.1 - 1% Triethylamine (if tailing occurs)0.25 - 0.35
Silica Gel (60 Å, 230-400 mesh)Dichloromethane / MethanolNone0.25 - 0.35
Neutral AluminaEthyl Acetate / HexanesNone0.30 - 0.40

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassPrimary SolventsAnti-Solvents (for mixed systems)
AlcoholsEthanol, IsopropanolWater, Hexanes
KetonesAcetoneWater, Hexanes
EstersEthyl AcetateHexanes
EthersTetrahydrofuran (THF)Hexanes
AcetonitrileAcetonitrileWater, Diethyl Ether
Detailed Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system that gives your product an Rf value of approximately 0.3. A good starting point is 30-40% Ethyl Acetate in Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with the chosen solvent system. If using a gradient, start with a lower polarity than your TLC system (e.g., 10% Ethyl Acetate) and slowly increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the tube. If it dissolves when hot but is insoluble when cool, you have found a good solvent.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation [4][9]

  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like ethanol or THF (e.g., 10 mL). Transfer this solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution (e.g., 10 mL). Shake the funnel vigorously for 1-2 minutes.

  • Extraction of Impurities: Add an immiscible organic solvent like ethyl acetate (e.g., 20 mL) and shake again. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which contains the bisulfite adduct, into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate (e.g., 20 mL). While stirring, slowly add 50% NaOH solution dropwise until the pH of the aqueous layer is >10.

  • Final Extraction: Shake the funnel to extract the regenerated, now water-insoluble, aldehyde into the fresh organic layer.

  • Isolation: Separate the layers and collect the organic phase. Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Retrieved from [Link]

Sources

Identifying and removing impurities in "2-Formyl-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Formyl-N-methylbenzamide

A Guide to Identification and Removal of Common Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and analysis of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the coupling of a 2-formylbenzoic acid derivative with methylamine, the most common impurities are:

  • Unreacted Starting Materials: 2-Formylbenzoic acid and residual coupling agents or their by-products (e.g., N-acylureas if using carbodiimides like DCC or EDC).[1]

  • Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-(N-methylcarbamoyl)benzoic acid, particularly if the reaction is exposed to air for extended periods or if strong oxidizing agents are present.[2]

  • Unreacted Acyl Chloride: If the synthesis proceeds via an acyl chloride intermediate, unreacted 2-formylbenzoyl chloride may be present, which can hydrolyze back to 2-formylbenzoic acid during aqueous work-up.

  • Side-Reaction Products: Depending on the reaction conditions (e.g., high temperature, strong bases), side reactions such as Cannizzaro-type disproportionation or self-condensation of the aldehyde can occur.

Q2: My isolated product is a yellow or brown oil/solid instead of the expected white solid. What is the likely cause?

A: Discoloration is a common issue with aromatic aldehydes. The color typically arises from minor, highly conjugated impurities formed through side reactions. Potential causes include:

  • Aldol-type Condensation Products: Trace amounts of base can catalyze the self-condensation of the aldehyde, leading to the formation of colored, polymeric by-products.

  • Oxidation: As mentioned, oxidation can occur, and while the primary oxidation product may be colorless, subsequent reactions can lead to colored species.

  • Residual Solvents or Reagents: Some high-boiling point solvents (like DMF or DMSO) or reagents used in the synthesis can be difficult to remove and may impart color. For instance, if pyridine was used as a base, it can be challenging to remove completely and can contribute to color.[1]

Q3: What is the most efficient way to get a quick purity assessment of my sample?

A: For a rapid and effective initial assessment, a combination of two techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample. Run the sample against the starting materials in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane). The presence of multiple spots indicates impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A quick ¹H NMR spectrum provides a wealth of information. The spectrum of pure this compound is clean and characteristic. The presence of unexpected peaks, especially in the aldehyde region (9-10 ppm) or aromatic region (7-8.5 ppm), immediately signals impurities. It is also excellent for detecting residual solvents.

Q4: My ¹H NMR spectrum shows more peaks than expected. How can I begin to identify the impurities?

A: A systematic approach is key.

  • Identify the Product Peaks: First, confirm the presence of the characteristic peaks for this compound: the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons (multiplets, ~7.5-8.0 ppm), the N-H proton (broad quartet, may exchange with D₂O), and the N-methyl group (doublet, ~3.0 ppm).

  • Look for Starting Material Peaks: Compare the spectrum to the spectra of your starting materials. 2-Formylbenzoic acid will have a distinct carboxylic acid proton (a very broad singlet >10 ppm).

  • Check for Oxidation: The formation of 2-(N-methylcarbamoyl)benzoic acid will result in the disappearance of the aldehyde peak and the appearance of a carboxylic acid peak.

  • Use LC-MS: If NMR is inconclusive, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful next step. It will separate the components and provide the molecular weight of each, which is a critical clue for identification.[3]

Section 2: Troubleshooting and Purification Workflow

This section provides a logical workflow and in-depth guides for tackling specific impurity-related problems.

Workflow for Purification and Analysis

The following diagram outlines a systematic approach from a crude reaction mixture to a final, validated pure compound.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Steps & Analysis crude Crude Reaction Mixture wash Aqueous Wash (Acid/Base Extraction) crude->wash dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chrom Column Chromatography concentrate->chrom recryst Recrystallization concentrate->recryst solvent_removal High Vacuum Drying chrom->solvent_removal recryst->solvent_removal analysis Purity & Identity Check (HPLC, NMR, MS) solvent_removal->analysis product Pure Product (>95%) analysis->product G start Crude Product in Organic Solvent add_bisulfite Shake vigorously with saturated NaHSO₃ (aq) start->add_bisulfite separate Separate Layers add_bisulfite->separate organic Organic Layer (Contains non-aldehyde impurities) separate->organic Impurities aqueous Aqueous Layer (Contains aldehyde-bisulfite adduct) separate->aqueous Product Adduct regenerate Add Base (e.g., Na₂CO₃) or Acid (e.g., HCl) to aqueous layer aqueous->regenerate extract Extract with fresh organic solvent regenerate->extract pure Pure Aldehyde in Organic Layer extract->pure

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges when utilizing this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Pictet-Spengler Reactions

Question: I am attempting a Pictet-Spengler reaction with this compound and a β-arylethylamine, but I am observing low to no yield of the desired tetrahydro-β-carboline or tetrahydroisoquinoline product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Pictet-Spengler reactions involving this compound can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Causality and Strategic Solutions:

The Pictet-Spengler reaction is contingent upon the formation of an electrophilic iminium ion from the condensation of the aldehyde and the amine, followed by an intramolecular electrophilic substitution on the aromatic ring of the β-arylethylamine.[1] The N-methylbenzamide group, being ortho to the formyl group, can influence the electronic properties and steric environment of the aldehyde, which can impact the reaction rate and overall yield.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reactions:

G start Low or No Product Yield check_catalyst 1. Evaluate Acid Catalyst - Insufficiently acidic? - Inappropriate choice? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Temperature too low? - Reaction time too short? check_catalyst->check_conditions No solution_catalyst Action: - Use a stronger protic acid (e.g., TFA). - Screen Lewis acids (e.g., BF₃·OEt₂). [6] - Ensure anhydrous conditions. check_catalyst->solution_catalyst Yes check_reagents 3. Verify Reagent Quality - Impure this compound? - Degradation of β-arylethylamine? check_conditions->check_reagents No solution_conditions Action: - Gradually increase temperature. - Monitor reaction by TLC/LC-MS to determine optimal time. check_conditions->solution_conditions Yes check_imine 4. Consider Imine Formation - Equilibrium not favoring imine? - Hydrolysis of iminium ion? check_reagents->check_imine No solution_reagents Action: - Purify starting materials (recrystallization or chromatography). - Use freshly sourced or stored reagents. check_reagents->solution_reagents Yes solution_imine Action: - Add a dehydrating agent (e.g., molecular sieves). - Perform a two-step reaction: pre-form the imine before adding the acid catalyst. [6] check_imine->solution_imine Yes end Improved Yield check_imine->end No solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->check_imine solution_imine->end

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Recommended Starting Conditions for Optimization:

ParameterRecommended RangeRationale
Acid Catalyst TFA (1.1-2.0 equiv.), p-TSA (cat.), or BF₃·OEt₂ (cat.)Strong acids are often necessary to promote the formation of the electrophilic iminium ion.[2]
Solvent Dichloromethane (DCM), Toluene, or Acetonitrile (MeCN)Aprotic solvents are generally preferred to avoid hydrolysis of the iminium ion.[1]
Temperature 0 °C to refluxStart with milder conditions and increase the temperature if the reaction is sluggish.[2]
Concentration 0.1 - 0.5 MHigher concentrations can favor the bimolecular condensation step.
Issue 2: Formation of Side Products in Isoindolinone Synthesis

Question: I am synthesizing an isoindolinone from this compound and a primary amine, but I am observing significant byproduct formation. What are these side products and how can I suppress them?

Answer: The synthesis of isoindolinones from this compound typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and tautomerization. However, several side reactions can occur, leading to a complex reaction mixture.

Common Side Reactions and Mitigation Strategies:

  • Over-oxidation to Phthalimide: If an external oxidant is used or if air is not excluded, the intermediate hemiaminal or the final isoindolinone can be oxidized to the corresponding N-substituted phthalimide.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cannizzaro-type Reaction: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction, leading to the formation of the corresponding alcohol and carboxylic acid.

    • Solution: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Formation of Aza-acetals: If the reaction is performed in an alcohol solvent, the aldehyde can form an aza-acetal with the solvent, which may be unreactive or lead to other byproducts.

    • Solution: Use aprotic solvents such as toluene, dioxane, or DMF.

Proposed Mechanism and Side Product Formation in Isoindolinone Synthesis:

G cluster_main Desired Pathway cluster_side Side Reactions start This compound + R-NH₂ imine Imine Intermediate start->imine Condensation (-H₂O) cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) start->cannizzaro Strong Base hemiaminal Hemiaminal Intermediate imine->hemiaminal Intramolecular Cyclization isoindolinone Desired Isoindolinone hemiaminal->isoindolinone Tautomerization phthalimide Phthalimide Byproduct hemiaminal->phthalimide [O]

Caption: Desired reaction pathway for isoindolinone synthesis and common side reactions.

Issue 3: Incomplete Reaction or Stalling in Reductive Amination

Question: I am performing a reductive amination with this compound and a primary/secondary amine, but the reaction is incomplete. How can I drive the reaction to completion?

Answer: Incomplete reductive amination is a common issue and is often related to inefficient imine/iminium ion formation or an inappropriate choice of reducing agent.

Key Considerations for a Successful Reductive Amination:

The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.[3] Both steps need to be efficient for a high yield of the desired amine.

  • Driving Imine Formation: The initial condensation is a reversible reaction. The removal of water is crucial to drive the equilibrium towards the imine.

    • Actionable Advice: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[4]

  • Choice of Reducing Agent: The reducing agent should be selective for the imine/iminium ion over the starting aldehyde.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and can be added directly to the mixture of the aldehyde and amine (one-pot reaction).[3][5] It is less likely to reduce the starting aldehyde.

    • Sodium Cyanoborohydride (NaCNBH₃): Another mild reducing agent, but it is toxic. It is often used in protic solvents like methanol.[5]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is best to first form the imine and then add the reducing agent in a separate step.[5]

Experimental Protocol: One-Pot Reductive Amination using STAB

  • To a stirred solution of this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (optional, can aid imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 4: Difficulty in Product Purification

Question: My reaction appears to be successful based on TLC/LC-MS, but I am struggling to purify the final product. What are some effective purification strategies?

Answer: Purification challenges often arise from the polarity of the N-methylbenzamide group and the potential for closely eluting byproducts.

Purification Strategies:

  • Acid-Base Extraction: If your product contains a basic nitrogen atom (as in the case of reductive amination or Pictet-Spengler products), an acid-base workup can be highly effective for removing non-basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and extracted with an organic solvent to recover the purified product.

  • Column Chromatography:

    • Solvent System Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). For more polar products, a gradient of dichloromethane and methanol may be more effective.

    • Use of Additives: For basic compounds that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape and separation.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures to find a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).

References

  • Thermo Fisher Scientific. (2025-09-19).
  • Fisher Scientific.
  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?
  • Organic Chemistry Portal.
  • J&K Scientific LLC. (2021-03-23). Pictet-Spengler Reaction.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • ResearchGate. (2012-10-11). What are the difficulties associated with reductive amination?
  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • Wikipedia. Pictet–Spengler reaction.
  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.
  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.
  • Organic Reactions. Exploring Enantioselective Pictet-Spengler Reactions.
  • National Institutes of Health (NIH). (2022). Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols.
  • Myers, A. G.
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2024-04-29).
  • National Institutes of Health (NIH). (2015).
  • National Institutes of Health (NIH). (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
  • ResearchGate. (2025-08-10). Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)
  • ResearchGate. (2025-09-16).
  • Organic Syntheses.
  • ResearchGate.
  • Organic Chemistry Portal. (2024). Electrochemical Cyclization of o-Aminyl Azobenzenes: Roles of Aldehydes in N-N Bond Cleavage.
  • Revista de la Sociedad Química de México. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.
  • Google Patents.
  • ResearchGate. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity.
  • Molbase. Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide.
  • National Institutes of Health (NIH). (2021). Carbene reactivity from alkyl and aryl aldehydes. PubMed Central.
  • Google Patents.
  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions.
  • ResearchGate. (2025-08-05). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide.
  • ConcienciaDigital. (2021-04-05). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.
  • ChemicalBook. (2024-03-25).
  • Royal Society of Chemistry. (2020).
  • Google Patents.
  • PubMed. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists.
  • BenchChem. (2025). Impact of solvent choice on N-(2-Methoxy-2-methylpropyl)formamide reaction kinetics.

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Technical Support Center: Optimizing Reactions of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the efficiency and success of your reactions involving 2-Formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the unique chemical reactivity of this versatile building block.

The ortho-positioning of the formyl and N-methylamido groups in this compound presents both unique synthetic opportunities and specific challenges. The proximity of these functionalities can lead to intramolecular interactions and side reactions that require careful control of reaction conditions. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring robust and reproducible results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound, providing causative explanations and actionable solutions.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in reactions involving this compound can stem from several factors, often related to the purity of the starting material, suboptimal reaction conditions, or degradation.

  • Purity of this compound: The presence of impurities, particularly the corresponding carboxylic acid (from oxidation of the aldehyde) or residual starting materials from its synthesis, can interfere with the desired reaction.

    • Solution: Confirm the purity of your starting material using techniques like NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

  • Reaction Conditions:

    • Temperature: Some reactions are highly sensitive to temperature. For instance, in condensation reactions, insufficient heat may lead to a slow reaction rate, while excessive heat can cause decomposition or side reactions.

    • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture.

    • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Ensure you are using a dry, appropriate solvent for the specific transformation.

  • Degradation of Starting Material or Product: this compound or your desired product might be unstable under the reaction or work-up conditions.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time and avoid prolonged exposure to harsh conditions. Consider performing a stability test of your starting material and product under the reaction conditions.

Common Side Reactions and How to Mitigate Them

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I suppress them?

A2: The bifunctional nature of this compound makes it susceptible to several side reactions. Identifying the byproduct is the first step to effective troubleshooting.

  • Self-Condensation: The aldehyde group can react with trace amounts of nucleophiles or under basic/acidic conditions to form aldol-type condensation products.

    • Mitigation: Control the stoichiometry of your reactants carefully. Use a one-pot procedure where the aldehyde is consumed as it is activated. Maintain a lower reaction temperature to disfavor condensation pathways.[1]

  • Oxidation of the Aldehyde: The formyl group is easily oxidized to a carboxylic acid, especially in the presence of air or certain reagents.

    • Mitigation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use purified, degassed solvents. If oxidation is a persistent issue, consider using a milder oxidizing agent if the desired transformation is an oxidation, or protecting the aldehyde if it needs to be preserved during another reaction.

  • Intramolecular Cyclization: The proximity of the formyl and N-methylamido groups can facilitate intramolecular cyclization, leading to the formation of heterocyclic structures like isoindolinones, especially under certain conditions (e.g., in the presence of a reducing agent and an amine for reductive amination).[1]

    • Mitigation: The choice of reagents and reaction conditions is critical. For example, in a reductive amination, using a mild and selective reducing agent like sodium triacetoxyborohydride can favor the desired intermolecular reaction over intramolecular cyclization.[1]

  • Cannizzaro Reaction: Under strong basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

    • Mitigation: Avoid using strong bases if the aldehyde functionality is to be preserved. If a base is necessary, opt for a milder, non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q: How should I store this compound to maintain its purity?

A: this compound should be stored in a cool, dry place, away from light and air. The aldehyde functionality is susceptible to oxidation, so storing it under an inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Q: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying impurities.

Q: Can the N-H proton of the amide interfere with reactions at the aldehyde?

A: The N-methyl group on the amide prevents the presence of an acidic N-H proton. However, the amide carbonyl can still influence the reactivity of the ortho-formyl group through electronic and steric effects.

Q: Are there any specific safety precautions I should take when working with this compound?

A: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for common and efficient reactions involving this compound.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The choice of reducing agent is crucial to avoid side reactions.

Objective: To synthesize N-((2-(methylcarbamoyl)phenyl)methyl)amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as a catalyst)

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (optional)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE or THF (~0.1 M), add the amine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate imine formation. To drive the equilibrium towards the imine, a dehydrating agent like anhydrous MgSO₄ can be added.[1]

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to promote imine formation.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be exothermic, so control the addition rate to maintain the temperature at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Reductive Amination:

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, LC-MS, NMR of a small aliquot) start->check_imine no_imine No/Poor Imine Formation check_imine->no_imine No imine_ok Imine Formation is Successful check_imine->imine_ok Yes add_acid Add catalytic acetic acid no_imine->add_acid add_dehydrating Add dehydrating agent (e.g., MgSO4) no_imine->add_dehydrating increase_conc Increase reactant concentration no_imine->increase_conc check_reduction Check Reduction Step imine_ok->check_reduction end Optimized Reaction add_acid->end add_dehydrating->end increase_conc->end inactive_reductant Inactive Reducing Agent check_reduction->inactive_reductant No product after reduction side_reactions Side Reactions Occurring check_reduction->side_reactions Byproducts observed use_fresh_reductant Use fresh NaBH(OAc)3 inactive_reductant->use_fresh_reductant control_addition Control portion-wise addition of reductant side_reactions->control_addition use_milder_reductant Confirm use of mild reductant (NaBH(OAc)3) side_reactions->use_milder_reductant lower_temp Lower reaction temperature side_reactions->lower_temp use_fresh_reductant->end control_addition->end use_milder_reductant->end lower_temp->end

Caption: Troubleshooting workflow for reductive amination.

Protocol 2: Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes into alkenes.

Objective: To synthesize ortho-substituted styrenyl-N-methylbenzamides.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

  • Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Summary for Common Wittig Reagents:

Wittig Reagent TypeR Group on YlideReactivityPredominant Alkene Isomer
UnstabilizedAlkylHigh(Z)-alkene
StabilizedElectron-withdrawing group (e.g., -CO₂Et)Lower(E)-alkene
Protocol 3: Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids.

Objective: To synthesize 2-(methylcarbamoyl)benzoic acid.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a scavenger for hypochlorous acid)

  • tert-Butanol and water (as solvents)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.).

  • Add the aqueous solution to the solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Decision Tree for Reaction Choice:

G start Desired Transformation of This compound aldehyde_to_alkene Aldehyde to Alkene start->aldehyde_to_alkene aldehyde_to_amine Aldehyde to Amine start->aldehyde_to_amine aldehyde_to_acid Aldehyde to Carboxylic Acid start->aldehyde_to_acid wittig Wittig Reaction aldehyde_to_alkene->wittig knoevenagel Knoevenagel Condensation aldehyde_to_alkene->knoevenagel with active methylene compounds reductive_amination Reductive Amination aldehyde_to_amine->reductive_amination pinnick Pinnick Oxidation aldehyde_to_acid->pinnick

Caption: Choosing the right reaction for your desired product.

References

Sources

Byproducts of "2-Formyl-N-methylbenzamide" synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you identify, prevent, and resolve issues related to byproduct formation, ensuring the integrity and purity of your final product.

I. Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve a two-step process: first, the synthesis of a suitable precursor, typically N-methylphthalimide, followed by its conversion to the target aldehyde. An alternative route involves the oxidation of 2-methyl-N-methylbenzamide. Each pathway presents a unique set of challenges and potential byproducts. This guide will address the most frequently encountered issues in these synthetic strategies.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent precursor is N-methylphthalimide, which is typically synthesized from phthalic anhydride and methylamine.[1][2] Another common starting material for a different synthetic route is 2-methyl-N-methylbenzamide, which can be oxidized to the desired aldehyde.

Q2: I'm synthesizing the N-methylphthalimide precursor and my yield is low with significant side products. What is going on?

A2: Low yields in N-methylphthalimide synthesis are often due to incomplete cyclization of the intermediate, N-methyl phthalamic acid. This can lead to the formation of byproducts such as phthalic acid and N-methyl o-benzoyl amine formic acid.[3] The use of a solvent like toluene with azeotropic removal of water can also sometimes lead to longer reaction times and incomplete conversion.[3]

Q3: My final this compound product is impure. What are the likely contaminants?

A3: Impurities will depend on your synthetic route. If you are reducing N-methylphthalimide, you may have unreacted starting material, over-reduced products like 2-(hydroxymethyl)-N-methylbenzamide, or ring-opened byproducts. If you are oxidizing 2-methyl-N-methylbenzamide, potential impurities include unreacted starting material and over-oxidized product such as 2-carboxy-N-methylbenzamide.

Q4: Can I use 2-cyanobenzaldehyde to synthesize this compound?

A4: While 2-cyanobenzaldehyde is a versatile starting material for various isoindolinones and related heterocycles, its direct conversion to this compound is not a commonly reported high-yield pathway.[1][4] The cyano group would require hydrolysis to a carboxylic acid or an amide under conditions that might affect the aldehyde functionality.

III. Troubleshooting Guide: Byproduct Formation and Prevention

This section provides a detailed breakdown of common issues, their root causes, and actionable prevention strategies for the key steps in the synthesis of this compound.

Part A: Synthesis of the N-Methylphthalimide Precursor

A robust synthesis of the N-methylphthalimide precursor is critical for a clean final product. The primary challenges in this step arise from the reaction of phthalic anhydride with methylamine.

Issue 1: Presence of Phthalic Acid and N-Methyl Phthalamic Acid in the Product

  • Causality: The reaction between phthalic anhydride and methylamine proceeds through an N-methyl phthalamic acid intermediate. Incomplete dehydration and ring closure of this intermediate will result in its presence as a significant byproduct. Phthalic acid can also be present if the phthalic anhydride starting material is hydrated or if the intermediate hydrolyzes during workup.[3]

  • Prevention & Mitigation:

    • Reaction Conditions: A solvent-free reaction at high temperatures (130-300°C) has been shown to drive the reaction to completion and minimize the formation of these byproducts.[4] This method promotes the efficient removal of water, which is the key to successful cyclization.

    • Stoichiometry: Using a slight excess of methylamine (1.05-1.3 equivalents) can ensure the complete consumption of phthalic anhydride.[4]

    • Purification: The crude product can be washed with a mild aqueous base, such as a 10% potassium carbonate solution, to remove acidic impurities like phthalic acid and N-methyl phthalamic acid.

Workflow for Minimizing Precursor Byproducts

Caption: Troubleshooting workflow for N-methylphthalimide synthesis.

Part B: Conversion of N-Methylphthalimide to this compound via Partial Reduction

A common method for this conversion is the partial reduction of one of the carbonyl groups of N-methylphthalimide.

Issue 2: Over-reduction to 2-(Hydroxymethyl)-N-methylbenzamide

  • Causality: The desired aldehyde is an intermediate in the reduction of the imide to the alcohol. Using a reducing agent that is too harsh or allowing the reaction to proceed for too long will lead to the formation of the corresponding alcohol, 2-(hydroxymethyl)-N-methylbenzamide, as a major byproduct.

  • Prevention & Mitigation:

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is often effective for the partial reduction of esters and lactams to aldehydes.

    • Reaction Control: Careful control of stoichiometry (typically 1.0-1.2 equivalents of the reducing agent) and temperature (e.g., -78°C) is crucial. The reaction should be monitored closely by TLC to quench it as soon as the starting material is consumed and before significant alcohol formation is observed.

Issue 3: Formation of Ring-Opened Byproducts

  • Causality: Under certain reductive conditions, particularly with complex metal hydrides, the phthalimide ring can be cleaved, leading to a variety of linear amide byproducts.

  • Prevention & Mitigation:

    • Controlled Conditions: Adhering to optimized reaction conditions, including low temperatures and slow, controlled addition of the reducing agent, can minimize ring-opening.

    • Workup Procedure: A careful aqueous workup is necessary to hydrolyze the intermediate aluminum complexes without promoting further side reactions.

Table 1: Troubleshooting the Reduction of N-Methylphthalimide

Issue Potential Cause Recommended Action
Over-reduction to alcohol- Excess reducing agent- Reaction temperature too high- Prolonged reaction time- Use 1.0-1.2 eq. of DIBAL-H- Maintain temperature at -78°C- Monitor reaction by TLC and quench promptly
Unreacted starting material- Insufficient reducing agent- Inactive reducing agent- Titrate the reducing agent before use- Use a slight excess (up to 1.2 eq.)
Ring-opened byproducts- Harsh reaction conditions- Improper workup- Maintain low temperature- Slow addition of reducing agent- Careful, controlled aqueous quench
Part C: Synthesis via Oxidation of 2-Methyl-N-methylbenzamide

An alternative route is the oxidation of the methyl group of 2-methyl-N-methylbenzamide.

Issue 4: Over-oxidation to 2-Carboxy-N-methylbenzamide

  • Causality: The desired aldehyde can be further oxidized to the corresponding carboxylic acid under the reaction conditions. This is a common issue with strong oxidizing agents.

  • Prevention & Mitigation:

    • Choice of Oxidizing Agent: Employ a mild oxidizing agent that is known to selectively oxidize methyl groups to aldehydes. Examples include manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) under specific conditions.

    • Reaction Monitoring: As with the reduction, careful monitoring by TLC is essential to stop the reaction once the desired product is formed, preventing its subsequent oxidation.

Issue 5: Incomplete Reaction and Benzylic Halogenation Byproducts

  • Causality: Some oxidation protocols may proceed via a benzylic halogenation followed by hydrolysis. Incomplete reaction can leave benzylic halide intermediates in the product mixture.

  • Prevention & Mitigation:

    • Complete Conversion: Ensure the reaction is driven to completion by optimizing reaction time and temperature.

    • Hydrolysis Step: If the mechanism involves a halide intermediate, ensure the final hydrolysis step is complete to convert it to the aldehyde.

Reaction Scheme and Potential Byproducts

G cluster_0 Route 1: Reduction cluster_1 Route 2: Oxidation A N-Methylphthalimide B This compound (Target) A->B Partial Reduction (e.g., DIBAL-H, -78°C) C 2-(Hydroxymethyl)-N-methylbenzamide (Over-reduction Byproduct) B->C Further Reduction D 2-Methyl-N-methylbenzamide E This compound (Target) D->E Mild Oxidation (e.g., MnO2) F 2-Carboxy-N-methylbenzamide (Over-oxidation Byproduct) E->F Further Oxidation

Caption: Synthetic routes to this compound and major byproducts.

IV. Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Methylphthalimide

This protocol is adapted from a solvent-free method to minimize byproducts.[4]

  • In a reaction vessel equipped for high-temperature reactions, add phthalic anhydride.

  • While stirring, heat the vessel to 140-180°C under an inert atmosphere (e.g., nitrogen).

  • Slowly introduce methylamine gas (1.05-1.3 equivalents) into the molten phthalic anhydride.

  • Maintain the reaction temperature for 1-3 hours.

  • After the reaction is complete, cool the mixture and dissolve it in a suitable solvent (e.g., ethanol) to induce crystallization.

  • Filter the white crystals and dry to obtain high-purity N-methylphthalimide.

V. Conclusion

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions to minimize the formation of byproducts. By understanding the mechanistic origins of these impurities, researchers can implement effective prevention and purification strategies. This guide provides a framework for troubleshooting common issues, enabling the efficient and reliable production of high-purity this compound for applications in research and development.

VI. References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis.

  • CN1733726A - N-methylphthalimide preparation process - Google Patents. (n.d.). Retrieved January 12, 2026, from

  • CN106117111A - The synthetic method of N methyl phthalimide - Google Patents. (n.d.). Retrieved January 12, 2026, from

  • Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2023). European Journal of Organic Chemistry.

  • Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781.

  • Kilenyi, N. (2012). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses.

  • CN1285577C - N-methylphthalimide preparation process - Google Patents. (n.d.). Retrieved January 12, 2026, from

Sources

Technical Support Center: 2-Formyl-N-methylbenzamide Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Formyl-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide advanced, field-proven strategies for the synthesis and subsequent reactions of this versatile bifunctional molecule. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot and optimize them effectively.

Section 1: Synthesis of this compound via Directed ortho-Metalation (DoM)

The most reliable and regioselective method for preparing this compound is the Directed ortho-Metalation (DoM) of N-methylbenzamide, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). The N-methylamide group acts as an excellent Directed Metalation Group (DMG), coordinating to the organolithium base and directing deprotonation specifically to the ortho-position.[1][2][3]

Frequently Asked Questions (FAQs): Synthesis
Q1: My DoM reaction is resulting in very low yield or recovery of only starting material. What are the likely causes?

A1: This is a common issue often related to incomplete deprotonation or premature quenching of the organolithium reagent. Here’s a systematic troubleshooting approach:

  • Reagent Quality and Stoichiometry:

    • Organolithium Base: The titer of your alkyllithium reagent (e.g., n-BuLi, s-BuLi) is critical. These reagents degrade over time. Always titrate your butyllithium before use. For N-methylbenzamide, which has an acidic N-H proton, you require >2.0 equivalents of the base: the first equivalent deprotonates the amide nitrogen, and the second deprotonates the ortho-carbon. Using insufficient base is a primary cause of failure.

    • Solvent and Atmosphere: The reaction is extremely sensitive to moisture and oxygen. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Reaction Conditions:

    • Temperature: Deprotonation is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions, such as the degradation of the organolithium reagent or reaction with the solvent (especially THF).[4] After the addition of the base, allowing the reaction to slowly warm to -20 °C or 0 °C for a period can sometimes drive the ortho-lithiation to completion.

    • Additive (TMEDA): The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly accelerate the rate of lithiation.[1] TMEDA breaks down the alkyllithium aggregates and chelates the lithium cation, increasing the basicity and reactivity of the organometallic species.

  • Quenching with DMF:

    • Purity of DMF: Your DMF must be anhydrous. The aryllithium intermediate is a strong base and will react with any trace water.

    • Addition Temperature: Add the DMF at low temperature (-78 °C) to prevent over-addition and side reactions. The reaction between the aryllithium and DMF forms a tetrahedral intermediate which must be stable until acidic workup.

Troubleshooting Workflow: Low Yield in DoM Synthesis

Below is a logical workflow to diagnose and solve low-yield issues.

G cluster_reagents 1. Reagent & System Check cluster_conditions 2. Reaction Condition Optimization cluster_workup 3. Workup & Purification start Low Yield of This compound reagent_check Check Reagents & Setup start->reagent_check titer_buli Titrated BuLi Recently? reagent_check->titer_buli Base solvent_dry Anhydrous Solvent Used? reagent_check->solvent_dry Solvent inert_atm Strict Inert Atmosphere? reagent_check->inert_atm Setup titer_buli->solvent_dry Yes retitrate Action: Re-titrate BuLi Use >2.1 eq. titer_buli->retitrate No solvent_dry->inert_atm Yes dry_solvent Action: Redistill or use new anhydrous solvent. solvent_dry->dry_solvent No improve_setup Action: Check for leaks, use robust inert gas flow. inert_atm->improve_setup No condition_check Review Reaction Conditions inert_atm->condition_check Yes add_tmeda Consider adding TMEDA (1.1 eq per eq of BuLi) condition_check->add_tmeda temp_profile Optimize Temperature Profile (e.g., warm after BuLi add) condition_check->temp_profile workup_check Examine Workup condition_check->workup_check dmf_quality Anhydrous DMF Used? workup_check->dmf_quality quench_protocol Quench pH & Temp workup_check->quench_protocol dry_dmf Action: Use freshly opened or distilled DMF. dmf_quality->dry_dmf No

Caption: Troubleshooting workflow for DoM synthesis.

Q2: I am observing a significant amount of debrominated starting material when using an ortho-bromo-N-methylbenzamide precursor for a lithium-halogen exchange. Why?

A2: This indicates that the lithium-halogen exchange was successful, but the subsequent formylation step failed. The aryllithium species, instead of reacting with DMF, was quenched by a proton source during the workup.[5]

  • Primary Cause: The most likely proton source is water. This could be from non-anhydrous DMF or from the aqueous solution added during workup before the DMF had a chance to react.

  • Optimization Strategy:

    • Ensure Anhydrous DMF: Use a freshly opened bottle of anhydrous DMF or distill it over calcium hydride.

    • Reverse Addition: Consider adding the generated aryllithium solution to a cold (-78 °C) solution of anhydrous DMF. This ensures the aryllithium immediately encounters a high concentration of the electrophile.

    • Check Reaction Time: After adding DMF, allow the reaction to stir at low temperature for a sufficient period (e.g., 1 hour) before quenching to ensure the reaction goes to completion.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established DoM principles.[1][7]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-methylbenzamide (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (~1.4 M in cyclohexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -65 °C.

  • Lithiation: After the addition is complete, stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again keeping the internal temperature below -65 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Section 2: Optimizing Reactions of this compound

The utility of this compound lies in its two reactive handles. However, achieving chemoselectivity and high yields in subsequent transformations requires careful optimization.

Frequently Asked Questions (FAQs): Subsequent Reactions
Q3: I am attempting a reductive amination with a primary amine, but the reaction is slow and gives poor yields. What factors should I consider?

A3: Reductive amination involves two key steps: imine formation and reduction. Both can be challenging with this substrate.

  • Imine Formation: The aldehyde is sterically hindered by the ortho-amide group, and the amide's carbonyl can withdraw electron density, slightly deactivating the aldehyde.

    • Catalyst: Use a mild Lewis acid (e.g., Ti(OiPr)₄) or a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward.[8]

    • pH Control: Imine formation is pH-sensitive. A slightly acidic medium (pH 4-5) is often optimal. Acetic acid can be used as a catalyst and co-solvent.

  • Choice of Reducing Agent: The key is to use a reagent that selectively reduces the iminium ion in the presence of the starting aldehyde and, crucially, does not reduce the amide.

    • Avoid Harsh Reagents: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) will reduce both the imine and the amide.[9]

    • Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations as it is mild, tolerant of slightly acidic conditions, and will not reduce the amide.[8][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsSelectivity (Imine vs. Amide)ProsCons
NaBH(OAc)₃ 1,2-DCE or THF, AcOHExcellentMild; Tolerates acid; High chemoselectivity.[10]Stoichiometric; Can be slow.
NaBH₃CN MeOH, pH ~6ExcellentEffective; Can be used in protic solvents.[8]Highly toxic (cyanide); pH control needed.
H₂ / Pd/C MeOH or EtOH, pressureGood to ModerateCatalytic; "Green" reagent.May require pressure; Can sometimes reduce amides under harsh conditions or with specific catalysts.[11]
LiAlH₄ THF or Et₂O, 0°C to refluxPoor Powerful reducing agent.Reduces both imine and amide. Not suitable for this transformation.[9]
Chemoselectivity Decision Pathway

This diagram helps in selecting the appropriate reaction conditions based on the desired transformation of this compound.

G cluster_aldehyde Aldehyde Chemistry cluster_amide Amide Chemistry start Starting Material: This compound target What is your desired transformation? start->target reductive_amination Reductive Amination (Form C-N bond) target->reductive_amination React Aldehyde wittig Wittig Reaction (Form C=C bond) target->wittig React Aldehyde reduction Reduction to Alcohol (Form C-OH bond) target->reduction React Aldehyde hydrolysis Hydrolysis to Acid (Form COOH) target->hydrolysis React Amide ra_conditions Conditions: 1. R-NH2, AcOH, Mol. Sieves 2. NaBH(OAc)3 reductive_amination->ra_conditions Use Mild Conditions wittig_conditions Conditions: Ph3P=CHR', THF (Amide is inert) wittig->wittig_conditions Use Standard Conditions reduction_conditions Conditions: NaBH4, MeOH (Amide is inert to NaBH4) reduction->reduction_conditions Use Mild Conditions hydrolysis_conditions Conditions: 6M HCl, heat or 6M NaOH, heat (Aldehyde may be affected) hydrolysis->hydrolysis_conditions Use Harsh Conditions

Caption: Decision pathway for chemoselective reactions.

Q4: Can the amide group be hydrolyzed without affecting the formyl group?

A4: This is a significant challenge due to the harsh conditions typically required for amide hydrolysis.

  • Acidic/Basic Hydrolysis: Standard conditions (e.g., refluxing in 6M HCl or 6M NaOH) will likely cause the formyl group to undergo side reactions, such as polymerization or Cannizzaro-type reactions (under strong base).[9][12]

  • Potential Strategy: It might be more synthetically viable to first protect the aldehyde, for example, as a diethyl acetal. This protecting group is stable to the basic conditions required for amide hydrolysis. After hydrolysis of the amide to the carboxylic acid, the acetal can be removed under mild acidic conditions to regenerate the aldehyde.

References

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. [Link]

  • Organic Reactions. (n.d.). Formylation. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. The Journal of Organic Chemistry, 66(11), 3662–3670. [Link]

  • Shabashov, D. (2007). Ortho-Arylation of Benzamides. ChemInform, 38(7). [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • RSC Publishing. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (n.d.). ortho-Arylation reaction of benzamides. [Link]

  • Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. [Link]

  • SciSpace. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

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Challenges in synthesizing "2-Formyl-N-methylbenzamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for the synthesis of "2-Formyl-N-methylbenzamide" derivatives. As a Senior Application Scientist, this guide is structured to provide not only solutions but also a deep understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Hurdles in Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering insights into causality and actionable solutions.

Question 1: I am observing a significant amount of a di-formylated byproduct in my reaction. How can I improve the selectivity for mono-formylation?

Answer: Di-formylation is a common side reaction, particularly when employing classical formylation methods on activated aromatic rings.[1] To favor the desired mono-formylated product, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your formylating agent. Reducing the equivalents of the formylating agent relative to your N-methylbenzamide substrate can significantly suppress the formation of the di-formylated species.

  • Reaction Time and Temperature: Minimize the reaction time to the point of completion for the mono-formylation. Prolonged reaction times and elevated temperatures can provide the necessary energy for the second formylation to occur. Monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Choice of Formylating Agent: Some formylating agents are more prone to over-reaction than others. For instance, in Duff reactions, reducing the amount of hexamethylenetetramine (HMTA) can increase the yield of the mono-formylated product.[1]

Question 2: My reaction is producing a significant amount of resinous or polymeric material, leading to low yields and difficult purification. What is the cause and how can I prevent it?

Answer: Resin formation is a known issue, especially in reactions involving formaldehyde or its equivalents under acidic or basic conditions. This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1] To mitigate this:

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. Maintaining a consistent and moderate temperature is crucial.

  • pH Control: If your reaction conditions are highly acidic or basic, consider if a more neutral pH is feasible for your chosen synthetic route. For instance, in some formylation reactions, maintaining a specific pH range is key to preventing resin formation.

  • Alternative Synthetic Routes: If resinification remains a persistent issue, exploring alternative synthetic pathways that do not involve harsh conditions or polymerization-prone reagents is advisable. A notable mild method involves the aminolysis of an N-phthalimidoyl sulfoximine.[2][3]

Question 3: I am struggling with the purification of my this compound derivative. What are some effective purification strategies?

Answer: Purification can be challenging due to the polarity of the molecule and potential byproducts. Here are some proven techniques:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method. A gradient elution using a solvent system like ethyl acetate and hexane is often successful.[4] The polarity of the eluent can be fine-tuned to achieve optimal separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique. Solvents such as ethyl acetate or ethanol/water mixtures can be effective.[5]

  • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.[4]

Question 4: My starting N-methylbenzamide seems to be degrading under the reaction conditions. What could be causing this instability?

Answer: N-methylbenzamides are generally stable; however, certain conditions can lead to degradation. One possibility is the hydrolysis of the amide bond under harsh acidic or basic conditions, especially at elevated temperatures. Another potential issue, particularly if you are generating the 2-formyl group via oxidation of a 2-hydroxymethyl group, is the stability of the intermediate. N-(hydroxymethyl) compounds can be unstable, especially under alkaline conditions.[6] It is crucial to ensure your reaction conditions are compatible with the stability of both your starting material and any intermediates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

Question 1: What are the most common synthetic routes to prepare this compound derivatives?

Answer: Several synthetic strategies can be employed:

  • Oxidation of a 2-(hydroxymethyl) Group: A common approach is the oxidation of a pre-existing 2-(hydroxymethyl)-N-methylbenzamide.

  • Direct Formylation: Direct formylation of an N-methylbenzamide derivative is another possibility, though it can present challenges with regioselectivity and over-reaction.

  • Modern Methods: A highly effective and mild method involves the aminolysis of an N-phthalimidoyl sulfoximine, which proceeds via an unprecedented variant of the McFadyen-Stevens reaction to yield a wide range of 2-formyl benzamides in good to high yields.[2][3]

Question 2: How can I synthesize the N-methylbenzamide precursor?

Answer: N-methylbenzamide can be readily synthesized by reacting benzoyl chloride with methylamine.[7] Alternatively, benzoic acid and methylamine can be used.[7]

Question 3: What is the role of the formyl group in drug development?

Answer: The formyl group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be a key pharmacophoric element. It also serves as a synthetic handle for further molecular modifications.

Question 4: Are there any specific safety precautions I should take when working with formylating agents?

Answer: Yes, many formylating agents are hazardous. For example, formaldehyde is a known carcinogen, and many other reagents are toxic and corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of 2-formyl benzamides via aminolysis of an N-phthalimidoyl sulfoximine, demonstrating the broad applicability of this method.[3]

Amine SubstrateSolventTemperature (°C)Time (h)Yield (%)
N-methyl-1-phenylmethanamineMeCN501263
MorpholineMeCN501285
(4-methoxyphenyl)methanamineMeCN501279
1-(furan-2-yl)methanamineMeCN501283

Experimental Protocols

Protocol 1: Synthesis of this compound via Aminolysis of N-Phthalimidoyl Sulfoximine [3]

  • To a reaction vial, add N-phthalimidoyl sulfoximine (1.0 equiv., 0.20 mmol).

  • Add acetonitrile (1.0 mL) as the solvent.

  • Add methylamine (4.0 equiv., 0.80 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Visualizations

McFadyen_Stevens_Variant cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products N-Phthalimidoyl_Sulfoximine N-Phthalimidoyl Sulfoximine (1) Intermediate_B Intermediate B N-Phthalimidoyl_Sulfoximine->Intermediate_B Nucleophilic Addition of Amine Amine Amine (4) (e.g., Methylamine) Amine->Intermediate_B Intermediate_B_prime Mesomeric Structure B' Intermediate_B->Intermediate_B_prime Mesomerism Amidonitrene_C Amidonitrene C Intermediate_B_prime->Amidonitrene_C - Sulfoxide (3) Acyl_Diazene_D Acyl Diazene D Amidonitrene_C->Acyl_Diazene_D Tautomerization 2_Formyl_Benzamide 2-Formyl Benzamide (5) Acyl_Diazene_D->2_Formyl_Benzamide Rearrangement Sulfoxide Sulfoxide (3) Experimental_Workflow Start Start: Combine Reactants (Sulfoximine, Amine, Solvent) Reaction Reaction at 50 °C for 12h Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Workup: Cool and Concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for synthesis.

References

  • Kilenyi, N. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses.
  • BenchChem. Troubleshooting side reactions during the formylation step of synthesis. BenchChem Tech Support.
  • A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8.
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Is
  • N‐methylation of benzamide (1 a) with formic acid.
  • 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212. PubChem.
  • 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.
  • 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed.
  • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed.
  • Activation of the Carcinogen N-hydroxy-N-(2-fluorenyl)benzamide via Chemical and Enzymatic Oxidations. Comparison to Oxidations of the Structural Analogue N-hydroxy-N-(2-fluorenyl)acetamide. PubMed.
  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. PMC - NIH.
  • This compound (C9H9NO2). PubChemLite.
  • Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.
  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital.
  • Synthesis of N-Methylbenzamide. ECHEMI.
  • Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar.
  • Alternative catalysts for the synthesis of "N-Benzyl-2-bromo-N-methylbenzamide". BenchChem Tech Support.
  • N-Methylbenzamide | C8H9NO | CID 11954. PubChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Formyl
  • Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides. PubMed.
  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Pure.
  • Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. BenchChem.
  • Removal of formyl groups
  • 2-Methylbenzamide | CAS 527-85-5. Santa Cruz Biotechnology.
  • A method for preparing N-(2 - phenylethyl) benzamide.
  • 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433. PubChem.
  • Synthesis of N-formylmaleamic acid and some related N-formylamides.

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Technical Support Center: Workup Procedure for 2-Formyl-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this versatile synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Core Principles of the Workup: A Self-Validating Approach

The successful isolation of pure this compound hinges on a systematic workup procedure designed to remove unreacted starting materials, catalysts, and any side products. The bifunctional nature of the target molecule, containing both an aldehyde and an amide, requires careful consideration of pH and solvent choice to avoid unwanted side reactions during purification.

A typical synthesis might involve the coupling of 2-formylbenzoic acid with methylamine or its equivalent. The following workup is designed to address the common impurities arising from such a reaction.

II. Standard Workup Protocol

This protocol assumes the reaction has been monitored to completion by a suitable technique (e.g., TLC or LC-MS) and the reaction solvent is a common organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step 1: Quenching the Reaction

  • Action: Carefully add deionized water to the reaction mixture.

  • Rationale: This step is primarily to dissolve any inorganic salts, such as those formed from coupling agents or bases, facilitating their removal in the subsequent aqueous wash.

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction if the reaction solvent is water-miscible. Ethyl acetate is a good first choice due to its polarity, which should effectively dissolve the target molecule, and its immiscibility with water.

  • Rationale: This separates the organic-soluble product from water-soluble impurities.

Step 3: Aqueous Washes - A Multi-Stage Purification

  • 3a. Dilute Acid Wash (e.g., 1M HCl):

    • Action: Wash the organic layer with a dilute solution of hydrochloric acid.

    • Rationale: This step is crucial for removing any unreacted methylamine, which will be protonated to form a water-soluble ammonium salt.

  • 3b. Saturated Sodium Bicarbonate Wash:

    • Action: Wash the organic layer with a saturated solution of sodium bicarbonate.

    • Rationale: This neutralizes any remaining acidic components, including unreacted 2-formylbenzoic acid, converting it to its water-soluble sodium salt.[1] Be cautious of potential effervescence due to CO2 evolution.

  • 3c. Brine Wash:

    • Action: Perform a final wash with a saturated solution of sodium chloride (brine).

    • Rationale: This helps to remove any residual water from the organic layer and breaks up any emulsions that may have formed.

Step 4: Drying the Organic Layer

  • Action: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Rationale: Complete removal of water is essential to prevent the product from "oiling out" during solvent evaporation and to obtain a crystalline solid.

Step 5: Solvent Removal

  • Action: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Rationale: This yields the crude this compound.

Step 6: Purification of the Crude Product

  • Action: The crude product can be purified by recrystallization or column chromatography.

  • Rationale:

    • Recrystallization: This is often the most efficient method for removing small amounts of impurities. A good solvent system is one in which the product is soluble at high temperatures and insoluble at low temperatures.[2][3][4]

    • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubility, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common starting point for the elution of benzamide derivatives.[2][3]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield After Extraction - Incomplete extraction of the product. - Product is partially soluble in the aqueous layers.- Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) to ensure complete removal of the product from the aqueous phase. - If the product has some water solubility, consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent.
Product "Oils Out" Instead of Crystallizing - The presence of impurities. - The cooling process is too rapid. - The chosen recrystallization solvent is not optimal. - The solution is supersaturated.- Try to purify a small amount of the oil by column chromatography to see if a solid can be obtained.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Experiment with different solvent systems. A mixture of solvents (e.g., ethyl acetate/hexanes or ethanol/water) can sometimes promote crystallization.[4] - If the solution is too concentrated, add a small amount of the recrystallization solvent to dilute it slightly.[3]
Persistent Impurities in the Final Product (Confirmed by NMR/LC-MS) - Unreacted starting materials (2-formylbenzoic acid or methylamine). - Side products from the reaction.- If 2-formylbenzoic acid is present, repeat the sodium bicarbonate wash. - If methylamine is present, repeat the dilute acid wash. - If other impurities are present, column chromatography is the most effective solution. Optimize the mobile phase using TLC to achieve good separation.[2]
Colored Impurities in the Final Product (Yellowish or Brownish Tinge) - Oxidation of the aldehyde functionality. - Formation of chromophoric byproducts.- During the workup, minimize exposure to air and light. - During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[3][5]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While the optimal solvent must be determined experimentally, a good starting point for benzamide derivatives is a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexanes.[4] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: My NMR spectrum shows a persistent peak for unreacted 2-formylbenzoic acid. How can I remove it?

A2: The most effective way to remove acidic impurities like 2-formylbenzoic acid is through a basic wash during the liquid-liquid extraction. A saturated solution of sodium bicarbonate is typically sufficient. If the impurity persists, you can try a dilute solution of sodium hydroxide (e.g., 1M NaOH), but be mindful that strongly basic conditions could potentially hydrolyze the amide bond, especially with heating.[6]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for assessing purity. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities.[2] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.

Q4: Can I use a different drying agent instead of sodium sulfate?

A4: Yes, other common drying agents like magnesium sulfate (MgSO4) or calcium chloride (CaCl2) can be used. Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate but can be slightly acidic. Calcium chloride is very efficient but can form complexes with some functional groups. For a neutral compound like this compound, sodium sulfate or magnesium sulfate are generally safe choices.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues during the purification of this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Extraction Incomplete Extraction Low_Yield->Incomplete_Extraction Is the issue during extraction? Oiling_Out Product Oils Out Suboptimal_Crystallization Suboptimal Crystallization Conditions Oiling_Out->Suboptimal_Crystallization Is the product not crystallizing? Persistent_Impurities Persistent Impurities Ineffective_Washes Ineffective Aqueous Washes Persistent_Impurities->Ineffective_Washes Are starting materials present? Column_Chromatography Column Chromatography Persistent_Impurities->Column_Chromatography Are there unknown impurities? Colored_Product Colored Product Oxidation Oxidation/Side Products Colored_Product->Oxidation Is the product discolored? Multiple_Extractions Perform Multiple Extractions Incomplete_Extraction->Multiple_Extractions Optimize_Solvent Optimize Recrystallization Solvent Suboptimal_Crystallization->Optimize_Solvent Slow_Cooling Ensure Slow Cooling Suboptimal_Crystallization->Slow_Cooling Repeat_Washes Repeat Acid/Base Washes Ineffective_Washes->Repeat_Washes Charcoal_Treatment Use Activated Charcoal Oxidation->Charcoal_Treatment

Caption: Troubleshooting workflow for this compound purification.

VI. References

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethylbenzoic Acid as a Versatile Building Block in Organic Chemistry.

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids.

  • BenchChem. (2025). Technical Support Center: Purification of 3-Hydroxy-5-methylbenzamide.

  • ECHEMI. Synthesis of N-Methylbenzamide.

  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

  • BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.

  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

  • Google Patents. (1990). Process for the preparation of n-methylbenzamide. EP0355480B1.

  • BenchChem. (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.

  • ResearchGate. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium.

  • Wikipedia. 2-Carboxybenzaldehyde.

  • Sultan Qaboos University House of Expertise. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.

  • Angewandte Chemie International Edition. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation.

  • Conciencia Digital. (2021). Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

  • Chemistry Central Journal. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

  • ResearchGate. If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction?.

  • ACS Publications. (1963). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.

  • ResearchGate. Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal.

  • BenchChem. (2025). Troubleshooting common issues in the purification of picolinamide compounds.

  • ResearchGate. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Formyl-N-methylbenzamide, a key intermediate in various synthetic pathways, requires a robust and reliable analytical method to quantify its purity and profile any process-related impurities. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques and details a comprehensive, validated HPLC method for the purity analysis of this specific compound. Our approach is rooted in the principles outlined by major pharmacopeias and regulatory bodies, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: Why HPLC is the Gold Standard

The selection of an analytical technique is the first critical decision in purity analysis. While methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry exist, they present significant limitations for this application.

  • UV-Vis Spectrophotometry: This technique can provide a quantitative measure of the bulk material but lacks the specificity to distinguish the main component from its structurally similar impurities. A simple UV scan cannot resolve and quantify individual impurity peaks.

  • Gas Chromatography (GC): this compound possesses a relatively high boiling point and thermal lability, making it unsuitable for direct GC analysis without derivatization. The derivatization step itself can introduce new impurities and variability.

  • Thin-Layer Chromatography (TLC): While useful for rapid qualitative assessments and reaction monitoring, TLC suffers from lower resolution, sensitivity, and precision, making it inadequate for the rigorous quantitative demands of pharmaceutical impurity profiling.[1]

High-Performance Liquid Chromatography (HPLC) emerges as the superior methodology. Its high resolving power, sensitivity, and adaptability make it ideal for separating this compound from potential impurities, such as unreacted starting materials, by-products from synthesis, or degradants. The presence of chromophores in the molecule (the aromatic ring and carbonyl groups) makes it perfectly suited for UV detection, a common and robust HPLC detection method.[2][3]

Workflow for HPLC Method Development and Validation

The journey from selecting a technique to implementing a routine quality control test involves a systematic workflow. This process ensures the final method is fit for its intended purpose, a fundamental requirement of regulatory bodies like the ICH.[4][5][6]

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Imp Phase 3: Implementation A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D Specificity & System Suitability C->D Finalized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine QC Testing H->I Validated Method J Method Lifecycle Management I->J

Caption: A streamlined workflow for HPLC method development, validation, and implementation.

Part 1: A Validated HPLC Method for this compound

This section details a robust, validated Reverse-Phase HPLC (RP-HPLC) method. The choice of a C18 stationary phase is based on the moderate polarity of this compound, which will interact sufficiently with the nonpolar alkyl chains for effective retention and separation from more polar or nonpolar impurities.

Experimental Protocol: Chromatographic Conditions
ParameterRecommended ConditionJustification
Instrument High-Performance Liquid ChromatographEquipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column C18, 250 mm x 4.6 mm, 5 µmA standard, versatile column providing excellent resolution and efficiency for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier ensures a consistent pH to prevent peak tailing from silanol interactions on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode IsocraticAn isocratic method is preferred for routine QC due to its simplicity, robustness, and faster run-to-run equilibration.
Composition Acetonitrile:Water (45:55 v/v) with 0.1% Formic AcidThis ratio should be optimized to achieve a retention time of ~5-10 minutes for the main peak, allowing sufficient resolution from early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThis wavelength provides a good response for the benzamide chromophore. A DAD allows for peak purity assessment across a spectral range.
Injection Vol. 10 µLA typical volume to balance sensitivity with the risk of column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.
Protocol: Standard and Sample Preparation
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • This solution is used for quantification and system suitability checks.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • A higher concentration is used for the sample to ensure that low-level impurities (e.g., at the 0.1% level) are above the limit of quantification.

Part 2: Method Validation - A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] The following validation parameters are based on the ICH Q2(R2) guideline, ensuring the method's trustworthiness.[4][5]

Validation_Parameters center Validated HPLC Method Specificity Specificity (Distinguishes analyte from impurities) center->Specificity Linearity Linearity (Response proportional to concentration) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Range Range (Interval of acceptable performance) center->Range LOQ Limit of Quantitation (LOQ) (Lowest amount quantifiable) center->LOQ LOD Limit of Detection (LOD) (Lowest amount detectable) center->LOD Robustness Robustness (Resists small variations) center->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key validation parameters for an analytical method.

System Suitability Testing (SST)

Before any validation or sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of the protocol.[9][10][11]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution (100 µg/mL).

  • Calculate the parameters based on the peak for this compound.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration. A value > 1.5 indicates potential unwanted interactions.[10]
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A high plate count indicates sharp peaks and good separation capability.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector system over replicate injections.
Specificity (Selectivity)

Specificity confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12]

Protocol:

  • Inject the diluent, a reference standard solution, a sample solution, and a spiked sample solution (sample fortified with known related substances, if available).

  • Perform forced degradation on the sample (e.g., expose to acid, base, peroxide, heat, and light) and analyze the resulting solutions.

  • Evaluation: The peak for this compound in the sample chromatogram should be free from interference from any other peaks. The degradation studies should show that degradant peaks are well-resolved from the main analyte peak (Resolution > 2.0). The Diode Array Detector can be used to assess peak purity.

Linearity and Range

This demonstrates a direct, proportional relationship between analyte concentration and detector response over a specified range.

Protocol:

  • Prepare a series of at least five solutions of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., from 1 µg/mL to 150 µg/mL).

  • Inject each solution in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[7][13]

Accuracy (Trueness)

Accuracy is the closeness of test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo or by standard addition).

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a placebo or the sample itself with known amounts of the reference standard.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) - Mean% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.499.5%
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: The Relative Standard Deviation (%RSD) for the set of measurements should not exceed 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These are typically determined based on the signal-to-noise ratio (S/N) from chromatograms of low-concentration solutions.

  • LOD is often established at an S/N ratio of 3:1.

  • LOQ is established at an S/N ratio of 10:1. The precision at the LOQ concentration should be verified.[12]

Robustness

Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.[2]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the sample under each new condition and assess the impact on system suitability parameters.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Evaluation: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability during routine use.

Conclusion

The HPLC method detailed in this guide provides a robust, specific, and reliable system for the purity analysis of this compound. By grounding the methodology in the fundamental principles of chromatography and adhering to the rigorous validation framework of the ICH, this guide serves as a comprehensive tool for researchers, scientists, and drug development professionals. The causality-driven approach ensures not only that the protocol is followed but that the underlying scientific principles are understood, empowering analysts to troubleshoot and maintain the method's performance throughout the product lifecycle. This commitment to scientific integrity is paramount in ensuring the quality and safety of pharmaceutical materials.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][9][11]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques. [Link][10]

  • United States Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY (Archived). [Link][1]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures. [Link][4][5]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmapproach. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][2]

  • Contract Laboratory. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link][6]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][7]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][13]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link][8]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

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A Comparative Guide to the Characterization of 2-Formyl-N-methylbenzamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

To ground our predictions in experimental reality, we will provide a direct comparison with the experimentally determined spectroscopic data of a closely related and well-characterized analogue, 2-Methylbenzamide . This comparative approach not only allows for a robust hypothetical characterization of the title compound but also highlights the subtle yet significant influence of ortho-substituents on the spectroscopic properties of the benzamide scaffold.

Predicted Spectroscopic Characterization of 2-Formyl-N-methylbenzamide

This compound (C₉H₉NO₂) is an ortho-substituted benzamide. Its structure incorporates a formyl group (-CHO) and an N-methylamide group (-C(O)NHCH₃) on a benzene ring. The proximity of these functional groups is expected to have a pronounced effect on the molecule's spectroscopic fingerprint.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be complex due to the low symmetry of the molecule and the potential for restricted rotation around the amide C-N bond, a phenomenon often observed in ortho-substituted benzamides. This restricted rotation can lead to the broadening of signals, particularly for the N-methyl protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10.2Singlet1HAldehydic proton (-CHO)The aldehydic proton is highly deshielded and typically appears in this downfield region.
~8.0 - 8.2Broad singlet1HAmide proton (-NH)The chemical shift of the amide proton can vary and is often broad.
~7.8 - 8.0Multiplet2HAromatic protonsProtons ortho and para to the electron-withdrawing formyl and amide groups will be deshielded.
~7.5 - 7.7Multiplet2HAromatic protonsThe remaining aromatic protons will be in a slightly more shielded environment.
~3.0Doublet (or broad singlet)3HN-methyl protons (-NHCH₃)Coupling to the amide proton will produce a doublet. Broadening is possible due to restricted C-N bond rotation.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the presence of nine distinct carbon environments. The carbonyl and formyl carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~192Formyl carbon (-CHO)Aldehydic carbons are characteristically found in this region.
~168Amide carbonyl carbon (-C(O)NH)Amide carbonyl carbons are typically observed in this chemical shift range.
~125 - 140Aromatic carbonsSix distinct signals are expected for the aromatic carbons due to the lack of symmetry.
~27N-methyl carbon (-NHCH₃)The N-methyl carbon is expected in the aliphatic region.
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound (molar mass: 163.16 g/mol ) is expected to show a molecular ion peak at m/z 163. The fragmentation pattern will be influenced by the presence of the ortho-formyl and N-methylamide groups.

A key fragmentation pathway is likely the cleavage of the amide bond. The "ortho effect" may also come into play, where interaction between the adjacent formyl and amide groups could lead to unique fragmentation pathways, such as the loss of water.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonRationale for Formation
163[M]⁺Molecular ion
134[M - CHO]⁺Loss of the formyl group
132[M - NHCH₃]⁺Alpha-cleavage at the carbonyl group
104[C₇H₄O]⁺Further fragmentation after initial losses
77[C₆H₅]⁺Phenyl cation

Comparative Experimental Data: 2-Methylbenzamide

To provide a tangible reference for our predictions, we will now examine the experimental spectroscopic data for 2-Methylbenzamide (C₈H₉NO). This molecule differs from our target compound only by the substitution of the ortho-formyl group with a methyl group.

Experimental ¹H and ¹³C NMR Data for 2-Methylbenzamide

The following data has been compiled from reputable sources.[1]

Table 4: Experimental ¹H NMR Data for 2-Methylbenzamide (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.71Singlet1HAromatic proton
7.21-7.36Multiplet3HAromatic protons
6.34Broad singlet2HAmide protons (-NH₂)
2.37Singlet3HMethyl protons (-CH₃)

Table 5: Experimental ¹³C NMR Data for 2-Methylbenzamide (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
176.40Amide carbonyl carbon (-C(O)NH₂)
142.33Aromatic carbon (quaternary)
140.33Aromatic carbon (quaternary)
135.78Aromatic carbon
134.88Aromatic carbon
132.21Aromatic carbon
130.13Aromatic carbon
24.00Methyl carbon (-CH₃)
Experimental Mass Spectrum Data for 2-Methylbenzamide

The mass spectrum of 2-Methylbenzamide (molar mass: 135.16 g/mol ) is well-documented.

Table 6: Key Fragment Ions in the Mass Spectrum of 2-Methylbenzamide

m/zProposed Fragment Ion
135[M]⁺ (Molecular ion)
119[M - NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺

Head-to-Head Comparison: this compound vs. 2-Methylbenzamide

The comparison of the predicted data for this compound with the experimental data for 2-Methylbenzamide reveals the significant electronic and steric influences of the ortho-substituent.

  • ¹H NMR: The most striking difference is the predicted downfield shift of the aldehydic proton in this compound to around 10.2 ppm, a region where 2-Methylbenzamide has no signals. Furthermore, the aromatic protons in the formyl-substituted compound are expected to be more deshielded due to the electron-withdrawing nature of the formyl group compared to the electron-donating methyl group. The presence of the N-methyl group in the target compound will also give a characteristic signal (a doublet or broad singlet) not present in the spectrum of 2-Methylbenzamide.

  • ¹³C NMR: The presence of the formyl group introduces a highly deshielded carbon at ~192 ppm. The amide carbonyl carbon in this compound is predicted to be at a similar chemical shift to that in 2-Methylbenzamide. The N-methyl carbon will introduce a new signal at around 27 ppm.

  • Mass Spectrometry: The molecular ion of this compound will be at m/z 163, while that of 2-Methylbenzamide is at m/z 135. The fragmentation patterns will also differ significantly. While both may lose the amide functionality, the formyl group provides an additional site for fragmentation (loss of CHO, m/z 29). The potential for an "ortho effect" leading to water loss in this compound is a key difference to investigate.

Experimental Methodologies

To obtain high-quality NMR and MS data for compounds like this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Lock on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. A standard proton experiment with 16 to 32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Sources

A Senior Application Scientist's Guide to the Validation of 2-Formyl-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis to Certainty

In the landscape of pharmaceutical research and fine chemical synthesis, 2-Formyl-N-methylbenzamide stands as a valuable intermediate, prized for its utility in constructing more complex molecular architectures. Its synthesis, while achievable through various routes, yields a product whose ultimate value is contingent not just on its creation, but on the rigorous verification of its identity and purity. The presence of unreacted starting materials, isomeric impurities, or reaction byproducts can have profound consequences on the yield, safety, and efficacy of downstream applications.

This guide provides a comprehensive, multi-technique framework for the validation of this compound synthesis. We move beyond mere procedural lists to explain the causality behind methodological choices, offering an integrated strategy that ensures each analytical step serves as a self-validating checkpoint. This document is designed for the discerning researcher who requires not only a protocol but a robust and logical validation system.

The Validation Workflow: An Integrated, Multi-Modal Approach

A successful validation strategy does not rely on a single technique but rather employs a series of orthogonal methods. Each method provides a unique piece of the puzzle, and together they create an unambiguous confirmation of the target molecule's structure and purity. The logical flow is designed for efficiency, beginning with rapid qualitative checks and progressing to comprehensive quantitative analysis.

Validation_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Qualitative Confirmation cluster_2 Structural Elucidation cluster_3 Quantitative Purity Assessment Crude_Product Crude Product Isolation TLC TLC Analysis (vs. Starting Material) Crude_Product->TLC Quick Check IR_Spec IR Spectroscopy (Functional Group ID) TLC->IR_Spec Confirms Conversion NMR_Spec NMR Spectroscopy (¹H & ¹³C) IR_Spec->NMR_Spec Proceed if Groups Correct Mass_Spec Mass Spectrometry (Molecular Weight) NMR_Spec->Mass_Spec Orthogonal Confirmation HPLC_GC HPLC or GC Analysis (Purity Percentage) Mass_Spec->HPLC_GC Proceed to Quantification Final_Product Validated Pure Product HPLC_GC->Final_Product

A Comparative Guide to the Synthesis of 2-Formyl-N-methylbenzamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-Formyl-N-methylbenzamide is a valuable building block, featuring a versatile aldehyde and a secondary amide on an aromatic scaffold, making it a precursor for a variety of heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important compound, offering field-proven insights and detailed experimental protocols to aid in methodological selection.

Introduction: The Significance of this compound

The strategic placement of a formyl group ortho to an N-methylamido moiety provides a unique chemical handle for intramolecular cyclizations and further functionalization. This structure is a key synthon in the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we dissect and compare three prominent methods for the synthesis of this compound:

  • Modified McFadyen-Stevens Reaction: A modern and efficient approach utilizing a sulfoximine-based reagent.

  • Amidation of 2-Formylbenzoic Acid: A classical approach involving the coupling of a carboxylic acid and an amine.

  • Directed Ortho-Metalation of N-Methylbenzamide: A powerful technique for regioselective C-H functionalization.

This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data and protocols.

Method 1: The Modified McFadyen-Stevens Reaction

This elegant method provides a direct route to 2-formyl benzamides through the aminolysis of an N-phthalimidoyl sulfoximine. The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good to high yields.

Mechanistic Rationale

The reaction is a variant of the classical McFadyen-Stevens reaction. It begins with the nucleophilic attack of methylamine on one of the carbonyl groups of the N-phthalimidoyl sulfoximine. This ring-opening is followed by the elimination of a sulfoxide, which generates an amidonitrene intermediate. Tautomerization to an acyl diazene and subsequent loss of dinitrogen gas leads to the formation of the desired this compound.

Start N-Phthalimidoyl Sulfoximine Intermediate_A Ring-Opened Intermediate Start->Intermediate_A + Methylamine Amine Methylamine Intermediate_B Amidonitrene Intermediate_A->Intermediate_B - Sulfoxide Sulfoxide Sulfoxide (byproduct) Intermediate_C Acyl Diazene Intermediate_B->Intermediate_C Tautomerization Product This compound Intermediate_C->Product - N₂ N2 N₂ (gas) Start 2-Formylbenzoic Acid Active_Intermediate Activated Ester Intermediate Start->Active_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU) Product This compound Active_Intermediate->Product + Methylamine Amine Methylamine Byproducts Coupling Agent Byproducts Start N-Methylbenzamide Intermediate Ortho-lithiated Intermediate Start->Intermediate + s-BuLi / TMEDA -78 °C Base s-BuLi / TMEDA Product This compound Intermediate->Product + DMF, then H₃O⁺ quench Formylating_Agent DMF

A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the introduction of a formyl group (–CHO) is a cornerstone transformation. This seemingly simple functional group is a versatile gateway to a multitude of more complex molecular architectures, making it indispensable in the fields of pharmaceutical development and materials science. The choice of formylating agent is a critical decision that dictates the efficiency, selectivity, and practicality of a synthetic route. This guide provides an in-depth comparison of 2-Formyl-N-methylbenzamide against other conventional formylating agents, grounded in mechanistic principles and experimental evidence.

The Strategic Importance of the Formyl Group

The formyl group is a powerful synthetic intermediate. As a precursor to aldehydes, it participates in a wide array of carbon-carbon bond-forming reactions, including the Wittig, aldol, and Grignard reactions.[1] Furthermore, it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering significant synthetic flexibility.[1] In drug development, the aldehyde functionality can be crucial for binding to biological targets or can be transformed into other essential pharmacophores.

A Deep Dive into this compound: Mechanism and Advantages

This compound has emerged as a superior reagent for the formylation of highly reactive carbon nucleophiles, such as Grignard and organolithium reagents. Its efficacy stems from a unique structural feature that elegantly circumvents a common problem in aldehyde synthesis: over-addition.

The Causality of High Yields: A Stable Chelate Intermediate

When a potent nucleophile like an organolithium (R-Li) attacks a simple formylating agent like N,N-Dimethylformamide (DMF), it forms a tetrahedral intermediate. This intermediate is often unstable and can collapse to release the desired aldehyde in situ. This newly formed aldehyde is itself highly electrophilic and can be attacked by a second equivalent of the organolithium reagent, leading to the formation of a secondary alcohol as a significant byproduct.[2][3]

This compound masterfully prevents this. Upon nucleophilic attack, the N-methylamide group and the newly formed alkoxy group chelate to the metal cation (Li⁺ or MgX⁺). This forms a highly stable five-membered ring intermediate. This chelation prevents the premature collapse of the intermediate to the aldehyde. The stable intermediate persists in the reaction mixture until an aqueous acid workup is performed, which then hydrolyzes the complex to liberate the desired aldehyde in high yield.

G cluster_0 Formylation Pathway with this compound Start Organometallic (R-M) + this compound Intermediate Stable Chelated Intermediate (Prevents Over-addition) Start->Intermediate Nucleophilic Attack Workup Aqueous Acid Workup (H₃O⁺) Intermediate->Workup Hydrolysis Product High Yield of Aldehyde (R-CHO) Workup->Product

Caption: Chelation-controlled formylation mechanism.

Performance Comparison with Alternative Formylating Agents

The choice of reagent is always context-dependent. A direct comparison reveals the distinct advantages and limitations of each.

Formylating AgentTypical SubstratesMechanismKey AdvantagesKey Disadvantages
This compound Organolithiums, Grignard ReagentsChelation-stabilized intermediateHigh yields (~85-95%), minimal over-addition, clean reactionsHigher reagent cost
N,N-Dimethylformamide (DMF) Organolithiums, Grignard Reagents, Vilsmeier-HaackUnstabilized intermediateInexpensive, readily availableProne to over-addition leading to secondary alcohols, lower yields of aldehyde[4]
Vilsmeier-Haack Reagent (DMF/POCl₃) Electron-rich aromatics & heterocyclesElectrophilic aromatic substitutionHighly effective for activated arenes, regioselective[5][6][7]Not suitable for organometallics, harsh acidic conditions[8]
Triethyl Orthoformate Grignard reagents, activated methylene compoundsBodroux-Chichibabin synthesisMilder conditions, produces a stable acetal intermediateOften requires heating, can be slower, requires an extra hydrolysis step
Dichloromethyl Methyl Ether (DCME) Aromatics (Rieche formylation)Electrophilic aromatic substitutionEffective for sterically hindered sites[1]Extremely toxic and carcinogenic, requires stringent handling

Experimental Protocol: Synthesis of Pentanal via Formylation of n-Butyllithium

This self-validating protocol details the synthesis of pentanal, demonstrating the practical application and efficacy of this compound.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard, oven-dried glassware for anhydrous reactions

G cluster_1 Experimental Workflow A Setup Flame-dry glassware under N₂ B Dissolution Dissolve amide in anhydrous THF A->B C Cooling Cool to -78 °C B->C D Addition Add n-BuLi dropwise C->D E Reaction Stir and warm to RT D->E F Quench Add 1 M HCl at 0 °C E->F G Extraction Extract with Et₂O F->G H Washing Wash with NaHCO₃ & Brine G->H I Drying & Purification Dry (MgSO₄), filter, concentrate H->I

Caption: Step-by-step synthesis and workup procedure.

Methodology:

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove all moisture.

  • Reagent Preparation: Add this compound (1.0 eq) to the flask, followed by anhydrous THF to create a ~0.3 M solution.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. The causality for this low temperature is to control the high reactivity of the organolithium reagent and prevent side reactions.

  • Nucleophilic Addition: Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A slight excess of the nucleophile ensures complete consumption of the formylating agent.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The formation of the stable chelate occurs during this time. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench and Hydrolysis: Cool the flask to 0 °C in an ice bath. Slowly add 1 M HCl to quench the reaction and hydrolyze the intermediate. The solution should be acidic to ensure complete protonation and breakdown of the complex.

  • Extraction and Wash: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ (to neutralize any remaining acid) and brine (to remove water).

  • Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude pentanal. The product can be further purified by distillation if required.

Conclusion for the Practicing Scientist

For researchers, scientists, and drug development professionals, reagent choice is a balance of cost, efficiency, and reliability. While inexpensive reagents like DMF have their place, they often lead to lower yields and more complex purification challenges when used with potent organometallic reagents. This compound, through its elegant chelation-controlled mechanism, provides a robust and high-yielding alternative. It represents a strategic choice for critical synthetic steps where maximizing the yield of a precious aldehyde intermediate is paramount, ultimately accelerating the path to the target molecule.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Formylation. [Link]

  • ResearchGate. A novel method for the formylation of Grignard reagent. [Link]

  • National Institutes of Health. Formylation of Amines. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • ResearchGate. Important N-formyl amide precursors for natural products synthesis. [Link]

  • Chemistry LibreTexts. 19.2: Preparing Aldehydes and Ketones. [Link]

  • National Institutes of Health. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [Link]

  • ACS Publications. THE SYNTHESIS OF ALDEHYDES FROM GRIGNARD REAGENTS. II. POLYMETHYLBENZALDEHYDES. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. [Link]

  • National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • PubMed. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. [Link]

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The Unseen Advantage: How N-Methylation in 2-Formyl-N-methylbenzamide Enhances Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and medicinal chemistry, the selection of a building block can dictate the success of a multi-step synthesis. While a plethora of ortho-functionalized benzamides are available, "2-Formyl-N-methylbenzamide" consistently emerges as a superior choice for the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the distinct advantages of this N-methylated derivative over its counterparts, primarily the non-methylated 2-formylbenzamide.

The Subtle Power of a Methyl Group: A Paradigm Shift in Reactivity and Properties

The introduction of a methyl group on the amide nitrogen in this compound, a seemingly minor structural modification, instigates a cascade of advantageous changes in its physicochemical properties and reactivity. These alterations provide chemists with enhanced control over reaction pathways, often leading to improved yields, selectivity, and overall efficiency in the synthesis of valuable molecular scaffolds.

Enhanced Lipophilicity and Solubility: A Practical Advantage in Synthesis

One of the immediate benefits of N-methylation is the increased lipophilicity of the molecule. This property can significantly improve its solubility in a wider range of organic solvents, a crucial factor for achieving homogeneous reaction conditions and, consequently, more reliable and reproducible outcomes. While quantitative solubility data comparing this compound and 2-formylbenzamide in various solvents is not extensively documented in a single comparative study, the general principle of N-alkylation increasing lipophilicity is a well-established concept in medicinal and organic chemistry.

Conformational Control: Directing the Pathway to Desired Products

The presence of the N-methyl group introduces a significant steric influence that restricts the free rotation around the amide C-N bond. This conformational rigidity plays a pivotal role in intramolecular reactions, pre-organizing the molecule for cyclization.

In the case of this compound, the methyl group can influence the orientation of the formyl and amide groups, favoring a conformation that is conducive to intramolecular cyclization reactions, such as the formation of isoindolinones. This pre-organization can lower the activation energy for the desired cyclization pathway, leading to faster reaction rates and higher yields compared to the more flexible 2-formylbenzamide.

Superiority in Action: Comparative Performance in Heterocyclic Synthesis

The true prowess of this compound is most evident in its application as a precursor for nitrogen-containing heterocycles, particularly in the synthesis of isoindolinones, a privileged scaffold in many biologically active compounds.

Intramolecular Cyclization to Isoindolinones: A Clear Case for N-Methylation

The synthesis of N-substituted isoindolinones via the intramolecular cyclization of 2-formylbenzamides is a key transformation where this compound demonstrates a distinct advantage. The reaction typically proceeds via the formation of an imine or a related intermediate from the formyl group, followed by nucleophilic attack from the amide nitrogen.

Comparative Performance Data:

PrecursorN-SubstituentTypical Yield of IsoindolinoneReference Analogue
This compoundMethylGenerally Good to Excellent[2]
2-FormylbenzamideHydrogenModerate to Good (often requires harsher conditions or specific catalysts)Inferred from general synthetic methods
2-Formyl-N-benzylbenzamideBenzylGood to Excellent[3]

The N-methyl group in this compound facilitates this cyclization in several ways:

  • Increased Nucleophilicity of the Amide Nitrogen: The electron-donating nature of the methyl group can subtly increase the electron density on the amide nitrogen, enhancing its nucleophilicity for the intramolecular attack on the electrophilic carbon of the imine or a related intermediate.

  • Prevention of Intermolecular Side Reactions: In the case of 2-formylbenzamide, the presence of two N-H protons allows for potential intermolecular side reactions, such as dimerization or polymerization, under certain conditions. The N-methyl group in this compound blocks one of these reactive sites, promoting the desired intramolecular pathway.

Experimental Protocol: Synthesis of N-Methylisoindolinone via Reductive Amination of this compound

This protocol describes a general procedure for the intramolecular reductive amination of this compound to yield N-methylisoindolinone.

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Step 2: Reductive Amination

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise to the stirred solution at 0 °C. The choice of reducing agent can influence the reaction rate and selectivity.[4]

  • Step 3: Reaction Monitoring

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification

    • Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-methylisoindolinone.

Logical Workflow for Isoindolinone Synthesis

G cluster_0 Precursor Selection cluster_1 Reaction cluster_2 Outcome A This compound C Intramolecular Reductive Amination A->C Favored Pathway B 2-Formylbenzamide B->C D Higher Yield & Milder Conditions C->D Advantage E Lower Yield & Harsher Conditions C->E Alternative F N-Methylisoindolinone D->F G Isoindolinone E->G

Caption: Advantage of this compound in isoindolinone synthesis.

Versatility in Pictet-Spengler and Related Reactions

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. While traditionally employing tryptamines, variations of this reaction can utilize other nucleophiles. The enhanced reactivity and favorable conformational bias of this compound make it a promising substrate for Pictet-Spengler-type cyclizations, potentially leading to novel fused heterocyclic systems with greater efficiency than its non-methylated counterpart. The reaction generally involves the acid-catalyzed condensation of an amine with a carbonyl compound to form an iminium ion, which then undergoes intramolecular electrophilic substitution.[1][5]

Comparative Analysis with Other Similar Compounds

While 2-formylbenzamide is the most direct comparator, it is insightful to consider other related compounds to fully appreciate the unique advantages of this compound.

  • 2-Formylbenzoic Acid: While the ortho-formyl group is present, the carboxylic acid functionality is significantly more acidic than the amide proton. This can lead to different reaction pathways, often favoring lactone formation or requiring protection of the acid group, adding extra steps to a synthetic sequence.

  • N-Aryl-2-formylbenzamides: The electronic and steric properties of the N-aryl substituent can dramatically influence the reactivity. While they can also be effective precursors for heterocycles, the simple N-methyl group offers a balance of steric influence and electronic donation without introducing the potential for unwanted side reactions on the aryl ring.

Conclusion: A Strategically Superior Building Block

References

  • More, M., & Kadre, T. (2024). SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, 14(1), 143-152.
  • Kilenyi, N., Lemmerer, M., Schupp, M., & Maulide, N. (2020). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses, 99, 29-43.
  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017). Molecules, 22(1), 88.
  • Goldstein, S. W., & Cross, A. V. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Molecules, 26(9), 2409.
  • Patil, S., Bedre, A., Gade, V., & Jopale, M. M. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Filarowski, A., Koll, A., & Kochel, A. (2006). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Journal of Molecular Structure, 797(1-3), 53-60.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021). Molecules, 26(23), 7248.
  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017). Molecules, 22(1), 88.
  • A comparison of Pictet-Spengler reaction conditions. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 764.
  • Filarowski, A., Koll, A., & Kochel, A. (2006). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Journal of Molecular Structure, 797(1-3), 53-60.
  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine.
  • NBS-mediated addition–elimination reaction of sulfonamides/carboxamides and formamides afforded N-sulfonylamidines and N-formylarylamides, respectively, depending on the different mechanism of elimination. (2013). Organic & Biomolecular Chemistry, 11(13), 2154-2158.
  • A Comparison of benzaldehyde and ortho-boronoaldehyde reactivity. (2023). n.p.
  • Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). (1989). YAKHAK HOEJI, 33(4), 246-252.
  • Molbank Topical Collection: Heterocycle Reactions. (n.d.). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules, 29(13), 3099.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Advances, 13(22), 14856-14878.
  • Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. (2011). Journal of Molecular Modeling, 17(10), 2537-2544.

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A Comparative Guide to the Synthesis of 2-Formyl-N-methylbenzamide: An Evaluation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of key building blocks is a cornerstone of successful project timelines. 2-Formyl-N-methylbenzamide is a valuable bifunctional molecule, incorporating both an aldehyde and an amide, making it a versatile precursor for the construction of more complex heterocyclic systems and pharmaceutical intermediates. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering a critical analysis of their yields, underlying mechanisms, and practical considerations, supported by experimental data from the peer-reviewed literature.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique chemical challenge: the need to maintain a reactive aldehyde group in the presence of a nucleophilic secondary amide. This necessitates mild and chemoselective reaction conditions. This guide will focus on two distinct and illustrative modern approaches: the aminolysis of an N-phthalimidoyl sulfoximine and the oxidative decarboxylation of an N-acylamino acid. These methods highlight different strategies for unmasking or constructing the formyl group while the N-methylbenzamide core is in place.

Route 1: Aminolysis of an N-Phthalimidoyl Sulfoximine

A recently developed and highly efficient method involves the reaction of an N-phthalimidoyl sulfoximine with methylamine.[1] This approach leverages the unique reactivity of the sulfoximine group in a novel variant of the McFadyen-Stevens reaction to generate the aldehyde functionality under mild conditions.

Mechanistic Rationale

The reaction proceeds via an initial aminolysis of the N-phthalimidoyl sulfoximine by methylamine. This is followed by an intramolecular rearrangement and elimination, which is a key feature of the McFadyen-Stevens reaction, to yield the desired 2-formyl benzamide. The use of the N-phthalimidoyl group is critical as it serves as a good leaving group, facilitating the key transformation. The mild conditions of this reaction are a significant advantage, preserving the integrity of the aldehyde product.

Experimental Protocol

The following is a representative experimental protocol based on the literature.[1]

  • To a solution of the starting N-phthalimidoyl sulfoximine (1.0 eq) in acetonitrile (MeCN), add methylamine (4.0 eq).

  • The reaction mixture is then stirred at 50 °C for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to afford the pure this compound.

Workflow Diagram

Aminolysis_of_Sulfoximine start N-Phthalimidoyl Sulfoximine amine Methylamine (4 eq) in MeCN start->amine Add reaction Stir at 50°C for 12h amine->reaction React workup Solvent Removal & Purification reaction->workup Process product This compound workup->product Isolate

Caption: Workflow for the synthesis of this compound via sulfoximine aminolysis.

Route 2: Oxidative Decarboxylation of N-Acylamino Acids

A more classical approach to N-formylamides is the oxidative decarboxylation of N-acylamino acids.[2][3] This method utilizes a silver(I)-catalyzed reaction with ammonium persulfate as the oxidant. While effective for a range of N-formylamides, this route has significant limitations when applied to N-substituted precursors like the one required for this compound.

Mechanistic Considerations

The reaction is initiated by the formation of a silver(II) species, which then abstracts an electron from the carboxylate of the N-acylamino acid, leading to decarboxylation and the formation of a radical intermediate. This intermediate is then further oxidized to an iminium ion, which is subsequently hydrolyzed to the N-formylamide. However, for N-substituted N-acylamino acids, a competing cleavage of the iminium ion intermediate can occur, leading to the formation of the corresponding de-formylated amide as a significant byproduct.[2]

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N-formylamides.[2]

  • An N-acylamino acid is oxidatively decarboxylated to the N-formyl derivative using ammonium persulfate in water with catalytic silver(I) and copper(II) ions.

  • The reaction is typically run in a two-phase water-dichloromethane or water-ethyl acetate mixture to aid in solubility and control the exotherm.

  • The mixture is heated to initiate the reaction, and the addition of the persulfate solution is controlled to maintain a gentle reflux.

  • After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted.

  • The combined organic phases are dried and concentrated, and the product is purified by crystallization or chromatography.

Workflow Diagram

Oxidative_Decarboxylation start N-(2-carboxyacetyl)- N-methylbenzamide reagents Ammonium Persulfate, Ag(I)/Cu(II) catalysts in H2O/DCM start->reagents Add reaction Heat to 40°C then reflux reagents->reaction React workup Phase Separation & Extraction reaction->workup Process product 1:1 Mixture of: This compound and N-methylbenzamide workup->product Isolate

Caption: Workflow for the synthesis of this compound via oxidative decarboxylation.

Comparative Analysis of Yields and Practicality

The choice of a synthetic route is often dictated by a balance of yield, reaction robustness, and ease of execution. The table below provides a side-by-side comparison of the two discussed methods for synthesizing this compound.

FeatureRoute 1: Sulfoximine AminolysisRoute 2: Oxidative Decarboxylation
Reported Yield Good to high (64–83% for analogues)[1]Poor (results in a 1:1 mixture with byproduct)[2]
Starting Materials N-phthalimidoyl sulfoximine, methylamineN-acylamino acid, ammonium persulfate
Reaction Conditions Mild (50 °C)[1]Exothermic, requires careful control[2]
Chemoselectivity HighPoor for N-substituted substrates[2]
Purification Standard chromatographyDifficult due to similar byproducts
Primary Advantage High yield and selectivityUtilizes readily available starting materials
Primary Disadvantage Requires synthesis of a specialized starting materialLow yield and difficult purification for the target molecule

Conclusion and Recommendations

Based on the available literature, the aminolysis of an N-phthalimidoyl sulfoximine (Route 1) is the superior method for the synthesis of this compound. It offers good to high yields under mild conditions, and its high chemoselectivity avoids the formation of problematic byproducts.[1] While this route requires the preparation of a more specialized starting material, the significant improvement in yield and the simplification of the purification process make it the more efficient and practical choice for researchers.

In contrast, the oxidative decarboxylation of N-acylamino acids (Route 2) , while a useful transformation for other N-formylamides, is not well-suited for the synthesis of N-substituted analogues like this compound. The competing cleavage of the iminium ion intermediate leads to a nearly inseparable mixture of product and byproduct, rendering this route low-yielding and impractical for this specific target.[2]

For professionals in drug development and process chemistry, the scalability and robustness of the sulfoximine-based method would be key factors in its favor. Future research may focus on optimizing the synthesis of the sulfoximine starting material to further enhance the overall efficiency of this promising route.

References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. Available at: [Link]

  • Huang, J., et al. A Facile Synthesis of N-Formylbenzamides by Oxidative Decarboxylation of N-Aroylglycine Induced by Ag/S2O8. ResearchGate. Available at: [Link]

  • Kilenyi, N. (2014). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. Available at: [Link]

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A Comparative Guide to Scaffolds in Parallel Synthesis: 2-Formyl-N-methylbenzamide vs. Alternatives for Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-throughput chemistry and drug discovery, the efficiency and versatility of building blocks are paramount. The synthesis of 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry, offers a compelling case study for comparing the performance of various precursors in parallel synthesis. This guide provides an in-depth technical comparison of 2-Formyl-N-methylbenzamide against two prominent alternatives: 2-Halobenzaldehydes and Isatoic Anhydride . We will delve into their reactivity, substrate scope, and operational efficiency, supported by experimental insights and comparative data to inform rational reagent selection in a research and development environment.

Introduction to the Isoindolinone Scaffold and Synthetic Strategies

The isoindolinone core is a feature of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antipsychotic, and anticancer activities.[1][2] The efficient construction of diverse libraries of 3-substituted isoindolinones is a key objective in many drug discovery programs. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for this purpose due to their convergence, atom economy, and ability to generate molecular complexity in a single step.[3][4] The choice of the starting bifunctional reagent is critical to the success of these parallel synthesis endeavors.

This guide will focus on the comparative performance of three key precursors in the context of a representative multicomponent reaction for the synthesis of 3-substituted isoindolinones.

Precursor Performance Comparison

The selection of a starting material for parallel synthesis is a multi-faceted decision, balancing reactivity, commercial availability, substrate scope, and ease of purification. Here, we compare this compound with 2-Halobenzaldehydes and Isatoic Anhydride in the context of generating diverse isoindolinone libraries.

ParameterThis compound2-Halobenzaldehydes (e.g., 2-Bromobenzaldehyde)Isatoic Anhydride
Reaction Type Multicomponent reactions (e.g., Ugi, Passerini) leading to direct isoindolinone formation.[4]Multicomponent reactions followed by a separate cyclization step (e.g., Pd-catalyzed carbonylation or amination).[5]Three-component reactions to form N-substituted anthranilamides, which can be further cyclized.[6]
Typical Yields Moderate to good, highly dependent on the specific MCR components.Generally good to excellent, but requires a two-step process.[5]Good to excellent for the initial anthranilamide formation.[6]
Reaction Conditions Often mild, one-pot procedures.Requires transition metal catalysts and sometimes harsh conditions for the cyclization step.Mild conditions for the initial ring-opening, followed by cyclization which may require heating.
Substrate Scope Broad scope for the amine and isocyanide components in MCRs. The amide is pre-installed.Wide variety of amines can be used. The aldehyde is versatile.A broad range of amines can be used for the initial ring-opening.[6]
Key Advantages Direct, one-pot synthesis of the target isoindolinone scaffold. The N-substituent is pre-defined.Readily available and often cheaper starting material. The halogen provides a handle for further diversification.Inexpensive and readily available. Can be used to generate a library of N-substituted anthranilamides for further diversification.[7]
Key Disadvantages May require synthesis of the starting material itself.[8]Two-step process adds complexity and potential for yield loss. The use of transition metals can be a concern for purification in a pharmaceutical context.The final product is not the isoindolinone, requiring an additional cyclization step. Potential for side reactions.

Mechanistic Considerations and Experimental Workflows

The choice of precursor dictates the synthetic strategy and the underlying reaction mechanism. Below, we illustrate the conceptual workflows for each approach.

This compound: The Direct Approach

This compound is ideally suited for direct, one-pot syntheses of N-methyl isoindolinones via isocyanide-based multicomponent reactions. The pre-existing amide functionality participates in an intramolecular cyclization following the initial MCR.

G cluster_0 Ugi-type Reaction cluster_1 Intramolecular Cyclization This compound This compound Ugi Adduct Ugi Adduct This compound->Ugi Adduct Amine Amine Amine->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Acid Acid Acid->Ugi Adduct Isoindolinone Isoindolinone Ugi Adduct->Isoindolinone Spontaneous or Acid/Base Catalyzed

Caption: Workflow for isoindolinone synthesis using this compound.

2-Halobenzaldehydes: A Two-Step Strategy

The use of 2-halobenzaldehydes, such as 2-bromobenzaldehyde, typically involves an initial multicomponent reaction to assemble the core structure, followed by a transition-metal-catalyzed intramolecular cyclization to form the isoindolinone ring.

G cluster_0 Multicomponent Reaction cluster_1 Intramolecular Cyclization 2-Bromobenzaldehyde 2-Bromobenzaldehyde Acyclic Intermediate Acyclic Intermediate 2-Bromobenzaldehyde->Acyclic Intermediate Amine Amine Amine->Acyclic Intermediate Other Components Other Components Other Components->Acyclic Intermediate Isoindolinone Isoindolinone Acyclic Intermediate->Isoindolinone Pd-Catalysis (e.g., Buchwald-Hartwig)

Caption: Two-step workflow for isoindolinone synthesis from 2-halobenzaldehydes.

Isatoic Anhydride: A Versatile Precursor for Intermediates

Isatoic anhydride serves as a convenient starting material for the parallel synthesis of N-substituted anthranilamides.[6] These intermediates can then be subjected to a variety of cyclization conditions to afford different heterocyclic scaffolds, including isoindolinones.

G cluster_0 Ring Opening cluster_1 Further Functionalization & Cyclization Isatoic Anhydride Isatoic Anhydride N-Substituted Anthranilamide N-Substituted Anthranilamide Isatoic Anhydride->N-Substituted Anthranilamide Primary Amine Primary Amine Primary Amine->N-Substituted Anthranilamide Isoindolinone Isoindolinone N-Substituted Anthranilamide->Isoindolinone Other Heterocycles Other Heterocycles N-Substituted Anthranilamide->Other Heterocycles

Caption: Workflow illustrating the use of Isatoic Anhydride as a precursor.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a 3-substituted isoindolinone library using each of the discussed precursors. Researchers should optimize these conditions for their specific substrates.

Protocol 1: One-Pot Synthesis of N-Methyl Isoindolinones using this compound (Ugi-type Reaction)

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Methanol (or other suitable solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the primary amine (1.0 eq) and stir for 10 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Add the isocyanide (1.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 3-substituted N-methyl isoindolinone.

Protocol 2: Two-Step Synthesis of Isoindolinones using 2-Bromobenzaldehyde

Step A: Multicomponent Reaction to form Acyclic Intermediate

  • Materials: 2-Bromobenzaldehyde (1.0 eq), primary amine (1.0 eq), alkyne (1.2 eq), suitable solvent (e.g., toluene).

  • Procedure: A mixture of 2-bromobenzaldehyde, primary amine, and alkyne in toluene is heated under reflux for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the crude intermediate is used in the next step without further purification.

Step B: Palladium-Catalyzed Intramolecular Cyclization

  • Materials: Acyclic intermediate from Step A (1.0 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 eq), DMF.

  • Procedure: To a solution of the acyclic intermediate in DMF, Pd(OAc)₂, P(o-tol)₃, and Et₃N are added. The reaction mixture is heated at 100-120 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the 3-substituted isoindolinone.

Protocol 3: Synthesis of N-Substituted Anthranilamides from Isatoic Anhydride

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Primary amine (1.1 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a suspension of Isatoic Anhydride (1.0 eq) in ethanol, add the primary amine (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. CO₂ evolution will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the N-substituted anthranilamide. This intermediate can then be used in subsequent cyclization reactions to form isoindolinones.

Conclusion and Recommendations

The choice between this compound, 2-halobenzaldehydes, and isatoic anhydride for the parallel synthesis of isoindolinone libraries is highly dependent on the specific goals of the project.

  • For rapid, direct access to N-alkylated isoindolinone libraries , This compound is an excellent choice, offering a one-pot, convergent synthesis. Its main limitation is the availability and potential need for prior synthesis of the starting material itself.

  • When cost and the availability of a wide variety of starting materials are primary concerns , 2-halobenzaldehydes are a robust option. The two-step nature of the process and the need for transition metal catalysis are the main trade-offs. However, the halogen atom provides a valuable handle for further diversification of the aromatic core.

  • For the creation of diverse libraries of N-substituted anthranilamides as versatile intermediates , isatoic anhydride is an economical and efficient precursor.[6][7] This approach allows for the generation of a common intermediate that can be funneled into various cyclization pathways to access not only isoindolinones but also other heterocyclic systems.

Ultimately, the optimal precursor is the one that best aligns with the synthetic strategy, available resources, and the desired diversity of the final compound library. A thorough understanding of the advantages and limitations of each of these building blocks will empower researchers to make informed decisions and accelerate their drug discovery efforts.

References

  • Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. (URL not available)
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  • Decarbonative routes to generate N-acyliminium ion intermediates for the synthesis of 3-substituted isoindolinones via an intermolecular amidoalkylation reaction. Organic & Biomolecular Chemistry. (URL: [Link])

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. (URL: [Link])

  • Isoindolinones, processes for the production of chiral derivatives thereof and use thereof.
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  • The 100 facets of the Passerini reaction. Chemical Science. (URL: [Link])

  • Isoindolinones, processes for the production of chiral derivatives thereof and use thereof.
  • Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Preparation of anthranilamides.
  • Isoindolin-1-one derivatives.
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  • Passerini reaction. Wikipedia. (URL: [Link])

  • Isoindolinone compounds. PubChem. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL not available)
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  • Effect of different solvents on the scope of the Passerini reaction. (URL not available)
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  • ChemInform Abstract: Facile Synthesis of Diverse Isoindolinone Derivatives via Ugi-4CR Followed by Cu-Catalyzed Deamid
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Organic Chemistry Frontiers. (URL: [Link])

  • Electrosynthesis of isoindolinones (selected lit. of tandem approaches)... (URL not available)
  • 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. (URL not available)
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules. (URL: [Link])

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (URL not available)
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  • Straightforward access to complex isoindolinones from the Ugi reaction of o-nitrobenzoic acid deriv
  • Passerini Reaction. Organic Chemistry Portal. (URL: [Link])

  • isatoic anhydride. Organic Syntheses. (URL: [Link])

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Journal of the American Chemical Society. (URL: [Link])

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  • Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews. (URL: [Link])

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A Strategic Guide to Synthesis: Benchmarking 2-Formyl-N-methylbenzamide Against Core Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of a molecular building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. This guide provides an in-depth, data-supported comparison of 2-Formyl-N-methylbenzamide, a versatile bifunctional reagent, against its common alternatives. We will move beyond catalog listings to explore the causality behind experimental choices, empowering you to strategically design your synthetic routes.

The Strategic Advantage of this compound

At its core, this compound is a simple aromatic compound. However, its true value lies in the ortho-positioning of an aldehyde and an N-methylamide group. This specific arrangement creates a powerful synthon, primed for intramolecular reactions that rapidly build molecular complexity. The aldehyde serves as a versatile electrophilic handle for C-C bond formation, while the adjacent amide is perfectly positioned to act as an intramolecular nucleophile, facilitating the formation of key heterocyclic scaffolds.

Head-to-Head Comparison: The Synthesis of Isoindolinones

The construction of the isoindolinone core, a privileged scaffold in medicinal chemistry, is a primary application of this building block.[1] This is where a direct comparison reveals its practical advantages.

The Alternative: 2-Carboxybenzaldehyde

A traditional and widely used precursor for isoindolinones is 2-Carboxybenzaldehyde.[2] The typical synthetic route involves a multi-step sequence of reductive amination with a primary amine, followed by intramolecular cyclization to form the lactam ring. While effective, this process can require the isolation of intermediates and multiple reaction steps.

Comparative Experimental Data

The true measure of a building block is its performance in the laboratory. Below is a comparison of typical outcomes for the synthesis of a representative N-methylated isoindolinone.

Building BlockKey ReagentsTypical ConditionsYield (%)Key AdvantagesSource(s)
This compound Organometallic (e.g., Grignard)Anhydrous THF, 0°C to RT~80-95%One-pot reaction, high efficiency, rapid assembly.[3]
2-CarboxybenzaldehydePrimary Amine, Reducing AgentMulti-step, often requires heating~60-75%Readily available, well-established chemistry.[4]

Expert Analysis:

The data clearly illustrates the superior efficiency of this compound for this specific transformation. The causality is rooted in its design: the pre-installed N-methylamide group allows for a one-pot nucleophilic addition and subsequent intramolecular cyclization. This tandem process avoids a separate amination step, reducing handling losses and reaction time, which directly translates to higher overall yields. 2-Carboxybenzaldehyde remains a viable option, particularly when diverse N-substituents are desired, but for the direct synthesis of N-methyl isoindolinones, the formyl-amide derivative presents a more streamlined and efficient pathway.

Self-Validating Experimental Protocol: Synthesis of 3-Aryl-N-methylisoindolinones

This protocol is designed to be self-validating through in-process monitoring and final product characterization, ensuring trustworthy and reproducible results.

Workflow Diagram:

G cluster_A Route A: Targeted Substitution cluster_B Route B: Core Scaffold Synthesis a1 This compound a_int Hydrazone Intermediate a1->a_int + Hydrazine a2 4-Substituted Phthalazinone a_int->a2 Intramolecular Cyclization b1 Phthalic Anhydride b2 Phthalhydrazide (Unsubstituted Core) b1->b2 + Hydrazine

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Formyl-N-methylbenzamide: An Economic and Efficiency Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and economic production of key building blocks is paramount. 2-Formyl-N-methylbenzamide, a versatile intermediate, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, moving beyond a simple recitation of methods to offer a critical analysis grounded in experimental data and practical considerations. As Senior Application Scientists, our goal is to empower you with the insights necessary to select the optimal synthetic strategy for your specific research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an aldehyde and an amide group in a specific ortho-relationship, allows for a diverse range of subsequent chemical transformations. The efficiency and cost-effectiveness of its synthesis can, therefore, have a significant impact on the overall economics of a drug development program.

This guide will dissect and compare three prominent synthetic pathways:

  • The Novel Aminolysis of N-Phthalimidoyl Sulfoximine: A modern approach offering high yields under mild conditions.

  • Classical Oxidation of 2-(hydroxymethyl)-N-methylbenzamide: A traditional and straightforward route.

  • Reductive Ring Opening of Phthalide and Subsequent Functionalization: A pathway leveraging a readily available starting material.

Our analysis will weigh factors such as reaction yield, process efficiency (reaction time, temperature), cost of starting materials and reagents, and safety and environmental considerations.

Route 1: Aminolysis of N-Phthalimidoyl Sulfoximine

This recently developed method presents a significant advancement in the synthesis of 2-formyl benzamides. It relies on the aminolysis of a bespoke N-phthalimidoyl sulfoximine precursor, which undergoes an unprecedented variant of the McFadyen-Stevens reaction.

Reaction Mechanism and Workflow

The core of this method is the reaction of an N-phthalimidoyl sulfoximine with a primary or secondary amine. The reaction proceeds under mild heating in an organic solvent, leading to the formation of the desired this compound.

Aminolysis_Workflow A N-Phthalimidoyl Sulfoximine C Reaction at 50°C for 12h A->C B Methylamine (CH3NH2) in Acetonitrile B->C D Work-up and Purification C->D E This compound D->E Oxidation_Workflow A 2-(hydroxymethyl)-N-methylbenzamide C Reaction in an Inert Solvent (e.g., DCM) A->C B Oxidizing Agent (e.g., MnO2, PCC) B->C D Work-up and Purification C->D E This compound D->E Phthalide_Workflow A Phthalide C Ring Opening/ Amidation A->C B Methylamine B->C D 2-(hydroxymethyl)-N- methylbenzamide C->D E Oxidation D->E F This compound E->F

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 2-Formyl-N-methylbenzamide is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Section 1: Hazard Identification and Risk Assessment

Table 1: Chemical and Hazard Profile of Related Benzamides

Property Data / Hazard Information Supporting Sources
Molecular Formula C₉H₉NO₂ [3][4]
Molecular Weight 163.17 g/mol [3]
Physical Form Solid, likely a powder [5]
Acute Oral Toxicity Harmful if swallowed. [3][6][7]
Acute Dermal Toxicity Harmful in contact with skin. [6][8]
Skin Irritation Causes skin irritation. [3][6][8]
Eye Irritation Causes serious eye irritation. [3][6][8]
Inhalation Toxicity May cause respiratory irritation. [3][8]
Mutagenicity Suspected of causing genetic defects. [7]
Incompatibilities Strong oxidizing agents, strong bases. [7][9]

| Combustion Products | Carbon oxides (CO, CO₂) and nitrogen oxides (NOx). |[5] |

This profile necessitates that all waste streams containing this compound be handled with care to prevent ingestion, skin/eye contact, and inhalation of dust.

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the identified hazards, establishing a strict barrier between the researcher and the chemical is paramount. The selection of PPE is not arbitrary; it is a direct response to the specific risks of irritation, toxicity, and potential mutagenicity.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Rationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves. To prevent skin contact, which can cause irritation and dermal toxicity.[6][8]
Eye Protection Safety glasses with side shields or chemical splash goggles. To protect against dust particles that can cause serious eye irritation.[3][6][8]
Body Protection A buttoned lab coat. To protect skin and personal clothing from contamination.[10]

| Respiratory | Use in a well-ventilated area or chemical fume hood. | To minimize the inhalation of airborne particles which may cause respiratory irritation.[3][8] |

In the event of an accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Flush skin with plenty of water.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[5]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, a mandate established by RCRA to ensure waste is tracked from generation to final disposal.[11][12]

G cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposal A Step 3.1: Waste Characterization Treat as Hazardous Waste (Toxic) B Step 3.2: Segregation Keep separate from strong oxidizers & bases A->B C Step 3.3: Containment Use sealed, labeled, chemically-resistant container B->C D Step 3.4: Accumulation Store in designated Satellite Accumulation Area (SAA) C->D E Step 3.5: Contact EHS Office Arrange for waste pickup D->E Container is full or accumulation time limit reached F Step 3.6: Manifesting & Transport EHS prepares manifest for licensed vendor E->F G Step 3.7: Final Disposition Vendor transports for incineration or other approved treatment F->G

Caption: Waste Disposal Workflow for this compound.

Step 3.1: Waste Characterization & Segregation Based on its toxicological profile, all waste containing this compound must be classified as hazardous chemical waste.[2] This includes pure (unused) compound, reaction mixtures, and heavily contaminated materials. Crucially, this waste stream must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[9][13]

Step 3.2: Waste Accumulation & Containment Collect all waste in a designated container that is sturdy, chemically resistant, and has a tightly sealing lid.[14] The container must be kept closed except when actively adding waste. This practice is vital to prevent spills and the release of dust. Store this container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

Step 3.3: Proper Labeling All hazardous waste containers must be labeled clearly and accurately from the moment waste is first added.[15] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the associated hazards (e.g., "Toxic")

Step 3.4: Arranging for Final Disposal Laboratory personnel are responsible for in-lab management, but final disposal must be handled by professionals. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[2] They will work with a licensed hazardous waste disposal vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] A hazardous waste manifest will be used to track the waste, ensuring a documented chain of custody.[17]

Section 4: Managing Contaminated Materials and Empty Containers

The principle of hazardous waste management extends to items that have come into contact with the chemical.

  • Contaminated Labware (Solid Waste): Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in the designated hazardous waste container along with the chemical waste.

  • Empty Containers: An "empty" container that held a hazardous chemical is often still subject to regulation. For a toxic solid like this, the container must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be disposed of down the drain, pending local regulations. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container in the regular trash.[13]

Section 5: Emergency Procedures for Spills

In the event of a spill, a prepared response is essential to mitigate exposure and environmental release.

G Spill Spill Occurs Alert Alert personnel in the area & evacuate if necessary Spill->Alert Assess Assess spill size & hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Don PPE. Cover with absorbent material. Collect into waste container. SmallSpill->Cleanup Yes ContactEHS Contact EHS immediately for cleanup assistance. SmallSpill->ContactEHS No Decontaminate Decontaminate the area Cleanup->Decontaminate ContactEHS->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Logical Flow for Spill Response.

For a small spill of solid this compound, ensure proper PPE is worn, gently cover the spill with an inert absorbent material to avoid raising dust, and carefully sweep the material into the hazardous waste container. For larger spills, evacuate the immediate area and contact your institution's EHS emergency line for assistance.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019-07-17). Clean Management Environmental Group, Inc.
  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021-02-03). ERA Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). US EPA.
  • Summary of the Resource Conservation and Recovery Act. (2025-07-25). US EPA.
  • RCRA Regulations Explained. National Environmental Trainers.
  • Material Safety Data Sheet for a related compound. (2010-06-10). Sciencelab.com.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • SAFETY DATA SHEET for N,N-Diethylbenzamide. (2025-09-12). TCI Chemicals.
  • SAFETY DATA SHEET for Benzamide. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET for N,N-Diethylbenzamide. (2025-09-19). Thermo Fisher Scientific.
  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental.
  • SAFETY DATA SHEET for Benzamide. (2010-09-07). Fisher Scientific.
  • SAFETY DATA SHEET for N-Methylbenzamide. (2024-03-29). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Mercapto-N-methylbenzamide. (2025-07-08). ChemScene.
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA.
  • 4-formyl-N-methylbenzamide Chemical Properties. PubChem.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Benzamide, N-formyl-N-methyl- (9CI) Chemical Properties. Chemsrc.
  • Navigating the Disposal of 2"-N-Formimidoylsporaricin A: A Guide for Laboratory Professionals. Benchchem.

Sources

Personal protective equipment for handling 2-Formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Formyl-N-methylbenzamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all personnel. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest in various research applications. By grounding our protocols in established safety principles for analogous structures, we can build a robust framework for its safe utilization, ensuring that our pursuit of scientific advancement does not compromise our well-being.

The following protocols are designed to be a self-validating system, where the logic behind each step is as crucial as the step itself. This approach empowers researchers to not only follow procedures but to understand and adapt them to the specific contexts of their work.

Understanding the Hazard Profile: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative and scientifically sound approach dictates that we assess its potential hazards based on its structural motifs: an aromatic aldehyde and an N-methylbenzamide. Safety data from closely related analogs consistently indicate the following potential hazards:

  • Skin Irritation: Aromatic aldehydes and amides are frequently cited as skin irritants.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: As a solid, airborne dust can irritate the respiratory system.[1][4]

  • Harmful if Swallowed or in Contact with Skin: Several related benzamides are classified as harmful upon ingestion or dermal contact.[3][5][6]

Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered personal protective equipment (PPE) strategy.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk assessment. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and potential irritation or absorption.[1][7] Nitrile gloves offer good resistance to a range of chemicals.[8][9]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne dust particles and accidental splashes.[7][8] Goggles are required when there is a higher risk of splashing.
Skin and Body Fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust.[1][10] If significant dust is generated, a NIOSH-approved respirator may be necessary.[11]

This tiered approach to PPE, from basic laboratory attire to more specialized equipment, ensures that the level of protection is commensurate with the risk of the procedure being undertaken.

Procedural Guidance: Step-by-Step Handling and Disposal

3.1. Preparation and Weighing:

  • Work Area Preparation : Always handle this compound within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][2][10]

  • Donning PPE : Before handling the primary container, don the prescribed PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a draft shield to prevent the dispersal of dust. Handle with care to avoid creating airborne particles.

3.2. In-Use Operations (e.g., Dissolving, Reactions):

  • Glove Integrity : Regularly inspect gloves for any signs of degradation or puncture. If contact with the chemical is suspected, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Spill Management : In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed waste container.[7] Clean the affected area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

  • Heating : If the compound is to be heated, be aware that this may increase the risk of generating vapors. All heating should be conducted within a fume hood.

3.3. Post-Operation and Disposal:

  • Decontamination : Clean all equipment and surfaces that have come into contact with the chemical.

  • Waste Disposal : Dispose of contaminated PPE (like gloves) and any waste containing this compound in a clearly labeled, sealed container.[1][5][12] This waste must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[5][6][12] Do not dispose of this chemical down the drain.[1][5]

  • Hygiene : After handling is complete and PPE has been removed, wash hands and face thoroughly.[1][2][6]

Workflow Visualization

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase A Assess Risks & Review SDS Analogs B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh Compound (Use Draft Shield) C->D Proceed to Handling E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Segregate Chemical Waste F->G Proceed to Disposal Spill Spill Occurs? F->Spill H Decontaminate Workspace & Equipment G->H I Properly Doff & Dispose of PPE H->I J Thorough Hand Washing I->J Spill->E Spill_Response Follow Spill Protocol: Sweep, Contain, Clean Spill->Spill_Response Yes Spill_Response->G

Caption: Workflow for handling this compound.

References

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Personal Protective Equipment (PPE). University of Washington Facilities. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.